molecular formula C19H20ClFN4 B2879511 JHU37160

JHU37160

Numéro de catalogue: B2879511
Poids moléculaire: 358.8 g/mol
Clé InChI: SWSCWOSASZXIRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

JHU37160 is a useful research compound. Its molecular formula is C19H20ClFN4 and its molecular weight is 358.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4/c1-2-24-8-10-25(11-9-24)19-14-4-3-5-15(21)18(14)22-16-7-6-13(20)12-17(16)23-19/h3-7,12,22H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSCWOSASZXIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The DREADD Agonist JHU37160: A Comprehensive Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of JHU37160, a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). Developed for researchers, scientists, and drug development professionals, this document details the compound's binding affinity, functional potency, and in vivo effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

This compound is a second-generation DREADD agonist designed for high potency and brain penetrance.[1][2] It selectively activates engineered G protein-coupled receptors (GPCRs), specifically the human M3 muscarinic receptor (hM3Dq) and the human M4 muscarinic receptor (hM4Di), which are respectively coupled to Gq and Gi signaling pathways.[3][4] Unlike the first-generation agonist clozapine-N-oxide (CNO), this compound exhibits improved brain penetrance and a more favorable pharmacokinetic profile, making it a valuable tool for precise spatiotemporal control of neuronal activity in preclinical research.[2]

Activation of hM3Dq by this compound initiates the Gq signaling cascade, leading to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and subsequent neuronal depolarization and activation.[5][6]

Conversely, when this compound binds to hM4Di, it triggers the Gi signaling pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and inhibition of neuronal activity.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with its target DREADDs.

Parameter hM3Dq hM4Di Reference
Binding Affinity (Ki) 1.9 nM3.6 nM[1][4]
Functional Potency (EC50) 18.5 nM0.2 nM[1][4]
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
Animal Model DREADD Target Dose (mg/kg, i.p.) Effect Reference
D1-DREADD MicehM3Dq0.01 - 1Inhibition of locomotor activity[1][2]
D1-DREADD MicehM4Di0.01 - 1Inhibition of locomotor activity[1][2]
TH-hM3Dq RatshM3Dq0.01 - 0.3Increased locomotor activity[2]
Wild-type MiceN/Aup to 1No significant effect on locomotor activity[1]
Male RatsN/A1Anxiogenic-like effects[1]
Table 2: In Vivo Effects of this compound on Locomotor Activity

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

hM3Dq_Signaling_Pathway This compound This compound hM3Dq hM3Dq (DREADD) This compound->hM3Dq Gq Gq hM3Dq->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Neuronal_Activation Neuronal Activation Ca_release->Neuronal_Activation PKC->Neuronal_Activation

Caption: hM3Dq (Gq) Signaling Pathway Activated by this compound.

hM4Di_Signaling_Pathway This compound This compound hM4Di hM4Di (DREADD) This compound->hM4Di Gi Gi hM4Di->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Inhibition Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Experimental_Workflow_In_Vitro cluster_binding Radioligand Binding Assay cluster_functional Functional Assays (BRET/Fluorescence) HEK_binding HEK-293 cells expressing hM3Dq or hM4Di Incubation_binding Incubation with varying concentrations of this compound HEK_binding->Incubation_binding Radioligand [³H]clozapine Radioligand->Incubation_binding Separation Separation of bound/ free radioligand Incubation_binding->Separation Quantification_binding Quantification of radioactivity Separation->Quantification_binding Ki_calc Calculation of Ki Quantification_binding->Ki_calc HEK_functional HEK-293 cells co-transfected with DREADD and reporter constructs JHU37160_addition Addition of varying concentrations of this compound HEK_functional->JHU37160_addition Signal_measurement Measurement of BRET or fluorescence signal JHU37160_addition->Signal_measurement EC50_calc Calculation of EC50 Signal_measurement->EC50_calc

References

JHU37160: An In-depth Technical Guide for a High-Potency DREADD Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU37160 is a novel and potent agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq (excitatory) and hM4Di (inhibitory) receptors.[1][2][3][4] This compound exhibits high brain penetrance and demonstrates significant potency and efficacy in both in vitro and in vivo models, making it a valuable tool for precise spatiotemporal control of neuronal activity in preclinical research.[1][5] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its characterization, and visualizations of its mechanism of action.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacological properties.

ReceptorParameterValue (nM)Cell Line/SystemReference
hM3DqKi1.9Mouse brain sections[4]
hM4DiKi3.6Mouse brain sections[4]

Table 1: In Vitro Binding Affinity of this compound. This table displays the equilibrium dissociation constant (Ki) of this compound for hM3Dq and hM4Di DREADDs.

ReceptorParameterValue (nM)Assay TypeCell LineReference
hM3DqEC5018.5Fluorescent and BRET-based assaysHEK-293[1][3]
hM4DiEC500.2Fluorescent and BRET-based assaysHEK-293[1][3]

Table 2: In Vitro Potency of this compound. This table presents the half-maximal effective concentration (EC50) of this compound for activating hM3Dq and hM4Di DREADDs.

Animal ModelDREADD ReceptorDose Range (mg/kg, i.p.)EffectReference
D1-hM3Dq MicehM3Dq0.01 - 1Selective inhibition of locomotor activity[1][4]
D1-hM4Di MicehM4Di0.01 - 1Selective inhibition of locomotor activity[1][4]
TH-hM3Dq RatshM3Dq0.01 - 0.3Robust and selective increases in locomotion[2]
MicehM4Di0.1Rapid and potent inhibition of light-evoked neuronal activation[6]

Table 3: In Vivo Efficacy of this compound. This table summarizes the observed in vivo effects of this compound in various rodent models expressing DREADDs. It is important to note that high doses (e.g., 1 mg/kg) of this compound have been reported to produce anxiogenic-like effects in rats, independent of DREADD expression, and very high doses (10 mg/kg) can be sedative in mice.[5][7][8]

Signaling Pathways

This compound activates distinct downstream signaling cascades depending on the DREADD receptor it binds to.

hM3Dq_Signaling_Pathway This compound This compound hM3Dq hM3Dq DREADD (Gq-coupled) This compound->hM3Dq Binds to Gq Gq protein hM3Dq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Releases Neuronal_Excitation Neuronal Excitation Ca2->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: hM3Dq Signaling Pathway.

hM4Di_Signaling_Pathway This compound This compound hM4Di hM4Di DREADD (Gi-coupled) This compound->hM4Di Binds to Gi Gi protein hM4Di->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channels Gi->GIRK Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Downstream effects lead to K_efflux K⁺ Efflux GIRK->K_efflux K_efflux->Neuronal_Inhibition

Caption: hM4Di Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro Potency Assessment: BRET-based G-protein Activation Assay

This protocol describes the use of a Bioluminescence Resonance Energy Transfer (BRET) assay to quantify the potency of this compound in activating G-protein signaling downstream of hM3Dq and hM4Di DREADDs.

BRET_Assay_Workflow cluster_prep Cell Preparation cluster_assay BRET Assay cluster_analysis Data Analysis Transfection 1. Transfect HEK-293 cells with plasmids for: - DREADD (hM3Dq or hM4Di) - Gα-Rluc8 (BRET Donor) - β1 and γ2-mVenus (BRET Acceptor) Incubation1 2. Incubate for 48 hours Transfection->Incubation1 Harvesting 3. Harvest, wash, and resuspend cells in PBS Incubation1->Harvesting Plating 4. Plate ~200,000 cells/well in a 96-well plate Harvesting->Plating Substrate 5. Add 5 µM Coelenterazine H (luciferase substrate) Plating->Substrate Incubation2 6. Incubate for 5 minutes Substrate->Incubation2 Ligand 7. Add varying concentrations of this compound Incubation2->Ligand Measurement 8. Measure BRET signal (ratio of mVenus emission at 510-540 nm to RLuc emission) Ligand->Measurement Plotting 9. Plot BRET signal vs. This compound concentration Measurement->Plotting EC50 10. Calculate EC₅₀ value using non-linear regression Plotting->EC50 Locomotor_Activity_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Animals 1. Use transgenic mice expressing DREADDs (e.g., D1-hM3Dq or D1-hM4Di) and wild-type controls Habituation 2. Habituate animals to the testing room and open field arena Animals->Habituation Injection 3. Administer this compound (0.01-1 mg/kg) or vehicle via intraperitoneal (i.p.) injection Habituation->Injection Placement 4. Place the mouse in the open field arena 10 minutes post-injection Injection->Placement Tracking 5. Record locomotor activity for 60 minutes using an automated tracking system (e.g., infrared beam breaks) Placement->Tracking Quantification 6. Quantify parameters such as total distance traveled, ambulatory time, and rearing frequency Tracking->Quantification Comparison 7. Compare the effects of this compound in DREADD-expressing mice versus wild-type controls Quantification->Comparison Electrophysiology_Workflow cluster_prep Surgical Preparation cluster_recording Recording Session cluster_analysis Data Analysis Viral_Injection 1. Co-express hM4Di and a light-drivable channelrhodopsin (e.g., ChrimsonR) in the desired neuronal population via viral vectors Optrode_Implantation 2. Implant an optrode in the target brain region for simultaneous optogenetic stimulation and electrophysiological recording Viral_Injection->Optrode_Implantation Recovery 3. Allow for animal recovery and viral expression Optrode_Implantation->Recovery Baseline 4. Record baseline neuronal activity in response to light stimulation Recovery->Baseline Injection 5. Administer this compound (e.g., 0.1 mg/kg, i.p.) Baseline->Injection Post_Injection_Recording 6. Record neuronal activity in response to light stimulation post-JHU37160 administration Injection->Post_Injection_Recording Spike_Sorting 7. Perform spike sorting to isolate individual neuron activity Post_Injection_Recording->Spike_Sorting Comparison 8. Compare the firing rate and pattern of neurons before and after this compound administration Spike_Sorting->Comparison

References

JHU37160: A Technical Guide to its Chemical Structure, Physical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU37160 is a potent and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq and hM4Di receptors.[1][2][3][4][5][6][7] Its development has provided researchers with a powerful tool for the remote manipulation of neuronal activity in vivo, offering high potency and selectivity. This technical guide provides a comprehensive overview of the chemical structure, physical properties, and biological activity of this compound, including detailed experimental protocols for its use.

Chemical Structure and Identifiers

This compound is a dibenzo[b,e][8][9]diazepine derivative with the following systematic IUPAC name: 8-chloro-11-(4-ethylpiperazin-1-yl)-4-fluoro-5H-dibenzo[b,e][8][9]diazepine.[5]

IdentifierValue
IUPAC Name 8-chloro-11-(4-ethylpiperazin-1-yl)-4-fluoro-5H-dibenzo[b,e][8][9]diazepine
SMILES CCN1CCN(CC1)C2=NC3=C(C=C(F)C=C3)NC4=CC=C(Cl)C=C4N=2
InChI Key SWSCWOSASZXIRK-UHFFFAOYSA-N
Molecular Formula C19H20ClFN4
Molecular Weight 358.84 g/mol
CAS Number 2369979-68-8

Physical Properties

PropertyValueSource
Appearance Solid, white to yellow powder[10]
Solubility in DMSO 50 mM[9]
72 mg/mL[11]
Solubility of Dihydrochloride Salt in Water 100 mM[2]

Biological Activity

This compound is a high-affinity agonist for the engineered G-protein coupled receptors (GPCRs) hM3Dq and hM4Di, which are used in chemogenetic technologies to control neuronal activity. It exhibits high potency in both in vitro and in vivo settings.

In Vitro Activity

This compound demonstrates low nanomolar affinity and potency at both hM3Dq and hM4Di receptors.

ReceptorKᵢ (nM)EC₅₀ (nM)
hM3Dq 1.918.5
hM4Di 3.60.2

Source:[4]

In Vivo Activity

This compound is brain-penetrant and has been shown to modulate locomotor activity in rodents expressing DREADDs in specific neuronal populations.[4][5] Administration of this compound can selectively inhibit or stimulate neuronal activity depending on the DREADD receptor expressed.[4] For instance, in vivo electrophysiology experiments in mice have demonstrated that this compound produces rapid and potent hM4Di-driven inhibition of light-evoked neuronal activation at a dose of 0.1 mg/kg.[2]

Signaling Pathways

This compound activates DREADD receptors, which then couple to specific intracellular signaling pathways to modulate neuronal function.

  • hM3Dq Activation: The hM3Dq receptor is a Gq-coupled DREADD. Upon activation by this compound, it engages the Gq signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to neuronal depolarization and increased neuronal firing.

  • hM4Di Activation: The hM4Di receptor is a Gi-coupled DREADD. When activated by this compound, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This results in the closing of cyclic nucleotide-gated ion channels and hyperpolarization of the neuron, leading to neuronal silencing.

Gq_Signaling_Pathway This compound This compound hM3Dq hM3Dq (Gq-DREADD) This compound->hM3Dq activates Gq Gq protein hM3Dq->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Depolarization Neuronal Depolarization Ca_release->Depolarization PKC->Depolarization

hM3Dq (Gq) Signaling Pathway

Gi_Signaling_Pathway This compound This compound hM4Di hM4Di (Gi-DREADD) This compound->hM4Di activates Gi Gi protein hM4Di->Gi activates AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase inhibits ATP ATP AdenylylCyclase->ATP converts cAMP cAMP ATP->cAMP Hyperpolarization Neuronal Hyperpolarization cAMP->Hyperpolarization leads to decrease in

hM4Di (Gi) Signaling Pathway

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of similar 8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][8][9]diazepine derivatives involves a multi-step process. A common route starts from 2-amino-5-chlorobenzophenone, which is first reacted with chloroacetyl chloride.[11] The resulting intermediate undergoes cyclization to form the dibenzodiazepinone core.[11] This core is then chlorinated, and subsequent reaction with N-ethylpiperazine yields the final product. The synthesis of related compounds often involves a titanium tetrakisamine complex formed from piperazine and titanium tetrachloride, which then reacts with a tricyclic lactam.[8]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final Final Product 2-Amino-5-chlorobenzophenone 2-Amino-5-chlorobenzophenone N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide 2-Amino-5-chlorobenzophenone->N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide Reaction with Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride 7-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one 7-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide->7-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one Cyclization 2,7-dichloro-5-phenyl-3H-benzo[e][1,4]diazepine 2,7-dichloro-5-phenyl-3H-benzo[e][1,4]diazepine 7-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one->2,7-dichloro-5-phenyl-3H-benzo[e][1,4]diazepine Chlorination This compound This compound 2,7-dichloro-5-phenyl-3H-benzo[e][1,4]diazepine->this compound Reaction with N-ethylpiperazine

General Synthetic Workflow for Dibenzo[b,e][8][9]diazepines
In Vitro Bioluminescence Resonance Energy Transfer (BRET) Assay

This protocol is a general guideline for assessing the activation of DREADD receptors by this compound using a BRET assay.

Materials:

  • HEK293 cells

  • Plasmids encoding DREADD receptor fused to a Renilla luciferase (RLuc) donor and a G-protein subunit fused to a yellow fluorescent protein (YFP) acceptor

  • Cell culture medium (e.g., DMEM)

  • Transfection reagent (e.g., FuGENE 6)

  • Coelenterazine h (BRET substrate)

  • 96-well white opaque microplates

  • BRET-compatible plate reader

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate medium.

    • Co-transfect cells with the RLuc-DREADD and YFP-G-protein plasmids using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for protein expression.

  • Cell Preparation:

    • Harvest the transfected cells and resuspend in a suitable assay buffer.

    • Determine cell density and adjust to the desired concentration.

  • BRET Assay:

    • Dispense the cell suspension into the wells of a 96-well plate.

    • Add this compound at various concentrations to the wells.

    • Add the BRET substrate, coelenterazine h, to each well.

    • Immediately measure the luminescence at two wavelengths: one for the RLuc donor (e.g., 485 nm) and one for the YFP acceptor (e.g., 530 nm) using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • Plot the BRET ratio as a function of the this compound concentration to determine the EC₅₀ value.

BRET_Assay_Workflow A Co-transfect HEK293 cells with RLuc-DREADD and YFP-G-protein plasmids B Incubate for 24-48 hours A->B C Harvest and resuspend cells B->C D Dispense cells into 96-well plate C->D E Add this compound at various concentrations D->E F Add Coelenterazine h (substrate) E->F G Measure luminescence at donor and acceptor wavelengths F->G H Calculate BRET ratio and determine EC₅₀ G->H

BRET Assay Experimental Workflow
In Vivo Electrophysiology in Mice

This protocol provides a general framework for performing in vivo electrophysiology to study the effects of this compound on neuronal activity in mice expressing DREADDs.

Materials:

  • Mouse expressing the desired DREADD receptor in the target brain region

  • This compound solution (e.g., dissolved in saline)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • Recording electrodes

  • Electrophysiology recording system (amplifier, data acquisition system)

  • Surgical tools

Procedure:

  • Animal Preparation and Surgery:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region.

    • Slowly lower the recording electrode to the desired depth.

  • Baseline Recording:

    • Allow the electrode to stabilize and record baseline neuronal activity (e.g., spike firing rate) for a sufficient period (e.g., 15-30 minutes).

  • This compound Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal injection). Doses typically range from 0.01 to 1 mg/kg.[2]

  • Post-Administration Recording:

    • Continue to record neuronal activity for an extended period (e.g., 60-90 minutes) to observe the effects of this compound on neuronal firing.

  • Data Analysis:

    • Analyze the recorded electrophysiological data to quantify changes in neuronal activity (e.g., firing rate, spike patterns) before and after this compound administration.

Electrophysiology_Workflow A Anesthetize DREADD-expressing mouse and place in stereotaxic frame B Perform craniotomy and lower recording electrode A->B C Record baseline neuronal activity B->C D Administer this compound C->D E Record neuronal activity post-administration D->E F Analyze changes in neuronal firing E->F

In Vivo Electrophysiology Experimental Workflow

Conclusion

This compound is a valuable tool for researchers in neuroscience and drug development. Its high potency, selectivity, and brain penetrance make it an excellent choice for in vivo chemogenetic studies. This guide provides a comprehensive overview of its chemical and physical properties, as well as its biological activity and associated signaling pathways. The detailed experimental protocols offer a starting point for researchers looking to incorporate this compound into their studies. As with any potent bioactive compound, appropriate dose-response experiments and control studies are essential for robust and reproducible results.

References

JHU37160: A Technical Guide to Pharmacokinetics and In Vivo Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties and in vivo stability of JHU37160, a high-potency agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). The information herein is intended to support preclinical research and drug development efforts by providing essential data on the behavior of this compound in biological systems.

Core Pharmacokinetic and In Vitro Potency Data

The following tables summarize the key quantitative data for this compound, including its in vitro binding affinity and potency at inhibitory (hM4Di) and excitatory (hM3Dq) DREADDs, as well as its pharmacokinetic profile in mice following intraperitoneal administration.

Table 1: In Vitro Receptor Affinity and Potency of this compound

ParameterhM3Dq DREADDhM4Di DREADD
Ki (nM) 1.93.6
EC50 (nM) 18.50.2

Ki represents the binding affinity, with lower values indicating stronger binding. EC50 is the concentration of the compound that produces 50% of the maximal response, with lower values indicating higher potency.

Table 2: Pharmacokinetic Parameters of this compound in Mice (0.1 mg/kg, Intraperitoneal)

ParameterBrainSerum
Cmax (ng/mL) ~40~5
Tmax (min) 3030
Brain/Serum Ratio at Tmax ~8-

Cmax: Maximum observed concentration. Tmax: Time to reach maximum concentration. The brain/serum ratio highlights the compound's ability to penetrate the blood-brain barrier.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments related to the pharmacokinetics and in vivo analysis of this compound.

In Vivo Pharmacokinetic Study in Mice

This protocol describes the procedures for assessing the pharmacokinetic profile of this compound in a murine model.

Animals: Male C57BL/6J mice (6-8 weeks old) are used for these studies. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

Drug Formulation and Administration: this compound dihydrochloride is dissolved in sterile phosphate-buffered saline (PBS) to a final concentration for a dose of 0.1 mg/kg. The solution is administered via intraperitoneal (IP) injection.

Sample Collection: At designated time points post-injection (e.g., 5, 15, 30, 60, 120, and 240 minutes), cohorts of mice (n=4 per time point) are euthanized. Blood is collected via cardiac puncture and processed to obtain serum. The brain is rapidly excised, rinsed with cold saline, and snap-frozen.

Sample Processing:

  • Serum: Blood samples are allowed to clot at room temperature and then centrifuged to separate the serum.

  • Brain Tissue: Brain tissue is homogenized in a suitable buffer to create a uniform suspension for analysis.

Bioanalytical Method: The concentrations of this compound in serum and brain homogenates are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Quantification of this compound by LC-MS/MS

This section provides a representative protocol for the quantitative analysis of this compound in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% mobile phase B over a specified time.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an appropriate internal standard are monitored for quantification.

Sample Preparation: Protein precipitation is a common method for extracting small molecules like this compound from serum and brain homogenates. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the sample to precipitate proteins. After centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system.

Visualizations: Signaling Pathways and Experimental Workflow

Visual diagrams are provided to clarify the biological context and experimental procedures related to this compound.

G_protein_signaling cluster_Gq hM3Dq (Gq-coupled) Pathway cluster_Gi hM4Di (Gi-coupled) Pathway JHU37160_Gq This compound hM3Dq hM3Dq Receptor JHU37160_Gq->hM3Dq activates Gq Gq protein hM3Dq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation JHU37160_Gi This compound hM4Di hM4Di Receptor JHU37160_Gi->hM4Di activates Gi Gi protein hM4Di->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits K_channel GIRK Channel Activation Gi->K_channel activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition K_channel->Neuronal_Inhibition

Caption: Signaling pathways of this compound via Gq and Gi-coupled DREADDs.

Pharmacokinetic_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo / Analytical Phase cluster_data_analysis Data Analysis Phase animal_acclimation Animal Acclimation drug_prep This compound Formulation (in PBS) animal_acclimation->drug_prep dosing Intraperitoneal (IP) Injection (0.1 mg/kg) drug_prep->dosing sample_collection Blood and Brain Collection (at specified time points) dosing->sample_collection sample_processing Serum Separation & Brain Homogenization sample_collection->sample_processing extraction Protein Precipitation & Analyte Extraction sample_processing->extraction lcms_analysis LC-MS/MS Quantification extraction->lcms_analysis concentration_time Concentration vs. Time Profiling lcms_analysis->concentration_time pk_modeling Pharmacokinetic Modeling (Cmax, Tmax, etc.) concentration_time->pk_modeling reporting Data Tabulation & Reporting pk_modeling->reporting

Caption: Experimental workflow for a pharmacokinetic study of this compound.

References

A Deep Dive into Chemogenetics and the Next-Generation Actuator JHU37160: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chemogenetics: Precision Control of Neural Circuits

Chemogenetics is a powerful neuromodulatory technique that provides precise spatial and temporal control over the activity of specific cell populations, most notably neurons.[1][2] This technology relies on the introduction of genetically engineered receptors into target cells. These receptors are designed to be exclusively activated by specific, otherwise biologically inert, small molecules.[3][4] This approach allows for the non-invasive manipulation of cellular signaling cascades, offering a significant advantage for in vivo studies in freely moving subjects.[1][2]

The most widely used chemogenetic tools are Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[3][5] These are modified G protein-coupled receptors (GPCRs) that are unresponsive to their endogenous ligands but can be potently activated by synthetic actuators.[3][4] The two most common DREADDs are hM3Dq, a Gq-coupled receptor that leads to neuronal activation, and hM4Di, a Gi-coupled receptor that results in neuronal inhibition.[3][5] Upon administration of a designer drug, these receptors trigger their respective intracellular signaling pathways, leading to either the excitation or silencing of the neurons in which they are expressed.[6][7]

Initially, Clozapine-N-Oxide (CNO) was the most common actuator for DREADDs.[8] However, concerns about its potential for reverse metabolism to clozapine, which has its own psychoactive effects, and its poor blood-brain barrier penetrance led to the development of a new generation of DREADD agonists.[9][10] One of the most promising of these new actuators is JHU37160.[9][10]

This compound: A Potent and Selective DREADD Agonist

This compound is a novel, high-affinity, and highly potent DREADD agonist that has demonstrated significant advantages over previous compounds.[11][12][13] It is a potent activator of both hM3Dq and hM4Di DREADDs and exhibits excellent brain penetrance in various animal models, including rodents and non-human primates.[11][14][15] A key feature of this compound is its high in vivo potency, allowing for the use of low doses which minimizes the risk of off-target effects.[12][14]

Pharmacological Profile of this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its affinity and potency for the most common DREADD receptors.

Parameter hM3Dq hM4Di Reference(s)
Ki (nM) 1.93.6[11][12][16]
EC50 (nM) 18.50.2[11][12][13][16]
Caption: In vitro binding affinity (Ki) and potency (EC50) of this compound for hM3Dq and hM4Di DREADDs.
Animal Model Dose Range (mg/kg) Effect Reference(s)
Mice (D1-hM3Dq and D1-hM4Di)0.01 - 1Selective inhibition of locomotor activity[12][13]
Rats (TH-hM3Dq)0.01 - 0.3Robust and selective increases in locomotion[12]
Mice (in vivo electrophysiology)0.1Rapid and potent hM4Di-driven inhibition of neuronal activation[12][17]
Rats (anxiety-like behavior)1Dose-dependent anxiogenic effect[9][12]
Caption: In vivo efficacy of this compound in various rodent models and behavioral paradigms.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures involved in a typical chemogenetics experiment using this compound, the following diagrams have been generated using the DOT language.

G cluster_hM3Dq hM3Dq (Excitatory) Pathway JHU37160_q This compound hM3Dq hM3Dq Receptor JHU37160_q->hM3Dq Binds to Gq Gq Protein hM3Dq->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Depolarization Neuronal Depolarization (Activation) Ca_release->Depolarization PKC->Depolarization

Caption: Signaling pathway for the excitatory hM3Dq DREADD activated by this compound.

G cluster_hM4Di hM4Di (Inhibitory) Pathway JHU37160_i This compound hM4Di hM4Di Receptor JHU37160_i->hM4Di Binds to Gi Gi Protein hM4Di->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channels Gi->GIRK Activates cAMP ↓ cAMP PKA Protein Kinase A cAMP->PKA Reduces activation of Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_efflux K⁺ Efflux GIRK->K_efflux Promotes K_efflux->Hyperpolarization

Caption: Signaling pathway for the inhibitory hM4Di DREADD activated by this compound.

G AAV_Production AAV-DREADD Vector Production Stereotactic_Surgery Stereotactic Injection of AAV into Target Brain Region AAV_Production->Stereotactic_Surgery Recovery Surgical Recovery and Viral Expression (3-4 weeks) Stereotactic_Surgery->Recovery JHU37160_Admin Systemic Administration of this compound Recovery->JHU37160_Admin Behavioral_Assay Behavioral Testing (e.g., Locomotor Activity, Anxiety) JHU37160_Admin->Behavioral_Assay Electrophysiology In Vivo Electrophysiology JHU37160_Admin->Electrophysiology Histology Post-mortem Histological Verification of DREADD Expression Behavioral_Assay->Histology Data_Analysis Data Analysis and Interpretation Behavioral_Assay->Data_Analysis Electrophysiology->Histology Electrophysiology->Data_Analysis

Caption: A typical experimental workflow for a chemogenetics study using this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in chemogenetic studies utilizing this compound. These protocols are intended as a guide and may require optimization based on specific experimental needs and animal models.

AAV-DREADD Vector Production

High-titer and high-purity adeno-associated viral (AAV) vectors are crucial for successful in vivo gene delivery.

  • Plasmids: A triple transfection protocol is commonly used, requiring a plasmid carrying the DREADD construct (e.g., pAAV-hSyn-DIO-hM4D(Gi)-mCherry), a plasmid with the AAV helper functions (e.g., pAdDeltaF6), and a plasmid encoding the desired AAV capsid serotype (e.g., AAV9 for broad neuronal tropism).[11][12]

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are passaged when they reach 80-90% confluency.

  • Transfection: Cells are transfected with the three plasmids using a transfection reagent like polyethyleneimine (PEI). The DNA:PEI ratio should be optimized for maximal transfection efficiency.

  • Harvesting and Purification: 72 hours post-transfection, cells are harvested, and the viral particles are released through a series of freeze-thaw cycles. The viral lysate is then treated with Benzonase to degrade cellular DNA and RNA. Purification is typically achieved through an iodixanol gradient ultracentrifugation or affinity chromatography.

  • Titering: The viral titer (viral genomes/mL) is determined by quantitative PCR (qPCR) using primers specific to a region of the AAV vector, such as the ITRs or the promoter.

Stereotactic Injection of AAV-DREADD

Stereotactic surgery allows for the precise delivery of the AAV-DREADD vector to a specific brain region.

  • Anesthesia: The animal (e.g., mouse or rat) is anesthetized with isoflurane (1-2% maintenance) and placed in a stereotactic frame.

  • Surgical Preparation: The scalp is shaved and sterilized with betadine and ethanol. A midline incision is made to expose the skull.

  • Craniotomy: Bregma and lambda are identified, and the head is leveled. The coordinates for the target brain region are determined from a stereotactic atlas. A small burr hole is drilled in the skull above the target site.

  • Injection: A microinjection syringe is filled with the AAV-DREADD vector. The needle is slowly lowered to the target coordinates, and the virus is infused at a slow rate (e.g., 100 nL/min) to prevent tissue damage. The needle is left in place for an additional 5-10 minutes to allow for diffusion before being slowly retracted.

  • Post-operative Care: The incision is sutured, and the animal is provided with post-operative analgesia and monitored until it fully recovers from anesthesia. Viral expression typically takes 3-4 weeks.

In Vivo Behavioral Assays

This assay is used to assess the effect of DREADD activation on general motor function.

  • Apparatus: An open-field arena (e.g., 40 x 40 cm for mice) equipped with infrared beams or a video tracking system to monitor movement.

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes before the experiment.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

    • Place the animal in the center of the open-field arena.

    • Record locomotor activity (e.g., total distance traveled, time spent in the center vs. periphery) for a set duration (e.g., 30-60 minutes).

    • The apparatus should be cleaned with 70% ethanol between each animal.

The EPM is a widely used test to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

  • Procedure:

    • Habituate the animals to the testing room.

    • Administer this compound or vehicle (e.g., 30 minutes before the test).[13]

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms. An increase in open arm exploration is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic-like effects.[3][13]

    • Clean the maze thoroughly between trials.

Immunohistochemistry for DREADD Visualization

Immunohistochemistry is used to verify the expression and anatomical location of the DREADD receptor, often tagged with a fluorescent protein like mCherry.

  • Tissue Preparation: After the completion of behavioral experiments, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brain is extracted and post-fixed in 4% PFA overnight, then transferred to a sucrose solution for cryoprotection.

  • Sectioning: The brain is sectioned on a cryostat or vibratome at a thickness of 30-40 µm.

  • Staining:

    • Sections are washed in PBS and then blocked in a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.

    • Sections are incubated with a primary antibody against the fluorescent tag (e.g., anti-mCherry) overnight at 4°C.[5]

    • After washing, sections are incubated with a fluorescently labeled secondary antibody.

    • Sections are mounted on slides with a mounting medium containing DAPI to counterstain cell nuclei.

  • Imaging: The sections are imaged using a fluorescence or confocal microscope to visualize the DREADD-expressing neurons.

Conclusion

Chemogenetics, and specifically the use of advanced actuators like this compound, offers an unparalleled opportunity to dissect the function of neural circuits with high precision and minimal invasiveness. The high potency, selectivity, and excellent brain penetrance of this compound make it a superior tool for researchers in neuroscience and drug development. By following the detailed protocols outlined in this guide, researchers can effectively implement this powerful technology to unravel the complexities of brain function and behavior. As with any advanced technique, careful experimental design, appropriate controls, and meticulous execution are paramount to obtaining robust and reproducible results.

References

JHU37160: A Technical Guide for Advanced Chemogenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JHU37160, a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This document outlines the core principles of its use in research, detailing its mechanism of action, experimental protocols, and key quantitative data to inform study design and interpretation.

Core Principles and Mechanism of Action

This compound is a second-generation DREADD agonist developed to overcome some of the limitations of earlier compounds like Clozapine-N-Oxide (CNO).[1][2] It exhibits high potency, selectivity, and brain penetrance, making it a valuable tool for in vivo neuromodulation in rodents and non-human primates.[3][4] this compound activates engineered G-protein coupled receptors (GPCRs), namely the excitatory hM3Dq and the inhibitory hM4Di DREADDs.[3][5][6][7]

The mechanism of action is dependent on the specific DREADD being expressed in the target cell population:

  • hM3Dq (Gq-coupled): Upon binding of this compound, the hM3Dq receptor activates the Gq signaling pathway. This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C, ultimately leading to neuronal depolarization and increased neuronal activity.

  • hM4Di (Gi-coupled): Activation of the hM4Di receptor by this compound engages the Gi signaling pathway. This inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling cascade results in the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a subsequent reduction in neuronal firing.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency

ParameterhM3DqhM4DiCell LineReference
Ki (nM) 1.93.6Mouse Brain Sections[3][5][6]
EC50 (nM) 18.50.2HEK-293[3][5][6]

Table 2: In Vivo Dosing and Behavioral Effects in Rodents

SpeciesDose Range (mg/kg, i.p.)Observed EffectDREADD TargetReference
Mouse 0.01 - 1Selective inhibition of locomotor activityD1-hM3Dq & D1-hM4Di[6][8]
Mouse 0.1No effect on seizure number or duration in control animalsN/A[1]
Mouse 1No significant alteration in food intakevGluT2-Cre[1]
Rat 0.01 - 0.3No effect on locomotor behavior in control animalsN/A[1]
Rat 0.2No effect on latent inhibition taskN/A[1]
Rat 0.5 - 1Anxiogenic-like effects in the elevated plus mazeN/A (DREADD-independent)[1]

Experimental Protocols

In Vitro DREADD Activation Assay in HEK-293 Cells

This protocol describes a method to assess the potency of this compound in activating hM3Dq and hM4Di DREADDs expressed in HEK-293 cells.

Methodology:

  • Cell Culture and Transfection:

    • HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are transiently transfected with plasmids encoding either hM3Dq or hM4Di. Co-transfection with a calcium indicator plasmid (e.g., GCaMP) or a BRET-based biosensor for cAMP can be used for functional readouts.

  • Assay Preparation:

    • 48 hours post-transfection, cells are harvested and plated into 96-well plates.

  • This compound Application and Measurement:

    • A dose-response curve is generated by adding increasing concentrations of this compound to the wells.

    • For hM3Dq activation, changes in intracellular calcium are measured using a fluorescence plate reader.

    • For hM4Di activation, changes in cAMP levels are measured using a BRET-based assay.

  • Data Analysis:

    • The resulting data are normalized and fitted to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Chemogenetic Manipulation of Locomotor Activity in Mice

This protocol outlines a typical experiment to investigate the effect of this compound on locomotor activity in mice expressing DREADDs in a specific neuronal population.

Methodology:

  • Animal Model:

    • Use transgenic mice expressing Cre recombinase under a specific promoter (e.g., D1-Cre) to target a defined cell population.

    • Inject an adeno-associated virus (AAV) carrying a Cre-dependent DREADD construct (e.g., AAV-hSyn-DIO-hM3Dq-mCherry) into the brain region of interest. Allow for sufficient virus expression (typically 3-4 weeks).

  • Behavioral Testing:

    • Habituate the mice to the open field arena for a set period on consecutive days.

    • On the test day, administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.1 mg/kg). A vehicle control group should be included.

    • Place the mouse in the open field arena and record its locomotor activity (distance traveled, velocity, etc.) for a specified duration using an automated tracking system.

  • Data Analysis:

    • Compare the locomotor activity between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Signaling Pathways

Gq_Signaling_Pathway This compound This compound hM3Dq hM3Dq (Gq) This compound->hM3Dq PLC Phospholipase C hM3Dq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Depolarization Neuronal Depolarization Ca_release->Depolarization PKC->Depolarization

Caption: Gq-coupled signaling pathway activated by this compound.

Gi_Signaling_Pathway This compound This compound hM4Di hM4Di (Gi) This compound->hM4Di AC Adenylyl Cyclase hM4Di->AC inhibits GIRK GIRK Channel hM4Di->GIRK activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization causes

Caption: Gi-coupled signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Model 1. Generate Animal Model (Transgenic + AAV Injection) Virus_Expression 2. Allow for Virus Expression (3-4 weeks) Animal_Model->Virus_Expression Habituation 3. Habituate to Behavioral Apparatus Virus_Expression->Habituation Injection 4. Administer this compound or Vehicle (i.p.) Habituation->Injection Behavioral_Test 5. Conduct Behavioral Test (e.g., Open Field) Injection->Behavioral_Test Data_Collection 6. Collect and Quantify Data Behavioral_Test->Data_Collection Statistical_Analysis 7. Statistical Analysis Data_Collection->Statistical_Analysis

Caption: In vivo chemogenetic experiment workflow.

Considerations and Best Practices

  • Dose-Response: It is crucial to perform a dose-response study to determine the optimal concentration of this compound for the desired effect while minimizing potential off-target effects. Higher doses (≥0.5 mg/kg in rats) have been reported to induce anxiety-like behaviors independent of DREADD activation.[1]

  • Controls: Appropriate controls are essential for interpreting chemogenetic experiments. This includes a vehicle-only control group and, ideally, a control group expressing a fluorescent reporter protein instead of the DREADD to account for any effects of the virus or surgery.

  • Pharmacokinetics: The timing of this compound administration relative to the experimental endpoint should be considered based on its pharmacokinetic profile.

  • Off-Target Effects: While more selective than previous compounds, researchers should be aware of potential off-target effects, especially at higher concentrations.[2] The binding profile of this compound is similar to clozapine, and it may act as an antagonist at other endogenous receptors.[2][9]

This guide provides a foundational understanding of this compound for its application in research. For more specific applications and advanced techniques, consulting the primary literature is highly recommended.

References

JHU37160: A Technical Guide to its Safety Profile and Handling for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JHU37160 is a potent, brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq (Gq-coupled) and hM4Di (Gi-coupled) receptors with high affinity.[1][2][3][4][5] Its favorable pharmacokinetic profile, characterized by a significantly higher concentration in the brain compared to serum, makes it a valuable tool for precise chemogenetic modulation of neuronal activity in preclinical models.[6] This document provides an in-depth technical guide on the safety profile and handling guidelines for this compound, based on currently available data. It is intended to equip researchers with the necessary information for its safe and effective use in a laboratory setting. While comprehensive toxicological data such as LD50 values are not publicly available, this guide summarizes known off-target effects and provides best-practice recommendations for handling and experimental use.

Physicochemical and Pharmacokinetic Properties

PropertyValueSource
Molecular Formula C₁₉H₂₀ClFN₄[5]
Molecular Weight 358.85 g/mol [3]
CAS Number 2369979-68-8[5][7][8]
Appearance Solid powder[5]
Purity ≥98%[5]
Solubility Soluble in DMSO (to 50 mM) and water (100mM for dihydrochloride salt). Insoluble in water for the free base.[2][4]
Brain Penetrance High, with brain-to-serum concentration ratio of ~8 at 30 minutes post-injection in mice.[1][6][9][10]
P-glycoprotein Substrate No[2][9][10]

Mechanism of Action and In Vitro Potency

This compound is a selective agonist for engineered muscarinic DREADD receptors. Its activation of these receptors allows for the remote control of neuronal signaling pathways.

  • hM3Dq (Gq-coupled) Activation: Upon binding to hM3Dq, this compound initiates the Gq protein signaling cascade, leading to the activation of phospholipase C (PLC), which in turn results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels and neuronal depolarization.

  • hM4Di (Gi-coupled) Activation: Activation of hM4Di by this compound engages the Gi protein signaling pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and inhibition of neurotransmitter release.

Receptor TargetKᵢ (nM)EC₅₀ (nM)Source
hM3Dq 1.918.5[1][3][7][8]
hM4Di 3.60.2[1][3][7][8]

Safety Profile

Known In Vivo Effects and Potential Off-Target Effects

This compound is reported to be selective for DREADDs at commonly used doses (e.g., 0.1 mg/kg) with minimal effects in wild-type animals.[6][7][11] However, at higher concentrations, off-target effects have been observed. The binding profile of this compound is similar to that of clozapine, suggesting potential interactions with serotonergic, dopaminergic, and other muscarinic receptors at elevated doses.[6]

Dose Range (in rodents)Observed On-Target Effects (in DREADD-expressing animals)Observed Off-Target Effects (in wild-type or DREADD-expressing animals)Source
0.01 - 1 mg/kg (i.p.) Selective inhibition of locomotor activity in D1-hM3Dq and D1-hM4Di mice.No significant locomotor effects in wild-type mice.[2][7][11]
0.01 - 0.3 mg/kg (i.p.) Robust and selective increases in hM3Dq-stimulated locomotion in rats.No significant locomotor effects in wild-type rats.[2][12]
0.1 mg/kg (i.p.) Rapid and potent hM4Di-driven inhibition of light-evoked neuronal activation in mice.No off-target effects on motivated reward-seeking behavior.[2][6]
0.5 - 1 mg/kg (i.p.) Not specified in the context of off-target studies.Dose-dependent anxiogenic-like effects in male rats (Wistar and Long-Evans).[12][13]
10 mg/kg (i.p.) Not specified in the context of off-target studies.Strong inhibition of spontaneous locomotor activity (sedation) in mice. Potentially due to 5-HT₂ₐ receptor binding.[6]

Note: Researchers should perform careful dose-response studies for their specific animal model and behavioral paradigm to determine the optimal dose that maximizes on-target effects while minimizing potential off-target activity. The inclusion of wild-type or control-virus injected animals is critical for interpreting behavioral data.

Handling and Storage Guidelines

Proper handling and storage of this compound are essential to maintain its stability and ensure experimental reproducibility.

ParameterGuidelineSource
Storage of Solid Store at -20°C. The dihydrochloride salt is hygroscopic; store in a sealed container to prevent the material from becoming sticky.[2]
Stock Solution Storage Aliquot and store at -20°C for up to one month or -80°C for up to six months.[2][7]
Handling Precautions Allow the product to equilibrate to room temperature for at least one hour before opening. Use standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid formation of dust.[2][14]
Preparation of Stock and Working Solutions
  • Stock Solution: For the dihydrochloride salt, stock solutions can be prepared in water (up to 100 mM) or DMSO (up to 50 mM).[2][4] For the free base, DMSO is the recommended solvent.

  • In Vivo Working Solution: A common vehicle for intraperitoneal (i.p.) injection is saline.[7] A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has also been described for achieving a concentration of ≥ 2.5 mg/mL.[7] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[7]

Experimental Protocols

The following provides a general framework for in vivo experiments. Specific parameters should be optimized for each study.

In Vivo Administration Protocol (General)
  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution to the desired final concentration using sterile saline or another appropriate vehicle. The final concentration of the vehicle components (e.g., DMSO) should be kept low and consistent across all experimental groups, including vehicle controls.

  • Animal Handling and Administration:

    • Acclimatize animals to the experimental environment to minimize stress-induced variability.

    • Administer this compound via the desired route, most commonly intraperitoneal (i.p.) injection.

    • The volume of injection should be calculated based on the animal's body weight.

  • Experimental Timeline:

    • The onset of action for this compound is rapid, with effects observed within minutes of administration.[11] The timing of behavioral or physiological measurements should be determined based on the specific research question and may require pilot studies to establish the peak effect time.

  • Control Groups:

    • Vehicle Control: Administer the vehicle solution without this compound to control for any effects of the injection procedure or the vehicle itself.

    • Wild-Type or Control Virus Control: Administer this compound to animals that do not express the DREADD receptor to control for off-target effects of the compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways activated by this compound and a general experimental workflow for its use.

hM3Dq_Signaling_Pathway This compound This compound hM3Dq hM3Dq (DREADD) This compound->hM3Dq Gq Gq hM3Dq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: this compound activation of the hM3Dq (Gq) signaling pathway.

hM4Di_Signaling_Pathway This compound This compound hM4Di hM4Di (DREADD) This compound->hM4Di Gi Gi hM4Di->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits GIRK GIRK Channel Activation Gi->GIRK activates cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition K_efflux K⁺ Efflux GIRK->K_efflux K_efflux->Neuronal_Inhibition

Caption: this compound activation of the hM4Di (Gi) signaling pathway.

JHU37160_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare this compound Working Solution administer Administer this compound or Vehicle (i.p.) prep_solution->administer prep_animals Acclimatize Animals prep_animals->administer behavior Behavioral/Physiological Measurement administer->behavior data_collection Data Collection behavior->data_collection statistical_analysis Statistical Analysis (compare to controls) data_collection->statistical_analysis

Caption: General experimental workflow for in vivo studies using this compound.

References

JHU37160: A Technical Guide to a High-Potency DREADD Agonist for Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) represent a cornerstone of modern neuroscience, enabling precise temporal control over neuronal activity in vivo. The selection of an appropriate agonist is critical for the successful application of this technology. JHU37160 has emerged as a potent, selective, and brain-penetrant DREADD agonist, overcoming many limitations of earlier compounds like Clozapine-N-Oxide (CNO) and Compound 21 (C21).[1][2][3][4] This technical guide provides an in-depth overview of the core advantages of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism to aid researchers in its effective application.

Core Advantages of this compound

This compound offers several distinct advantages for chemogenetic manipulation in neurological studies:

  • High Affinity and Potency: this compound binds to hM3Dq and hM4Di DREADDs with low nanomolar affinity and activates them with high potency, allowing for the use of low doses to achieve robust physiological and behavioral effects.[5][6][7] This minimizes the risk of off-target effects.

  • Excellent Blood-Brain Barrier Penetrance: A significant limitation of early DREADD agonists like CNO is poor penetration of the blood-brain barrier (BBB).[1][8] this compound readily crosses the BBB, achieving sufficient central nervous system (CNS) concentrations to occupy and activate DREADDs effectively in mice, rats, and non-human primates.[9][10]

  • High In Vivo Selectivity and Efficacy: this compound selectively displaces [³H]clozapine from DREADDs without significantly interacting with other native clozapine binding sites in the brain.[6][7] It has demonstrated robust, dose-dependent efficacy in modulating neuronal activity and behavior in various animal models.[4][9][10]

  • Reduced Off-Target Concerns Compared to CNO: Unlike CNO, which can be reverse-metabolized to clozapine, this compound does not share this liability, thereby avoiding the confounding effects associated with clozapine's action on endogenous receptors.[1][8] However, researchers should be aware that high doses (e.g., 0.5-1 mg/kg in rats) have been reported to induce anxiety-like behaviors independent of DREADD expression.[1][2][3]

Quantitative Data Summary

The following tables summarize the key binding and efficacy parameters of this compound.

Table 1: In Vitro Receptor Affinity and Potency
DREADD ReceptorLigand Binding Affinity (Ki)Functional Potency (EC₅₀)Assay System
hM3Dq (Gq-coupled)1.9 nM[5][7]18.5 nM[5][6][9]HEK-293 Cells[5][9]
hM4Di (Gi-coupled)3.6 nM[5][7]0.2 nM[5][6][9]HEK-293 Cells[5][9]
Table 2: In Vivo Dosing and Behavioral Effects
SpeciesDose Range (mg/kg, i.p.)DREADD Target / ModelKey Finding
Mice0.01 - 1 mg/kg[9][10]D1-hM3Dq / D1-hM4DiPotent and selective inhibition of locomotor activity.[9][10]
Mice0.1 mg/kg[11]hM4Di / Epilepsy ModelEffectively suppressed spontaneous seizures for up to 26 hours.[11]
Rats0.01 - 0.3 mg/kg[9][10]TH-hM3DqRobust and selective increase in locomotion.[9][10]
Rats0.5 - 1 mg/kg[1][2]DREADD-naïveDose-dependent increase in anxiety-like behavior.[1][2]

Signaling Pathways and Mechanisms

This compound activates the canonical signaling pathways associated with the specific DREADD being expressed.

hM3Dq_Signaling_Pathway This compound This compound hM3Dq hM3Dq DREADD (Gq-coupled) This compound->hM3Dq Binds & Activates Gq Gαq hM3Dq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Excitation Neuronal Excitation Ca_release->Excitation Leads to PKC->Excitation Leads to

Caption: Excitatory signaling pathway of the hM3Dq DREADD activated by this compound.

hM4Di_Signaling_Pathway This compound This compound hM4Di hM4Di DREADD (Gi-coupled) This compound->hM4Di Binds & Activates Gi Gαi hM4Di->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA ↓ PKA Activity cAMP->PKA Inhibition Neuronal Inhibition PKA->Inhibition Leads to

Caption: Inhibitory signaling pathway of the hM4Di DREADD activated by this compound.

Key Experimental Protocols

In Vitro DREADD Activation Assay (Calcium Flux)

This protocol is adapted from methods used to determine the EC₅₀ of this compound on hM3Dq.

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK-293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Co-transfect cells with plasmids encoding the hM3Dq DREADD and a calcium indicator, such as GCaMP6 (e.g., 7 µg of each per dish).[5]

    • Allow 48 hours for receptor and indicator expression.[5]

  • Assay Preparation:

    • Harvest transfected cells and wash them.

    • Resuspend cells in a suitable buffer (e.g., Mg²⁺-free Locke's buffer, pH 7.4) and plate them in a 96-well black plate.[5]

  • Data Acquisition:

    • Use a fluorescence plate reader (e.g., PHERAstar FSX) to measure baseline fluorescence (Excitation: ~480 nm, Emission: ~530 nm).[5]

    • Add increasing concentrations of this compound to the wells.

    • Measure fluorescence intensity at regular intervals (e.g., every 18 seconds for 250 seconds) to record changes in intracellular calcium.[5]

  • Analysis:

    • Calculate the net change in fluorescence (F - F₀) for each concentration.

    • Plot the concentration-response curve and fit to a sigmoidal dose-response equation to determine the EC₅₀ value.

In Vivo Locomotor Activity Assessment in Mice

This protocol is a generalized method based on studies demonstrating the in vivo potency of this compound.[4][9][10]

  • Animal Model:

    • Use transgenic mice expressing a DREADD (e.g., hM3Dq or hM4Di) in a specific neuronal population (e.g., D1-receptor expressing neurons) and wild-type (WT) littermates as controls.[9][10]

  • Habituation:

    • Habituate mice to the testing environment (e.g., open field arena) for at least 30-60 minutes before the experiment begins.

  • Drug Administration:

    • Prepare this compound in a sterile vehicle (e.g., saline).

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.01 - 1 mg/kg).[9][10]

  • Behavioral Recording:

    • Immediately after injection, place the animal in the open field arena.

    • Use an automated video-tracking system to record locomotor activity (e.g., total distance traveled, movement speed) for a set duration (e.g., 60-120 minutes).

  • Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect.

    • Compare the locomotor activity between DREADD-expressing mice and WT controls across different doses of this compound and vehicle.

Generalized Experimental Workflow

The application of this compound in a chemogenetic study follows a standardized workflow.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis AAV 1. Viral Vector Production (AAV-DREADD) Surgery 2. Stereotactic Surgery (Virus Injection) AAV->Surgery Recovery 3. Recovery & Expression (3-4 weeks) Surgery->Recovery Habituation 4. Habituation to Test Environment Recovery->Habituation Baseline 5. Baseline Behavioral Recording Habituation->Baseline Injection 6. This compound or Vehicle Administration (i.p.) Baseline->Injection Test 7. Post-Injection Behavioral Testing Injection->Test Data 8. Data Collection & Quantification Test->Data Stats 9. Statistical Analysis (e.g., ANOVA, t-test) Data->Stats Verify 10. Post-hoc Histology (Verify DREADD Expression) Stats->Verify

Caption: A typical workflow for a chemogenetic study using this compound.

Conclusion and Future Directions

This compound represents a significant advancement in chemogenetic tools, offering researchers a highly potent, selective, and brain-penetrant agonist for precise control of neuronal circuits. Its favorable pharmacokinetic profile and demonstrated efficacy across multiple species and neurological models make it a superior alternative to older DREADD ligands.[9][10][11] While caution is warranted regarding potential anxiogenic effects at higher doses in rats, careful dose-selection and the use of appropriate controls can mitigate these concerns.[1] The continued application of this compound will undoubtedly facilitate new discoveries in the functional mapping of neural circuits and the development of novel therapeutic strategies for neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for JHU37160 in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JHU37160 is a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1][2][3] Specifically, it activates the Gq-coupled human M3 muscarinic DREADD (hM3Dq) and the Gi-coupled human M4 muscarinic DREADD (hM4Di).[1][2][3] A key advantage of this compound is its high brain penetrance, allowing for robust and reliable modulation of neuronal activity in freely moving animals following systemic administration.[2][3] These characteristics make this compound a valuable tool for preclinical research aimed at dissecting the function of specific neural circuits in various physiological and pathological processes. This document provides detailed application notes and protocols for the use of this compound in in vivo rodent studies.

Data Presentation

This compound In Vitro Receptor Affinity and Potency
ReceptorParameterValue (nM)Cell Line
hM3DqKi1.9HEK-293
hM4DiKi3.6HEK-293
hM3DqEC5018.5HEK-293
hM4DiEC500.2HEK-293

Data sourced from multiple references.[1][2][3][4]

This compound In Vivo Dosing and Effects in Rodents
SpeciesDose Range (mg/kg)Route of AdministrationObserved EffectsNotes
Mouse0.01 - 1Intraperitoneal (IP)Inhibition of locomotor activity in D1-hM3Dq and D1-hM4Di mice.[2][5][6]No significant locomotor effects observed in wild-type mice.[5][6]
Rat0.01 - 0.3Intraperitoneal (IP)Increased hM3Dq-stimulated locomotion in rats with hM3Dq expression in TH-expressing neurons.[3]Lower doses are recommended to avoid off-target anxiogenic effects.[7]
Rat0.5 - 1Intraperitoneal (IP)Dose-dependent increase in anxiety-like behavior, independent of DREADD expression.[7][8]High doses should be avoided in studies investigating anxiety.[7][8]
This compound In Vivo DREADD Occupancy
SpeciesDose (mg/kg)Brain RegionDREADD Occupancy
Mouse0.1Striatum~15-20%
Rat0.1Cortex~80%

Data sourced from multiple references.[5][9][10]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or 1x phosphate-buffered saline)

  • Sterile 1 ml syringes

  • Sterile 25-30 gauge needles

  • 70% ethanol wipes

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the chosen vehicle to the desired final concentration. For example, to achieve a dose of 0.1 mg/kg in a 25 g mouse with an injection volume of 10 ml/kg, the concentration would be 0.01 mg/ml.

    • Ensure the solution is fully dissolved and at room temperature before injection.

  • Animal Restraint:

    • Gently restrain the mouse by grasping the loose skin at the scruff of the neck.

    • Secure the tail with the same hand to immobilize the lower body.

  • Injection Site Identification:

    • Turn the mouse to expose the abdomen.

    • The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection:

    • Clean the injection site with a 70% ethanol wipe.

    • Insert the needle at a 15-20 degree angle with the bevel facing up.

    • Gently aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its home cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress or adverse reactions.

Protocol 2: Open Field Test for Locomotor and Anxiety-Like Behavior in Rodents

Materials:

  • Open field arena (e.g., a square or circular arena with high walls to prevent escape)

  • Video recording and analysis software

  • 70% ethanol or other appropriate cleaning solution

Procedure:

  • Acclimation:

    • Acclimate the animals to the testing room for at least 30 minutes before the start of the experiment.

  • Experimental Setup:

    • Clean the open field arena thoroughly with 70% ethanol between each animal to remove any olfactory cues.

    • Ensure consistent lighting conditions throughout the experiment.

  • This compound Administration:

    • Administer this compound or vehicle via IP injection (as described in Protocol 1) at the appropriate time before the test (e.g., 30 minutes prior).

  • Test Procedure:

    • Gently place the rodent in the center of the open field arena.

    • Immediately start the video recording.

    • Allow the animal to explore the arena for a predetermined period (typically 5-15 minutes).

    • The experimenter should remain out of the animal's sight to avoid influencing its behavior.

  • Data Analysis:

    • Using the video analysis software, quantify the following parameters:

      • Total distance traveled: A measure of general locomotor activity.

      • Time spent in the center zone vs. the periphery: A measure of anxiety-like behavior (thigmotaxis). Rodents with higher anxiety levels tend to spend more time in the periphery.

      • Number of entries into the center zone: Another measure of exploratory and anxiety-like behavior.

      • Rearing frequency: The number of times the animal stands on its hind legs, an exploratory behavior.

Mandatory Visualizations

Signaling Pathways

JHU37160_Signaling_Pathways cluster_hM3Dq hM3Dq (Gq-coupled) Pathway cluster_hM4Di hM4Di (Gi-coupled) Pathway JHU37160_q This compound hM3Dq hM3Dq JHU37160_q->hM3Dq Gq Gq hM3Dq->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation JHU37160_i This compound hM4Di hM4Di JHU37160_i->hM4Di Gi Gi hM4Di->Gi AC Adenylyl Cyclase (AC) Gi->AC GIRK GIRK Channel Activation Gi->GIRK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition K_efflux K⁺ Efflux GIRK->K_efflux K_efflux->Neuronal_Inhibition

Caption: Signaling pathways activated by this compound upon binding to hM3Dq and hM4Di DREADDs.

Experimental Workflow

JHU37160_Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Model Select Rodent Model (e.g., DREADD-expressing mice/rats) JHU37160_Prep Prepare this compound Solution (dissolve in vehicle) Acclimation Acclimate Animals to Testing Environment JHU37160_Prep->Acclimation Injection Administer this compound or Vehicle (Intraperitoneal Injection) Acclimation->Injection Wait Waiting Period (e.g., 30 minutes) Injection->Wait Behavioral_Test Conduct Behavioral Assay (e.g., Open Field Test) Wait->Behavioral_Test Data_Collection Record Behavioral Data (Video Tracking) Behavioral_Test->Data_Collection Analysis Analyze Quantitative Data (e.g., distance, time in center) Data_Collection->Analysis Interpretation Interpret Results and Compare Treatment Groups Analysis->Interpretation

Caption: General experimental workflow for in vivo rodent studies using this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for use in diagnostic procedures.

Introduction

JHU37160 is a potent and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1] It demonstrates high affinity and potency for the human muscarinic acetylcholine M3 (hM3Dq) and M4 (hM4Di) DREADD receptors.[2] This compound is a valuable tool in chemogenetics for the remote manipulation of neuronal activity in preclinical research models.[3][4] Unlike the first-generation DREADD agonist Clozapine-N-Oxide (CNO), this compound exhibits improved brain penetrance and selectivity, with fewer off-target effects at effective doses.[4][5]

Compound Specifications

PropertySpecificationSource
IUPAC Name 1-(2-chloro-6,7-dihydro-5H-benzo[b]thieno[3,2-e][2][6]diazepin-11-yl)-4-methylpiperazineN/A
Molecular Formula C19H20ClFN4
Molecular Weight 358.85 g/mol
CAS Number 2369979-68-8
Storage Store at room temperature. For stock solutions, store at -20°C for up to one month or -80°C for up to six months.[1]
Solubility Soluble in DMSO up to 50 mM.

Quantitative Data: Receptor Affinity and Potency

This compound has been characterized in vitro for its binding affinity (Ki) and functional potency (EC50) at hM3Dq and hM4Di DREADDs expressed in HEK-293 cells.

ReceptorKi (nM)EC50 (nM)Assay TypeSource
hM3Dq 1.918.5Fluorescent and BRET-based assays[1][2]
hM4Di 3.60.2Fluorescent and BRET-based assays[1][2]

Recommended Dosage and Administration

For in vitro experiments, this compound is typically prepared as a stock solution in DMSO. This stock solution is then diluted to the desired final concentration in the cell culture medium. It is advisable to keep the final DMSO concentration below 1% to avoid solvent-induced artifacts.

This compound is brain-penetrant and can be administered systemically, typically via intraperitoneal (i.p.) injection.[1][6] The compound can be dissolved in saline or a vehicle solution for administration. It is recommended to prepare fresh solutions for each experiment.

Animal ModelDosage Range (i.p.)ObservationsSource
Mice 0.01 - 1 mg/kgSelectively inhibits locomotor activity in D1-hM3Dq and D1-hM4Di mice.[1][6]
Mice 0.1 - 1 mg/kgNo effect on locomotor behavior in wild-type C57BL/6J mice.[7]
Mice 10 mg/kgSedative effects and complete inhibition of spontaneous locomotor activity.[8]
Rats 0.01 - 0.3 mg/kgIncreases hM3Dq-stimulated locomotion in TH-expressing neurons. No effect on locomotor behavior in wild-type or TH-Cre rats.[7]
Rats 0.5 - 1 mg/kgDose-dependent increase in anxiety-like behavior in male Wistar and Long-Evans rats, irrespective of DREADD expression.[4][7]
Macaques 0.01 - 0.1 mg/kgDisplaces [11C]clozapine from hM4Di receptors in the amygdala.[6]

Caution: High doses of this compound (e.g., 1 mg/kg in rats) may produce off-target behavioral effects such as anxiety.[4][5] It is crucial to include appropriate vehicle-treated control groups in all experiments.

Experimental Protocols

This protocol is adapted from studies assessing the potency of this compound in HEK-293 cells expressing hM3Dq and a calcium indicator like GCaMP6.[2]

  • Cell Preparation:

    • Co-transfect HEK-293 cells with plasmids encoding for hM3Dq and GCaMP6.

    • 48 hours post-transfection, harvest the cells.

    • Wash and resuspend the cells in a suitable buffer (e.g., Mg2+-free Locke's buffer, pH 7.4, with 5.6 mM glucose).

    • Plate approximately 200,000 cells per well in a black, clear-bottom 96-well plate.

  • Compound Preparation and Administration:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.

  • Data Acquisition:

    • Measure baseline fluorescence intensity (Excitation: ~480 nm, Emission: ~530 nm) using a plate reader.

    • Add the diluted this compound to the wells.

    • Measure fluorescence intensity at regular intervals (e.g., every 18 seconds for 250 seconds).

    • Calculate the net change in intracellular Ca2+ concentration as (F - F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

Calcium_Flux_Workflow cell_prep Prepare hM3Dq & GCaMP6 expressing HEK-293 cells plating Plate cells in 96-well plate cell_prep->plating baseline Measure baseline fluorescence (F0) plating->baseline add_this compound Add this compound dilutions baseline->add_this compound measurement Measure fluorescence over time (F) add_this compound->measurement analysis Calculate ΔF (F-F0) and plot dose-response measurement->analysis

Caption: Workflow for an in vitro calcium flux assay.

This protocol is based on experiments conducted in mice to assess the behavioral effects of this compound.[6]

  • Animal Habituation:

    • Habituate the mice to the testing environment (e.g., open-field arena) for a set period before the experiment.

  • Compound Preparation and Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline).

    • Administer the desired dose of this compound (or vehicle control) via intraperitoneal (i.p.) injection.

  • Data Collection:

    • Place the mice in the open-field arena a specified time after injection (e.g., 30 minutes).

    • Record locomotor activity using an automated tracking system for a defined duration.

    • Analyze parameters such as total distance traveled, time spent in the center vs. periphery, and rearing frequency.

Locomotor_Activity_Workflow habituation Habituate mice to open-field arena injection Administer this compound or vehicle (i.p.) habituation->injection placement Place mice in arena (post-injection) injection->placement recording Record locomotor activity placement->recording data_analysis Analyze tracking data recording->data_analysis

Caption: Workflow for an in vivo locomotor activity assay.

Signaling Pathways

This compound activates DREADDs, which are modified G-protein coupled receptors (GPCRs). The specific downstream signaling cascade depends on the G-protein to which the DREADD is coupled.

The hM3Dq receptor is coupled to the Gq signaling pathway.[9] Activation by this compound leads to an excitatory cellular response.

Gq_Signaling_Pathway This compound This compound hM3Dq hM3Dq Receptor This compound->hM3Dq Gq Gαq hM3Dq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Excitatory Cellular Response Ca_release->Response PKC->Response

Caption: Excitatory signaling via the Gq-coupled hM3Dq DREADD.

The hM4Di receptor is coupled to the Gi signaling pathway.[9] Activation by this compound results in an inhibitory cellular response.

Gi_Signaling_Pathway This compound This compound hM4Di hM4Di Receptor This compound->hM4Di Gi Gαi hM4Di->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Inhibitory Cellular Response PKA->Response

Caption: Inhibitory signaling via the Gi-coupled hM4Di DREADD.

References

JHU37160: Application Notes and Protocols for Intraperitoneal Injection in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU37160 is a potent, selective, and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq and hM4Di receptors.[1][2][3][4] Its favorable pharmacokinetic profile, including high in vivo potency and blood-brain barrier penetrance, makes it a valuable tool for precise chemogenetic manipulation of neuronal activity in preclinical models.[5][6][7] This document provides detailed application notes and standardized protocols for the preparation and intraperitoneal (IP) administration of this compound for in vivo research applications.

Data Presentation

Table 1: Properties and In Vivo Administration of this compound

ParameterValueSpeciesCitation
Molecular Weight 358.84 g/mol N/A[3]
In Vitro Potency (EC50) hM3Dq: 18.5 nM; hM4Di: 0.2 nMHEK-293 cells[2][3]
In Vitro Affinity (Ki) hM3Dq: 1.9 nM; hM4Di: 3.6 nMMouse brain sections[2][4]
Recommended IP Dose Range (Mice) 0.01 - 1 mg/kgC57BL/6J[1][2]
Recommended IP Dose Range (Rats) 0.01 - 0.3 mg/kgSprague-Dawley, Wistar, Long-Evans[1][3][5]
Reported Anxiogenic Effects (Rats) 0.5 - 1 mg/kgWistar, Long-Evans[5]
Time to Max Inhibition (in vivo electrophysiology) ~30 minutes (at 0.1 mg/kg)Mice[6][7]
Injection Volume < 10 mL/kgMice & Rats[8]

Experimental Protocols

Protocol 1: Preparation of this compound Dihydrochloride (Water-Soluble) for Intraperitoneal Injection

This protocol is recommended for the water-soluble dihydrochloride salt of this compound.

Materials:

  • This compound dihydrochloride

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (25-27g for mice, 23-25g for rats)[8]

  • Sterile filter (0.22 µm)

Procedure:

  • Calculate the required amount of this compound dihydrochloride based on the desired final concentration and injection volume. For example, to prepare a 0.1 mg/mL solution, weigh out 1 mg of this compound dihydrochloride.

  • Dissolve the compound. Add the appropriate volume of sterile saline or PBS to the microcentrifuge tube containing the this compound dihydrochloride. The dihydrochloride salt is soluble in water up to 100 mM.[1]

  • Ensure complete dissolution. Vortex the solution until the compound is fully dissolved.

  • Sterile filter the solution. To ensure sterility for in vivo use, pass the solution through a 0.22 µm sterile filter into a new sterile tube.

  • Prepare for injection. Draw the required volume of the final solution into a sterile syringe fitted with the appropriate gauge needle.

  • Storage of stock solutions. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]

Protocol 2: Formulation of this compound (Freebase) for Intraperitoneal Injection

This protocol is for the freebase form of this compound, which is insoluble in water.[3] A common vehicle for lipophilic compounds is a mixture of DMSO, PEG300, Tween-80, and saline.

Materials:

  • This compound (freebase)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (25-27g for mice, 23-25g for rats)[8]

Procedure:

  • Prepare the vehicle solution. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Prepare this vehicle fresh.

  • Dissolve this compound in DMSO. First, dissolve the weighed amount of this compound in the required volume of DMSO. Use sonication if necessary to aid dissolution.[2] this compound is soluble in DMSO up to 50 mg/mL.[2]

  • Add co-solvents sequentially. Add the PEG300, followed by the Tween-80, and finally the saline. Vortex the solution well after each addition to ensure a clear and homogenous solution.

  • Prepare for injection. Draw the required volume of the final formulation into a sterile syringe.

  • Important Considerations:

    • This formulation should be prepared fresh on the day of the experiment.

    • The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.

    • Observe the solution for any precipitation before injection.

Mandatory Visualizations

Signaling Pathway of Gq- and Gi-Coupled DREADDs

G_protein_signaling cluster_Gq Gq-DREADD (e.g., hM3Dq) Activation cluster_Gi Gi-DREADD (e.g., hM4Di) Activation JHU37160_Gq This compound hM3Dq hM3Dq Receptor JHU37160_Gq->hM3Dq PLC Phospholipase C (PLC) hM3Dq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (Neuronal Excitation) IP3->Ca_release JHU37160_Gi This compound hM4Di hM4Di Receptor JHU37160_Gi->hM4Di AC Adenylyl Cyclase (AC) hM4Di->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neuronal_inhibition Neuronal Inhibition PKA->Neuronal_inhibition

Caption: Signaling pathways for Gq and Gi-coupled DREADDs activated by this compound.

Experimental Workflow for Intraperitoneal Injection

IP_Injection_Workflow start Start prep Prepare this compound Solution (See Protocol 1 or 2) start->prep animal_prep Animal Handling and Restraint prep->animal_prep injection Intraperitoneal Injection (Lower Right Abdominal Quadrant) animal_prep->injection monitoring Post-Injection Monitoring (Observe for adverse effects) injection->monitoring behavioral_testing Behavioral or Physiological Data Collection monitoring->behavioral_testing end End behavioral_testing->end

Caption: Workflow for preparing and administering this compound via intraperitoneal injection.

Safety and Handling

  • This compound is for research use only.

  • It is recommended to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • The dihydrochloride salt is hygroscopic; store in a sealed container to prevent it from becoming sticky.[1]

  • High doses of this compound (e.g., 1 mg/kg in rats) may produce anxiogenic-like effects and should be used with caution in behavioral studies assessing anxiety.[5] In mice, high doses (in the range of 10 mg/kg) may result in sedation.[9]

Mechanism of Action

This compound acts as a selective agonist at engineered muscarinic DREADD receptors. Binding to Gq-coupled DREADDs (e.g., hM3Dq) activates the phospholipase C pathway, leading to an increase in intracellular calcium and neuronal excitation. Conversely, binding to Gi-coupled DREADDs (e.g., hM4Di) inhibits adenylyl cyclase, resulting in decreased cAMP levels and neuronal inhibition. This compound has been shown to selectively displace [3H]clozapine from DREADDs and not from other clozapine-binding sites in brain tissue.[1][2]

References

Application Notes and Protocols for JHU37160 in Neural Circuit Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU37160 is a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq (excitatory) and hM4Di (inhibitory) receptors.[1][2][3] As a second-generation DREADD agonist, it offers significant advantages over the first-generation compound, clozapine-N-oxide (CNO), including superior brain penetrance and reduced off-target effects.[4][5][6] These characteristics make this compound an invaluable tool for the precise manipulation of neuronal activity to dissect the function of specific neural circuits in vivo.[4][7]

This document provides detailed application notes and protocols for the use of this compound in neuroscience research. It includes a summary of its pharmacological properties, guidelines for in vivo studies, and protocols for common experimental paradigms.

Quantitative Data Summary

A compilation of the key pharmacological and pharmacokinetic parameters of this compound is presented below. This data is essential for experimental design, including dose selection and interpretation of results.

ParameterReceptor/SpeciesValueReference
Binding Affinity (Ki) hM3Dq1.9 nM[1][2][3]
hM4Di3.6 nM[1][2][3]
Potency (EC50) hM3Dq (in HEK-293 cells)18.5 nM[1][2][8]
hM4Di (in HEK-293 cells)0.2 nM[1][2][3][8]
In Vivo DREADD Occupancy ~80% of cortical hM4Di (Rats)0.1 mg/kg[8][9]
~15-20% of striatal DREADDs (D1-DREADD mice)0.1 mg/kg[8][9][10]
Brain/Serum Ratio Mice~8-fold higher in brain at 30 min[10]
Effective In Vivo Dose Range (Rodents) Locomotor activity modulation0.01 - 1 mg/kg (i.p.)[2][8][9]
Anxiety-like behavior (off-target effects noted at higher doses)0.5 - 1 mg/kg (i.p.)[4]
Reward-seeking behavior0.1 - 3 mg/kg (no effect)[11][12]
Sedative effects (high dose)10 mg/kg[11][12]

Signaling Pathways and Experimental Workflow

To effectively utilize this compound, it is crucial to understand its mechanism of action and the general workflow for a typical chemogenetic experiment.

DREADD Signaling Pathways

This compound activates distinct intracellular signaling cascades depending on the DREADD receptor expressed in the target neurons.

DREADD_Signaling cluster_excitatory Excitatory (Gq-coupled) cluster_inhibitory Inhibitory (Gi-coupled) JHU37160_q This compound hM3Dq hM3Dq JHU37160_q->hM3Dq binds Gq Gq hM3Dq->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release induces PKC PKC DAG->PKC activates Neuronal_Activation Neuronal_Activation Ca_release->Neuronal_Activation leads to PKC->Neuronal_Activation contributes to JHU37160_i This compound hM4Di hM4Di JHU37160_i->hM4Di binds Gi Gi hM4Di->Gi activates AC AC Gi->AC inhibits cAMP cAMP AC->cAMP reduces PKA PKA cAMP->PKA inhibition of Neuronal_Inhibition Neuronal_Inhibition PKA->Neuronal_Inhibition leads to This compound This compound

Caption: this compound signaling pathways via Gq and Gi coupled DREADDs.

General Experimental Workflow

A typical chemogenetic experiment using this compound involves several key steps, from viral vector delivery to behavioral or physiological analysis.

Experimental_Workflow A 1. Viral Vector Delivery (e.g., AAV-hM3Dq/hM4Di-mCherry) B Stereotaxic injection into target brain region A->B C 2. Incubation Period (3-4 weeks for optimal DREADD expression) B->C D 3. This compound Administration (Systemic or local) C->D E 4. Neural Circuit Manipulation D->E F 5. Data Acquisition E->F G Behavioral Testing F->G e.g. H Electrophysiology F->H e.g. I Imaging (e.g., PET) F->I e.g. J 6. Post-hoc Histology (Confirm DREADD expression and placement) F->J

Caption: General workflow for in vivo studies using this compound.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound

Objective: To activate DREADDs in a behaving animal.

Materials:

  • This compound (dihydrochloride salt is water-soluble)

  • Vehicle (e.g., sterile saline or phosphate-buffered saline (PBS))

  • Syringes and needles for injection (e.g., 27-30 gauge)

  • Animal balance

Procedure:

  • Preparation of this compound Solution:

    • This compound is soluble in DMSO and water. For in vivo use, dissolving in saline is common.[4][12][13][14]

    • Calculate the required amount of this compound based on the desired dose (e.g., 0.1 mg/kg) and the weight of the animal.

    • Prepare a stock solution if necessary, which can be stored at -20°C for one month or -80°C for six months.[2] For acute experiments, fresh preparation is recommended.[4]

    • On the day of the experiment, dilute the stock solution or dissolve the required amount of this compound in the vehicle to the final desired concentration. Ensure the injection volume is appropriate for the animal (e.g., 1 mL/kg for rats, 5-10 mL/kg for mice).[4]

  • Administration:

    • Weigh the animal to determine the precise injection volume.

    • Administer this compound via intraperitoneal (i.p.) injection. Other routes may be used depending on the experimental design.

    • The timing of administration relative to the behavioral or physiological measurement is critical. A common waiting period is 30 minutes post-injection to allow for drug absorption and distribution to the brain.[4][12]

Considerations:

  • Dose Selection: The optimal dose will depend on the specific DREADD, the target neural population, and the desired behavioral or physiological effect. A dose-response curve should be generated for new experimental paradigms. Doses typically range from 0.01 to 1 mg/kg.[2][8][9]

  • Controls: Always include a vehicle-treated control group to account for the effects of the injection procedure and the vehicle itself.[4] It is also crucial to include a control group of animals that express a reporter gene (e.g., mCherry) but not the DREADD receptor to control for off-target effects of this compound.[4]

  • Off-Target Effects: Be aware that high doses of this compound (e.g., 0.5-1 mg/kg in rats) have been reported to induce anxiety-like behaviors independent of DREADD expression.[4][5] High doses (10 mg/kg) can also have sedative effects in mice.[11][12]

Protocol 2: Behavioral Assay - Open Field Test

Objective: To assess locomotor activity and anxiety-like behavior following neural circuit manipulation with this compound.

Materials:

  • Open field arena (e.g., a square or circular arena with walls)

  • Video tracking system and software

  • This compound and vehicle

Procedure:

  • Habituation: Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • This compound Administration: Administer this compound or vehicle as described in Protocol 1. A 30-minute pre-treatment time is typical.[4]

  • Testing:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).

    • Record the session using the video tracking system.

  • Data Analysis:

    • Analyze the recorded video to quantify parameters such as:

      • Total distance traveled: A measure of general locomotor activity.

      • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center is indicative of higher anxiety).

      • Rearing frequency: A measure of exploratory behavior.

      • Velocity: A measure of movement speed.

Protocol 3: In Vivo Electrophysiology

Objective: To measure changes in neuronal firing in response to this compound-mediated DREADD activation.

Materials:

  • Electrophysiology recording system (amplifier, data acquisition system)

  • Microelectrodes or electrode arrays

  • Stereotaxic apparatus

  • Anesthesia (if applicable)

  • This compound and vehicle

Procedure:

  • Surgical Preparation:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Implant the recording electrode(s) in the brain region of interest, which should be the same or a projection target of the neurons expressing the DREADDs.

  • Baseline Recording: Record baseline neuronal activity before administering this compound.

  • This compound Administration: Administer this compound or vehicle.

  • Post-Administration Recording: Continue to record neuronal activity to observe changes in firing rate, burst firing, or other electrophysiological parameters.[9]

  • Data Analysis:

    • Spike sort the recorded data to isolate individual neuron activity.

    • Compare the firing properties of neurons before and after this compound administration.

Considerations:

  • For experiments in awake, freely moving animals, the electrodes are typically implanted chronically.

  • Combining DREADDs with optogenetics can allow for precise temporal control and identification of specific neural pathways. For example, co-expressing an inhibitory DREADD (hM4Di) and an excitatory channelrhodopsin allows for the assessment of this compound's ability to inhibit light-evoked neuronal activation.[9]

Conclusion

This compound is a powerful and versatile tool for studying the function of specific neural circuits. Its favorable pharmacokinetic and pharmacodynamic properties make it a significant improvement over previous DREADD agonists. By following the protocols and considering the potential caveats outlined in these application notes, researchers can effectively use this compound to advance our understanding of the brain in both health and disease.

References

JHU37160: Application Notes and Protocols for Behavioral Neuroscience Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU37160 is a potent and selective second-generation agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1][2][3][4] As a brain-penetrant small molecule, this compound offers significant advantages over earlier DREADD activators like Clozapine-N-Oxide (CNO), including higher potency, selectivity, and better pharmacokinetic properties.[1][2][4] These characteristics make it a valuable tool for precise temporal and spatial control of neuronal activity in freely moving animals, enabling sophisticated investigations into the neural circuits underlying complex behaviors.

This document provides detailed application notes and protocols for the use of this compound in behavioral neuroscience experiments, with a focus on rodent models. It includes a summary of its pharmacological properties, recommended experimental design considerations, and step-by-step protocols for common behavioral assays.

Mechanism of Action

This compound is a potent agonist at the engineered human M3 muscarinic (hM3Dq) and M4 muscarinic (hM4Di) DREADD receptors.[5][6] It exhibits high affinity for these receptors while showing minimal activity at endogenous receptors, thus reducing the potential for off-target effects at appropriate doses.[7]

  • hM3Dq (Gq-coupled) Activation: Binding of this compound to the hM3Dq receptor initiates a Gq protein signaling cascade. This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium levels and activation of protein kinase C (PKC) results in neuronal depolarization and an increase in neuronal firing.

  • hM4Di (Gi-coupled) Activation: When this compound binds to the hM4Di receptor, it activates a Gi protein signaling pathway. This inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The reduction in cAMP activity ultimately results in neuronal hyperpolarization and a decrease in neuronal firing.

Signaling Pathways

Gq_Signaling_Pathway This compound This compound hM3Dq hM3Dq (Gq-DREADD) This compound->hM3Dq Gq Gq protein hM3Dq->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC Excitation Neuronal Excitation Ca2->Excitation PKC->Excitation

Gq-DREADD Signaling Pathway.

Gi_Signaling_Pathway This compound This compound hM4Di hM4Di (Gi-DREADD) This compound->hM4Di Gi Gi protein hM4Di->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Inhibition Neuronal Inhibition cAMP->Inhibition

Gi-DREADD Signaling Pathway.

Quantitative Data Summary

In Vitro Receptor Binding and Potency
ReceptorParameterValueReference
hM3DqKi1.9 nM[5][6]
hM4DiKi3.6 nM[5][6]
hM3DqEC5018.5 nM[5][6][7]
hM4DiEC500.2 nM[5][6][7]
In Vivo Behavioral Effects in Rodents
SpeciesBehavioral AssayDose (mg/kg, i.p.)EffectReference
Mice (C57BL/6J)Locomotor Activity0.1 - 1No significant effect in wild-type mice.[1][7]
Rats (TH-Cre)Locomotor Activity0.01 - 0.3No significant effect in wild-type littermates.[1]
Rats (Long-Evans & Wistar)Open Field Test (Center Time)0.5 and 1Anxiogenic-like effect (decreased time in center).[1]
Rats (Long-Evans & Wistar)Elevated Plus Maze (Open Arm Time)0.5 and 1Anxiogenic-like effect (decreased time in open arms).[1]
Mice (C57BL/6)Sucrose Splash Test (Grooming)0.3No effect on grooming activity.[1]
Mice (vGluT2-Cre)Food Intake1No significant alteration.[1]
Rats (Long-Evans)Latent Inhibition Task0.2 (repeated)No effect.[1]

Experimental Protocols

General Considerations
  • Vehicle: this compound is typically dissolved in saline.

  • Administration: Intraperitoneal (i.p.) injection is the most common route of administration.

  • Timing: Behavioral testing is generally conducted 30 minutes post-injection.[1]

  • Dose Selection: Lower doses (0.01-0.3 mg/kg) are recommended to avoid potential off-target effects. Higher doses (≥0.5 mg/kg) have been shown to induce anxiety-like behavior in rats, independent of DREADD expression.[1][8] Appropriate dose-response studies and control groups (e.g., wild-type animals receiving this compound) are crucial for interpreting results.

Experimental Workflow

Experimental_Workflow A Virus Injection (AAV-hM3Dq/hM4Di-mCherry) B Surgical Recovery (min. 7 weeks for rats) A->B C Habituation to Behavioral Apparatus B->C D This compound Administration (i.p., 30 min prior to testing) C->D E Behavioral Testing (e.g., Open Field, Elevated Plus Maze) D->E F Data Analysis E->F G Histological Verification of DREADD Expression E->G

General Experimental Workflow.

Detailed Protocol: Open Field Test

Objective: To assess locomotor activity and anxiety-like behavior.

Apparatus: A square arena (e.g., 42 x 42 cm) with walls high enough to prevent escape, typically made of a non-reflective material. The arena is divided into a central zone and a peripheral zone by software.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Drug Preparation: Prepare a fresh solution of this compound in saline on the day of the experiment.

  • Administration: Inject the animal with this compound (e.g., 0.1-1 mg/kg, i.p.) or vehicle.

  • Pre-test Interval: Return the animal to its home cage for a 30-minute interval.[1]

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Recording: Record the animal's behavior for a set duration (e.g., 5-20 minutes) using an overhead video camera and tracking software.[9][10]

  • Data Analysis: The software will analyze the following parameters:

    • Locomotor Activity: Total distance traveled, number of line crossings.

    • Anxiety-Like Behavior: Time spent in the center versus the periphery, latency to enter the center.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.

Detailed Protocol: Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior based on the conflict between the rodent's natural tendency to explore novel environments and its aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two closed arms (e.g., 50 cm long, 10 cm wide, with 40 cm high walls for the closed arms).[1]

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.

  • Drug Preparation: Prepare a fresh solution of this compound in saline.

  • Administration: Administer this compound (e.g., 0.1-1 mg/kg, i.p.) or vehicle.

  • Pre-test Interval: Place the animal back in its home cage for 30 minutes.[1]

  • Test Initiation: Place the animal in the center of the EPM, facing one of the open arms.[1]

  • Recording: Record the animal's exploration of the maze for 5 minutes using a video tracking system.[1]

  • Data Analysis: Key parameters to be analyzed include:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Percentage of time spent in the open arms ((Time in open arms / (Time in open arms + Time in closed arms)) x 100).[1]

  • Cleaning: Clean the maze thoroughly with 70% ethanol after each trial.

Important Considerations and Troubleshooting

  • Off-Target Effects: As noted, higher doses of this compound (≥0.5 mg/kg in rats) can induce anxiety-like behaviors independent of DREADD expression.[1][8] It is imperative to include a control group of animals not expressing the DREADD receptor that receive this compound to account for any potential off-target effects.

  • Habituation: Repeated testing in the same apparatus can lead to habituation and alter behavioral responses. Ensure adequate time between tests if a within-subjects design is used.

  • Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the testing room, as these can significantly impact rodent behavior.

  • Handling: Handle animals gently and consistently to minimize stress, which can be a confounding factor in behavioral experiments.

By following these guidelines and protocols, researchers can effectively utilize this compound to dissect the neural circuits underlying a wide range of behaviors with high precision and reliability.

References

Application Notes and Protocols: Long-Term Effects of Chronic JHU37160 Administration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

JHU37160 is a potent, brain-penetrant Designer Receptors Exclusively Activated by Designer Drugs (DREADD) agonist with high affinity for both hM3Dq (excitatory) and hM4Di (inhibitory) DREADDs.[1][2] It offers advantages over earlier DREADD agonists like Clozapine-N-Oxide (CNO) due to its higher blood-brain barrier penetrance and selectivity.[3][4] While widely used for acute and sub-chronic neuronal manipulation, understanding the long-term effects of its chronic administration is crucial for the design and interpretation of extended chemogenetic studies. These notes provide a summary of current findings, quantitative data, and detailed experimental protocols to guide researchers in this area.

I. Summary of Known Long-Term Effects

Chronic administration of this compound has been primarily investigated in the context of behavioral outcomes in rodents. The most significant reported long-term effect is the emergence of anxiety-like behaviors, particularly at higher doses.

Key Findings:

  • Anxiogenic Effects: Repeated systemic administration of high doses of this compound (0.5 and 1 mg/kg) has been shown to produce anxiogenic effects in male Wistar and Long-Evans rats, even in the absence of DREADD expression.[3][4] These effects were observed in behavioral assays such as the Elevated Plus Maze (EPM) and Open Field (OF) tests.[3] The anxiogenic effects appear to be more pronounced with chronic administration compared to acute administration.[3]

  • Dose-Dependency: The off-target behavioral effects of this compound appear to be dose-dependent.[3][4] Lower doses (0.1-0.3 mg/kg) have been used in several studies with few reported off-target behavioral effects in control animals.[3][5]

  • Neuronal Activation: Systemic administration of this compound has been shown to increase Fos expression in the central amygdala (CeA) and bed nucleus of the stria terminalis (BNST), brain regions associated with anxiety-related behaviors.[3]

  • Lack of Effect on Other Behaviors: At various doses, this compound has been reported to have no significant effect on locomotor activity, grooming, feeding behavior, or latent inhibition in rodents.[3]

II. Quantitative Data

The following tables summarize the quantitative data from key studies on the effects of this compound administration.

Table 1: Behavioral Effects of Repeated this compound Administration in Long-Evans Rats

Dose (mg/kg)TreatmentnTime in Open Arms (EPM, s)Center Time (OF, s)Locomotor Activity (OF, distance in cm)
0 (Vehicle)Repeated8~125~40~2500
1Repeated8~25~5~2500

Data are approximate values derived from graphical representations in Van Savage & Avegno, 2023.[3]

Table 2: Fos Expression in Anxiety-Related Brain Regions Following Acute this compound Administration

Dose (mg/kg)nFos+ cells/section (CeA)Fos+ cells/section (BNST)
0 (Vehicle)6~50~75
0.56~150~200
17~125~175

Data are approximate values derived from graphical representations in Van Savage & Avegno, 2023.[3]

Table 3: In Vitro and In Vivo Receptor Occupancy of this compound

ReceptorAssay TypeValue
hM3DqKi1.9 nM
hM4DiKi3.6 nM
hM3DqEC50 (HEK-293)18.5 nM
hM4DiEC50 (HEK-293)0.2 nM
DREADDsIn vivo occupancy (0.1 mg/kg, mice)~15-20%
hM4DiIn vivo occupancy (0.1 mg/kg, rats)~80%

[1][2][5][6][7]

III. Experimental Protocols

Protocol 1: Chronic this compound Administration and Behavioral Testing

Objective: To assess the long-term behavioral effects of chronic this compound administration.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or phosphate-buffered saline)

  • Experimental animals (e.g., male Long-Evans rats, 8-10 weeks old)

  • Elevated Plus Maze (EPM) apparatus

  • Open Field (OF) arena

  • Video tracking software

Procedure:

  • Animal Housing: House animals in a controlled environment (12:12 h light:dark cycle, ad libitum access to food and water).

  • Habituation: Handle animals for 5 minutes daily for 5-7 days prior to the start of the experiment.

  • Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 1 mg/mL for a 1 mg/kg dose in a rat receiving 1 mL/kg injection volume).

  • Chronic Administration:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for a predetermined period (e.g., 14 consecutive days).

    • Ensure consistent timing of injections each day.

  • Behavioral Testing (conducted on the day following the final injection):

    • Elevated Plus Maze (EPM):

      • Place the rat in the center of the EPM, facing an open arm.

      • Allow the rat to explore the maze for 5 minutes.

      • Record the time spent in the open and closed arms using video tracking software.

      • Anxiogenic-like behavior is indicated by a decrease in the time spent in the open arms.

    • Open Field (OF) Test:

      • Place the rat in the center of the OF arena.

      • Allow the rat to explore the arena for 10 minutes.

      • Record the time spent in the center versus the periphery of the arena, as well as the total distance traveled.

      • Anxiogenic-like behavior is indicated by a decrease in the time spent in the center of the arena. Locomotor activity is assessed by the total distance traveled.

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., two-way ANOVA) to compare the effects of this compound and vehicle treatment.

Protocol 2: Immunohistochemistry for Fos Protein

Objective: To assess neuronal activation in specific brain regions following this compound administration.

Materials:

  • Rats previously administered this compound or vehicle

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Cryostat or vibratome

  • Primary antibody (e.g., rabbit anti-c-Fos)

  • Secondary antibody (e.g., biotinylated goat anti-rabbit)

  • Avidin-biotin complex (ABC) kit

  • 3,3'-Diaminobenzidine (DAB)

  • Microscope

Procedure:

  • Perfusion and Tissue Collection: 90 minutes after the final this compound or vehicle injection, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% PFA.

  • Post-fixation and Sectioning: Extract the brains and post-fix in 4% PFA overnight. Cryoprotect in a sucrose solution and section coronally (e.g., 40 µm) using a cryostat or vibratome.

  • Immunohistochemistry:

    • Wash sections in PBS.

    • Incubate in a solution to block endogenous peroxidases.

    • Incubate in a blocking solution (e.g., containing normal goat serum) to reduce non-specific binding.

    • Incubate with the primary anti-c-Fos antibody overnight at 4°C.

    • Wash and incubate with the biotinylated secondary antibody.

    • Wash and incubate with the ABC reagent.

    • Visualize the signal using DAB.

  • Imaging and Analysis:

    • Mount the sections on slides, dehydrate, and coverslip.

    • Image the brain regions of interest (e.g., CeA, BNST) using a brightfield microscope.

    • Quantify the number of Fos-positive cells in each region.

  • Data Analysis: Compare the number of Fos-positive cells between the this compound and vehicle groups using appropriate statistical tests.

IV. Visualizations

DREADD_Signaling_Pathways cluster_excitatory Excitatory Pathway (hM3Dq) cluster_inhibitory Inhibitory Pathway (hM4Di) JHU37160_exc This compound hM3Dq hM3Dq JHU37160_exc->hM3Dq Gq Gq hM3Dq->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_act PKC Activation DAG->PKC_act Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC_act->Neuronal_Excitation JHU37160_inh This compound hM4Di hM4Di JHU37160_inh->hM4Di Gi Gi hM4Di->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Experimental_Workflow start Start: Experimental Design habituation Animal Habituation (5-7 days) start->habituation chronic_admin Chronic Administration (this compound or Vehicle) (e.g., 14 days) habituation->chronic_admin behavioral_testing Behavioral Testing (e.g., EPM, OF) chronic_admin->behavioral_testing tissue_collection Tissue Collection (Perfusion & Brain Extraction) behavioral_testing->tissue_collection immuno Immunohistochemistry (e.g., c-Fos) tissue_collection->immuno analysis Data Analysis immuno->analysis end End: Interpretation of Results analysis->end

References

Application Notes and Protocols for JHU37160-Mediated Chemogenetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for the remote manipulation of neuronal activity. JHU37160 is a novel, potent, and brain-penetrant DREADD agonist with improved pharmacokinetic properties compared to earlier ligands such as Clozapine-N-Oxide (CNO).[1][2][3] It exhibits high affinity and potency for both the excitatory hM3Dq and inhibitory hM4Di DREADDs.[4][5][6] These characteristics make this compound a valuable tool for precise spatiotemporal control of neuronal circuits in both in vitro and in vivo research settings.

These application notes provide detailed protocols for the experimental design of this compound-mediated chemogenetics, including data on its pharmacological properties, preparation, and administration for both cell culture and animal models.

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound
ReceptorParameterValue (nM)Cell LineAssay Type
hM3DqKi1.9Mouse Brain SectionsRadioligand Binding ([3H]Clozapine displacement)
hM4DiKi3.6Mouse Brain SectionsRadioligand Binding ([3H]Clozapine displacement)
hM3DqEC5018.5HEK-293Fluorescent and BRET-based assays
hM4DiEC500.2HEK-293Fluorescent and BRET-based assays

Data compiled from multiple sources.[4][5][6]

Table 2: In Vivo Efficacy and Dosing of this compound
SpeciesDREADD ReceptorDose Range (mg/kg)Route of AdministrationObserved Effect
MiceD1-hM3Dq / D1-hM4Di0.01 - 1Intraperitoneal (i.p.)Selective inhibition of locomotor activity.[4][7]
RatsTH-hM3Dq0.01 - 0.3Intraperitoneal (i.p.)Robust and selective increases in locomotion.[4]
MicehM4Di0.1Intraperitoneal (i.p.)Rapid and potent inhibition of light-evoked neuronal activation.[4][7]
Rats (Male)DREADD-naive0.5 - 1Intraperitoneal (i.p.)Anxiogenic-like effects.[1][2]

Note: High doses of this compound (e.g., 1 mg/kg) should be used with caution in rats, especially in studies of anxiety-like behavior, due to potential off-target effects.[1][2] It is crucial to include appropriate vehicle controls in all experiments.

Signaling Pathways and Experimental Workflow

This compound-DREADD Signaling Pathways

G cluster_0 Excitatory Pathway (hM3Dq) cluster_1 Inhibitory Pathway (hM4Di) JHU37160_q This compound hM3Dq hM3Dq (Gq-coupled DREADD) JHU37160_q->hM3Dq PLC Phospholipase C (PLC) hM3Dq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Activation Neuronal Activation Ca_release->Neuronal_Activation PKC->Neuronal_Activation JHU37160_i This compound hM4Di hM4Di (Gi-coupled DREADD) JHU37160_i->hM4Di AC Adenylyl Cyclase (AC) hM4Di->AC inhibits cAMP cAMP AC->cAMP decreases PKA Protein Kinase A (PKA) cAMP->PKA inhibits Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition

Caption: Signaling pathways for excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs upon activation by this compound.

General Experimental Workflow for In Vivo Chemogenetics

G A 1. DREADD Vector Selection & Preparation (e.g., AAV-hSyn-DIO-hM3Dq-mCherry) B 2. Stereotactic Injection of DREADD vector into target brain region A->B C 3. Viral Expression Period (typically 3-4 weeks) B->C D 4. Habituation & Baseline Behavioral Testing C->D E 5. This compound Administration (i.p. injection) vs. Vehicle Control D->E F 6. Post-Injection Behavioral Testing E->F G 7. Tissue Collection & Histological Verification (e.g., mCherry expression) F->G H 8. Data Analysis G->H

Caption: A generalized workflow for in vivo chemogenetic experiments using this compound.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Materials:

  • This compound dihydrochloride (water-soluble)[4]

  • Sterile 0.9% saline or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Stock Solution Preparation (e.g., 1 mg/mL):

  • Aseptically, weigh out 1 mg of this compound dihydrochloride and transfer to a sterile microcentrifuge tube.

  • Add 1 mL of sterile 0.9% saline or PBS to the tube.

  • Vortex thoroughly for several seconds until the compound is completely dissolved.[8] The solubility of this compound in aqueous solutions is good.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.

Working Solution Preparation and Administration:

  • Thaw the stock solution on ice.

  • Calculate the required volume of stock solution based on the desired final concentration and the animal's weight. For example, for a 0.1 mg/kg dose in a 25 g mouse, the total dose is 0.0025 mg. Using a 0.1 mg/mL working solution, you would inject 25 µL. It is advisable to prepare a working solution that allows for an injection volume of 50-200 µL for mice.

  • Dilute the stock solution with sterile saline or PBS to the final working concentration.

  • Administer this compound via intraperitoneal (i.p.) injection.

  • For behavioral experiments, a waiting period of 10-30 minutes post-injection is common to allow for the compound to reach peak efficacy.[7][9]

Protocol 2: In Vitro Calcium Imaging with hM3Dq-DREADD

Objective: To functionally validate the expression of hM3Dq-DREADDs in cultured cells by measuring intracellular calcium mobilization upon this compound application.

Materials:

  • HEK-293 cells[6]

  • DREADD expression vector (e.g., pAAV-hSyn-hM3Dq-mCherry)

  • Lipofectamine 2000 or other suitable transfection reagent

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Calcium indicator dye (e.g., GCaMP6 genetically encoded, or a chemical dye like Fura-2 AM)

  • This compound stock solution

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK-293 cells on glass-bottom dishes suitable for microscopy.

    • When cells reach 70-80% confluency, transfect them with the hM3Dq-DREADD expression vector and a calcium indicator vector (if not using a chemical dye) according to the transfection reagent manufacturer's protocol.[6]

    • Allow 24-48 hours for receptor and indicator expression.

  • Calcium Imaging:

    • Replace the culture medium with a buffered saline solution (e.g., Locke's buffer).

    • Mount the dish on the fluorescence microscope stage.

    • Acquire a stable baseline fluorescence recording for 2-5 minutes.

    • Apply this compound to the cells at a final concentration in the range of 1-100 nM.[5]

    • Record the change in fluorescence intensity for 5-10 minutes following agonist application.

    • An increase in fluorescence indicates a rise in intracellular calcium, confirming functional hM3Dq receptor activation.

  • Data Analysis:

    • Quantify the change in fluorescence (ΔF/F0) for individual cells or regions of interest.

    • Compare the response in DREADD-expressing cells to non-transfected control cells.

Protocol 3: In Vivo Chemogenetic Activation and Behavioral Testing

Objective: To investigate the role of a specific neuronal population in a behavioral task using this compound to activate hM3Dq-DREADDs.

Materials:

  • Cre-driver mouse or rat line (for cell-type specific expression)

  • Cre-dependent DREADD AAV vector (e.g., AAV-hSyn-DIO-hM3Dq-mCherry)

  • Stereotactic surgery setup

  • This compound solution and vehicle control (sterile saline)

  • Behavioral testing apparatus (e.g., open field arena, elevated plus maze)

Procedure:

  • Stereotactic Virus Injection:

    • Anesthetize the animal and secure it in a stereotactic frame.

    • Inject the Cre-dependent DREADD AAV vector into the target brain region using precise coordinates. A typical injection volume is 400-500 nL at a rate of 100 nL/min.[8]

    • Allow the needle to remain in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.

    • Provide appropriate post-operative care.

  • Virus Expression:

    • Allow 3-4 weeks for optimal viral expression and DREADD receptor trafficking to the cell membrane.

  • Behavioral Testing:

    • Habituate the animals to the experimental procedures and behavioral apparatus.

    • On the test day, divide the animals into experimental (this compound) and control (vehicle) groups.

    • Administer this compound (e.g., 0.1 mg/kg, i.p.) or an equivalent volume of saline.

    • After a 10-30 minute waiting period, place the animal in the behavioral apparatus and record the relevant behavioral parameters (e.g., locomotor activity, time in open arms).

  • Histological Verification:

    • Following the completion of behavioral experiments, perfuse the animals and collect the brain tissue.

    • Prepare brain slices and use fluorescence microscopy to verify the correct targeting and expression of the mCherry-tagged DREADD receptor in the intended brain region.

By following these detailed protocols and considering the pharmacological properties of this compound, researchers can effectively utilize this advanced chemogenetic tool to dissect the function of neural circuits with high precision.

References

Application Notes and Protocols for JHU37160: A Potent, Brain-Penetrant DREADD Agonist for Targeted Neuromodulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of JHU37160, a second-generation Designer Receptors Exclusively Activated by Designer Drugs (DREADD) agonist, and detail its use for targeted manipulation of neuronal activity in specific brain regions. The protocols outlined below are based on established methodologies and published data to guide researchers in the effective application of this powerful chemogenetic tool.

Introduction

This compound is a potent and selective agonist for the engineered G-protein coupled receptors, hM3Dq (Gq-coupled, excitatory) and hM4Di (Gi-coupled, inhibitory) DREADDs.[1][2] A key advantage of this compound is its high penetrance of the blood-brain barrier, allowing for robust and reliable modulation of neuronal circuits following systemic administration.[2][3] This characteristic, combined with its high affinity and selectivity for DREADDs over endogenous receptors, makes it a superior alternative to earlier DREADD agonists like Clozapine-N-Oxide (CNO) and Compound 21 (C21).[3][4][5]

Targeted delivery to specific brain regions is achieved through the stereotactic injection of viral vectors (e.g., Adeno-Associated Virus, AAV) that drive the expression of DREADDs in genetically defined cell populations. Subsequent systemic administration of this compound then activates these engineered receptors, providing precise temporal control over the activity of the targeted neurons.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and dose selection.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterhM3Dq DREADDhM4Di DREADDSource
Ki (nM) 1.93.6[1]
EC50 (nM) 18.50.2[1][2]

Table 2: In Vivo Dosing and Pharmacokinetics of this compound

SpeciesRoute of AdministrationDose Range (mg/kg)Key FindingsSource
Mouse Intraperitoneal (i.p.)0.01 - 1Selective inhibition of locomotor activity in D1-hM3Dq and D1-hM4Di mice with no significant effects in wild-type mice.[2][3][6]
Mouse Intraperitoneal (i.p.)0.1High brain/serum concentration ratio (~8-fold higher in the brain) 30 minutes post-injection.[7]
Mouse Intraperitoneal (i.p.)0.1 - 3No effect on motivated reward-seeking behavior.[8]
Mouse Intraperitoneal (i.p.)10Strong inhibition of spontaneous locomotor activity, suggesting sedative effects at high doses.[8]
Rat Intraperitoneal (i.p.)0.01 - 0.3Increased hM3Dq-stimulated locomotion in rats expressing hM3Dq in TH-expressing neurons.[6]
Rat Intraperitoneal (i.p.)0.5 - 1Dose-dependent increase in anxiety-like behavior and Fos expression in the central amygdala (CeA) and bed nucleus of the stria terminalis (BNST) in the absence of DREADD expression.[4][9]
Macaque Intramuscular (i.m.)0.01 - 0.1Displacement of [11C]clozapine from hM4Di expressed in the amygdala.[3][7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in targeted neuromodulation.

G cluster_0 Excitatory Signaling (hM3Dq) cluster_1 Inhibitory Signaling (hM4Di) JHU37160_q This compound hM3Dq hM3Dq (DREADD) JHU37160_q->hM3Dq binds Gq Gq protein hM3Dq->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C DAG->PKC activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation leads to PKC->Neuronal_Excitation contributes to JHU37160_i This compound hM4Di hM4Di (DREADD) JHU37160_i->hM4Di binds Gi Gi protein hM4Di->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP production decreased PKA Protein Kinase A cAMP->PKA activation decreased Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition leads to

Caption: this compound signaling pathways via hM3Dq and hM4Di DREADDs.

G A Step 1: Construct Design (AAV-promoter-DREADD-reporter) B Step 2: Stereotactic Injection of AAV into Target Brain Region A->B C Step 3: Incubation Period (Allow for DREADD expression, ~3-4 weeks) B->C D Step 4: this compound Administration (e.g., i.p. injection) C->D E Step 5: Behavioral Testing or Physiological Measurement D->E F Step 6: Post-hoc Verification (Histology for DREADD expression and targeting) E->F

Caption: Experimental workflow for in vivo studies using this compound.

Experimental Protocols

Protocol 1: In Vivo Activation of DREADDs in Rodents

This protocol describes the systemic administration of this compound to activate previously expressed DREADDs in a targeted brain region of a rodent model.

Materials:

  • This compound (stored as per manufacturer's instructions)

  • Vehicle (e.g., sterile saline or 1x Phosphate-Buffered Saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal model with confirmed DREADD expression in the target brain region

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of this compound Solution:

    • On the day of the experiment, prepare a fresh solution of this compound in the chosen vehicle. A common solvent for initial stock solutions is DMSO, which can then be further diluted in saline. Ensure the final concentration of any solvent like DMSO is minimal and consistent across all experimental groups, including vehicle controls.

    • The final concentration should be calculated based on the desired dose (e.g., 0.1 - 1.0 mg/kg for mice) and the injection volume appropriate for the animal's weight (typically 5-10 ml/kg).

  • Animal Handling and Injection:

    • Handle the animals in accordance with approved institutional animal care and use committee (IACUC) protocols.

    • Weigh each animal to accurately calculate the injection volume.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Post-Injection and Behavioral/Physiological Assessment:

    • Allow for a latency period of 30-40 minutes for the drug to cross the blood-brain barrier and activate the DREADDs.[10]

    • Following the latency period, proceed with the planned behavioral assays (e.g., open field test, elevated plus maze, operant conditioning) or physiological measurements (e.g., electrophysiology, in vivo imaging).

  • Control Groups:

    • It is critical to include appropriate control groups to validate the specificity of the observed effects. These should include:

      • Animals expressing the DREADD vector but receiving a vehicle injection.

      • Wild-type (non-DREADD expressing) animals receiving this compound at the same dose to control for potential off-target effects.[4]

Protocol 2: Verification of Neuronal Activation using Fos Immunohistochemistry

This protocol outlines the use of Fos, an immediate early gene product and a marker of recent neuronal activity, to confirm that this compound administration led to the activation or inhibition of the targeted neuronal population.

Materials:

  • Rodent brain tissue previously treated with this compound or vehicle

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (e.g., 20%, 30%) in PBS

  • Cryostat or vibrating microtome

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibody against Fos (c-Fos)

  • Appropriate fluorescently-conjugated secondary antibody

  • DAPI or other nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Tissue Perfusion and Fixation:

    • Approximately 90-120 minutes after this compound or vehicle injection, deeply anesthetize the animal and perform transcardial perfusion with PBS followed by 4% PFA.

    • Post-fix the brain in 4% PFA overnight at 4°C.

  • Cryoprotection and Sectioning:

    • Cryoprotect the brain by incubating in sucrose solutions until it sinks.

    • Freeze the brain and cut coronal or sagittal sections (e.g., 30-40 µm) containing the DREADD-targeted region using a cryostat or microtome.

  • Immunohistochemistry:

    • Wash the sections in PBS.

    • Permeabilize and block non-specific binding by incubating the sections in the blocking solution for at least 1 hour at room temperature.

    • Incubate the sections in the primary anti-Fos antibody (diluted in blocking solution) overnight at 4°C.

    • Wash the sections in PBS.

    • Incubate the sections in the appropriate secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash the sections in PBS and mount them on slides with a mounting medium containing a nuclear counterstain like DAPI.

  • Imaging and Analysis:

    • Image the sections using a fluorescence microscope.

    • Quantify the number of Fos-positive cells within the DREADD-expressing region and compare the counts between the this compound-treated and vehicle-treated groups. An increase in Fos expression in hM3Dq-expressing neurons or a decrease in surrounding activity for hM4Di-expressing neurons would be expected.

Concluding Remarks

This compound is a valuable tool for dissecting the function of neural circuits with high temporal and spatial precision. By following the guidelines and protocols outlined in these application notes, researchers can effectively leverage the advantages of this potent, brain-penetrant DREADD agonist in their studies. Careful consideration of dosing, appropriate controls, and post-hoc verification are essential for obtaining robust and interpretable results. Researchers should be mindful of potential off-target behavioral effects at higher doses, particularly in rats, and design their experiments accordingly.[4][9]

References

Application Notes and Protocols for Quantifying the Behavioral Effects of JHU37160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the behavioral effects of JHU37160, a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This document includes quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to guide researchers in designing and interpreting experiments using this chemogenetic tool.

Introduction

This compound is a second-generation DREADD agonist with improved properties over earlier compounds like Clozapine-N-Oxide (CNO), including higher potency, better brain penetrance, and greater selectivity for DREADD receptors over endogenous receptors.[1][2] It activates both the excitatory hM3Dq (Gq-coupled) and inhibitory hM4Di (Gi-coupled) DREADDs, making it a versatile tool for modulating neuronal activity and studying its effects on behavior.[3][4][5][6] Understanding the dose-dependent behavioral effects of this compound is crucial for the rigorous design and interpretation of chemogenetic experiments.

Data Presentation: Quantitative Behavioral Effects of this compound

The following tables summarize the quantitative data from studies investigating the behavioral effects of systemic this compound administration in rodents. It is important to note that some off-target effects have been observed, particularly at higher doses.[1][2]

Table 1: Effects of this compound on Anxiety-Like Behavior
Species/StrainBehavioral AssayDose (mg/kg, i.p.)OutcomeStatistical SignificanceReference
Male Wistar RatsElevated Plus Maze (EPM)0.5 and 1Dose-dependent decrease in time spent in open armsF(1, 21) = 4.41, p = 0.048[1]
Male Long-Evans and Wistar RatsOpen Field1Significant decrease in time spent in the centerF(1, 28) = 98.24, p < 0.0001[1]
Male Long-Evans and Wistar Rats-0.5 and 1Increased Fos expression in the central amygdala (CeA) and bed nucleus of the stria terminalis (BNST)-[1]
Table 2: Effects of this compound on Locomotor Activity
Species/StrainBehavioral AssayDose (mg/kg, i.p.)OutcomeStatistical SignificanceReference
Male Wistar RatsOpen Field0.5 and 1No significant effect on locomotor activityF(1, 21) = 1.65, p = 0.21[1]
Male C57BL/6J MiceOpen Field0.1 - 1No effect on locomotor behavior in DREADD-naïve animals-[1]
TH-Cre or Wild Type RatsOpen Field0.01 - 0.3No effect on locomotor behavior in DREADD-naïve animals-[1]
D1-hM3Dq and D1-hM4Di MiceLocomotor Activity0.01 - 1Selective inhibition of locomotor activityp < 0.05 and p < 0.01 compared to vehicle[7][8]
TH-hM3Dq RatsLocomotor Activity0.01 - 0.3Robust, selective increases in hM3Dq-stimulated locomotion-[7]
C57BL6/JJcl MiceSpontaneous Locomotion10Complete inhibition of spontaneous locomotor activityp < 0.0001[9]
Table 3: Effects of this compound on Other Behaviors
Species/StrainBehavioral AssayDose (mg/kg, i.p.)OutcomeStatistical SignificanceReference
vGluT2-Cre MiceFood Intake1No significant alteration in food intake-[1]
Male Long-Evans RatsLatent Inhibition Task0.2 (repeated administration)No effect on latent inhibition-[1]
C57BL/6 Male MiceSucrose Splash Test0.3Did not alter grooming activity-[1]
Male C57BL/6 Hsd MiceSeizure Suppression0.1No effect on seizure number or duration-[1]
Long-Evans RatsReward Responding3Increased reward responding (off-target effect)-[1]
TH:Cre+ RatsOperant Food Pursuit (FR10)3Increased responding in wildtype controls (non-specific effect)-[10]

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below. These protocols are synthesized from the cited literature and should be adapted to specific experimental needs and institutional guidelines.

Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Materials:

  • Elevated plus maze apparatus

  • This compound solution

  • Vehicle control solution (e.g., saline or PBS)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal subjects (rats or mice)

  • Video tracking software

Procedure:

  • Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle control via i.p. injection. A common pre-treatment time is 10-30 minutes before the behavioral test.[2][9]

  • EPM Test:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (typically 5 minutes).

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to quantify:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of locomotor activity).

  • Interpretation: A decrease in the time spent and/or entries into the open arms is indicative of anxiogenic-like effects.

Protocol 2: Open Field Test for Locomotor Activity and Anxiety-Like Behavior

Objective: To assess general locomotor activity and anxiety-like behavior in an open, novel environment.

Materials:

  • Open field arena

  • This compound solution

  • Vehicle control solution

  • Syringes and needles for i.p. injection

  • Animal subjects

  • Video tracking software

Procedure:

  • Habituation: Acclimate animals to the testing room.

  • Drug Administration: Administer this compound or vehicle control via i.p. injection.

  • Open Field Test:

    • Place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a set duration (e.g., 15-30 minutes).

    • Record the session with an overhead video camera.

  • Data Analysis: Use video tracking software to measure:

    • Total distance traveled.

    • Time spent in the center zone of the arena.

    • Time spent in the periphery.

    • Rearing frequency.

  • Interpretation:

    • Total distance traveled is a measure of general locomotor activity.

    • A decrease in the time spent in the center zone is indicative of anxiogenic-like behavior.

Mandatory Visualizations

Signaling Pathways of this compound-Activated DREADDs

DREADD_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound hM3Dq hM3Dq (Gq-DREADD) This compound->hM3Dq binds hM4Di hM4Di (Gi-DREADD) This compound->hM4Di binds Gq Gq hM3Dq->Gq activates Gi Gi hM4Di->Gi activates PLC PLC Gq->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Excitation Neuronal Excitation Ca_PKC->Excitation AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Inhibition Neuronal Inhibition cAMP->Inhibition

Caption: Signaling pathways of hM3Dq and hM4Di DREADDs upon activation by this compound.

Experimental Workflow for Behavioral Testing

Behavioral_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Animal Habituation (e.g., to testing room) B1 Randomized Group Assignment (this compound vs. Vehicle) A1->B1 A2 Preparation of This compound and Vehicle B2 Drug Administration (e.g., i.p. injection) A2->B2 B1->B2 B3 Pre-treatment Interval (10-30 min) B2->B3 B4 Behavioral Assay (e.g., EPM, Open Field) B3->B4 C1 Video Recording and Tracking B4->C1 C2 Quantification of Behavioral Parameters C1->C2 C3 Statistical Analysis C2->C3

Caption: General experimental workflow for quantifying the behavioral effects of this compound.

Logical Relationship of Dose and Behavioral Outcome

Dose_Effect_Logic cluster_dose This compound Dose cluster_effects Behavioral Effects LowDose Low to Moderate Dose (0.01 - 0.3 mg/kg) DREADD_Activation Specific DREADD-mediated Behavioral Changes LowDose->DREADD_Activation Primarily Induces HighDose High Dose (≥ 0.5 mg/kg) HighDose->DREADD_Activation Induces OffTarget_Anxiety Off-target Anxiogenic Effects (in DREADD-naïve animals) HighDose->OffTarget_Anxiety Can also induce OffTarget_Locomotion Off-target Sedative Effects (at very high doses) HighDose->OffTarget_Locomotion Can also induce

Caption: Logical relationship between this compound dose and observed behavioral outcomes.

References

Troubleshooting & Optimization

JHU37160 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JHU37160. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects during experimentation with this potent DREADD agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and brain-penetrant DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist.[1][2] It exhibits high affinity for the human muscarinic DREADDs, hM3Dq and hM4Di, leading to the activation of their respective Gq or Gi signaling pathways.[3][4] This allows for the specific control of neuronal activity in cells expressing these engineered receptors.

Q2: What are the known off-target effects of this compound?

A2: The primary off-target effects of this compound are dose-dependent. In rats, higher doses (0.5 and 1 mg/kg) have been shown to produce anxiogenic-like effects, independent of DREADD expression.[5] In mice, a high dose (10 mg/kg) has been reported to cause sedative effects, significantly reducing locomotor activity.[6] It is important to note that at lower, effective doses (e.g., 0.1 mg/kg), significant off-target behavioral effects have not been observed in wild-type mice.[1][6][7]

Q3: How does the selectivity of this compound compare to other DREADD agonists like clozapine?

A3: While this compound is highly potent, its selectivity profile is comparable to clozapine.[6] It has been noted that this compound has a similar binding profile to clozapine at various endogenous receptors.[6] However, its high in vivo potency allows for the use of lower doses, which can minimize off-target effects.[2]

Q4: What are the most critical experimental controls to include when using this compound?

A4: To ensure that the observed effects are due to the specific activation of DREADDs and not off-target effects of this compound, it is crucial to include the following control groups in your experimental design:

  • Vehicle Control: Animals expressing the DREADD receptor receive a vehicle injection (the solvent used to dissolve this compound) instead of the drug. This controls for any effects of the injection procedure or the vehicle itself.

  • Wild-Type (WT) or Non-DREADD Expressing Control: Animals that do not express the DREADD receptor receive this compound. This is the most critical control for identifying off-target effects of the compound. Any behavioral or physiological changes observed in this group can be attributed to the drug acting on endogenous targets.[8]

  • Control Vector: Animals are injected with a control virus (e.g., a virus carrying only a fluorescent reporter like mCherry without the DREADD construct) and are administered this compound. This controls for any effects of the viral transduction itself.

Troubleshooting Guides

Issue 1: Observing unexpected behavioral changes in control animals.

Question: I administered this compound to my wild-type control mice/rats and observed changes in their behavior (e.g., increased anxiety, sedation). What should I do?

Answer: This observation strongly suggests an off-target effect of this compound at the dose you are using.

Troubleshooting Steps:

  • Dose Reduction: The most effective way to mitigate off-target effects is to perform a dose-response study to determine the minimal effective dose that activates the DREADD of interest without causing behavioral changes in control animals. It has been suggested to adjust the dose of this compound to minimize off-target effects, similar to the approach used with clozapine.[6]

  • Confirm with Appropriate Behavioral Assays: If you suspect anxiogenic effects, use validated behavioral paradigms such as the Elevated Plus Maze or Open Field Test to quantify this behavior in your control animals. For suspected sedative effects, the Open Field Test can be used to measure locomotor activity.

  • Review the Literature: Check for published studies that have used this compound in a similar species and experimental context to see what doses were found to be effective and well-tolerated.

Issue 2: Difficulty distinguishing between on-target and off-target effects.

Question: I am observing a phenotype in my DREADD-expressing animals after this compound administration, but I'm not certain if it's solely due to DREADD activation. How can I be more confident in my results?

Answer: Rigorous experimental design and data interpretation are key to differentiating on-target from off-target effects.

Troubleshooting Workflow:

G start Unexpected Phenotype Observed q1 Are you using appropriate controls? (Vehicle, WT + this compound) start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Is the phenotype present in WT + this compound animals? yes1->q2 implement_controls Implement proper controls: - DREADD + Vehicle - WT + this compound no1->implement_controls implement_controls->q1 yes2 Yes q2->yes2 no2 No q2->no2 off_target Phenotype is likely an OFF-TARGET effect. yes2->off_target on_target Phenotype is likely an ON-TARGET DREADD effect. no2->on_target action1 Perform dose-response study to find a dose that separates on- and off-target effects. off_target->action1 end Proceed with Experiment on_target->end action2 Consider alternative DREADD agonists with different off-target profiles. action1->action2 action2->end

Troubleshooting workflow for this compound off-target effects.

Quantitative Data Summary

ParameterhM3DqhM4DiReference(s)
Ki (nM) 1.93.6[1][2][3][4]
EC50 (nM) 18.50.2[1][2][3][4]

Experimental Protocols

Protocol 1: Assessing Anxiogenic Effects using the Elevated Plus Maze (EPM) in Rats

This protocol is adapted from standard EPM procedures and is designed to assess anxiety-like behavior.[9][10][11][12][13][14][15][16]

1. Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-70 cm).

  • Two open arms and two closed arms of equal size.

  • The apparatus should be placed in a dimly lit, quiet room.

2. Procedure:

  • Habituation: Acclimate the rats to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). A typical pre-treatment time is 30 minutes.

  • Test Initiation: Gently place the rat in the center of the maze, facing one of the open arms.

  • Recording: Immediately start video recording and allow the rat to explore the maze for a 5-minute period. The experimenter should be blind to the treatment groups.

  • Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. A decrease in these parameters is indicative of anxiogenic-like behavior. Other measures can include total arm entries (as an indicator of locomotor activity) and time spent in the closed arms.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.

Protocol 2: Assessing Sedative Effects using the Open Field Test (OFT) in Mice

This protocol is a standard method for evaluating locomotor activity and can be used to assess sedative effects.[10][11][12][13][14][17]

1. Apparatus:

  • A square or circular arena with high walls to prevent escape.

  • An overhead camera connected to a video-tracking system.

2. Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30-60 minutes prior to testing.

  • Drug Administration: Administer this compound or vehicle.

  • Test Initiation: Gently place the mouse in the center of the open field arena.

  • Recording: Record the animal's activity for a set period (e.g., 15-30 minutes).

  • Data Analysis: The primary measure for sedation is a significant decrease in total distance traveled. Other parameters include time spent mobile vs. immobile and rearing frequency.

  • Cleaning: Clean the arena thoroughly with 70% ethanol between trials.

Protocol 3: Competitive Radioligand Binding Assay

This protocol can be used to determine the binding affinity of this compound for its target receptors and potential off-target sites.[18][19][20][21][22][23]

1. Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A suitable radioligand for the receptor of interest (e.g., [3H]clozapine for DREADDs).

  • This compound at various concentrations.

  • Assay buffer.

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

2. Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes/homogenate with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature or 37°C).

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

G cluster_0 DREADD Signaling Pathways cluster_gq Gq Pathway (Excitatory) cluster_gi Gi Pathway (Inhibitory) This compound This compound hM3Dq hM3Dq This compound->hM3Dq hM4Di hM4Di This compound->hM4Di Gq Gq hM3Dq->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Gi Gi hM4Di->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

DREADD signaling pathways activated by this compound.

G start Experiment Start viral_injection Viral Vector Injection (AAV-hSyn-DREADD-mCherry) start->viral_injection recovery Surgical Recovery (2-3 weeks) viral_injection->recovery habituation Habituation to Handling and Injection Procedure recovery->habituation grouping Divide Animals into Control and Experimental Groups habituation->grouping group1 Group 1: DREADD + this compound grouping->group1 group2 Group 2: DREADD + Vehicle grouping->group2 group3 Group 3: WT + this compound grouping->group3 drug_admin This compound/Vehicle Administration group1->drug_admin group2->drug_admin group3->drug_admin behavioral_testing Behavioral Testing (e.g., EPM, OFT) drug_admin->behavioral_testing data_analysis Data Analysis and Comparison Between Groups behavioral_testing->data_analysis

Experimental workflow for off-target effect validation.

References

Technical Support Center: Managing JHU37160-Induced Anxiety-Like Behavior in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing JHU37160 to induce and manage anxiety-like behavior in rat models. The following guides address common issues and questions related to experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, selective, and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically hM3Dq and hM4Di.[1][2] It was developed as a next-generation chemogenetic tool with improved properties over the traditional agonist, Clozapine-N-Oxide (CNO).[3]

Q2: How does this compound induce anxiety-like behavior in rats? A2: At high systemic doses (e.g., 0.5-1 mg/kg), this compound has been shown to produce a dose-dependent anxiogenic (anxiety-inducing) effect in male rats.[3][4][5] Importantly, this effect occurs independently of DREADD expression, indicating it is an off-target effect.[3][5] The precise molecular target for this anxiogenic action is not yet fully elucidated but is a critical consideration for all studies using this compound.

Q3: What is the recommended dose of this compound for inducing anxiety in rats without DREADD expression? A3: A systemic dose of 1 mg/kg (intraperitoneal injection) has been demonstrated to produce significant increases in anxiety-like behavior in male Wistar and Long-Evans rats.[3][5] Effects may begin to appear at 0.5 mg/kg.[5] Doses commonly used for DREADD activation (0.01-0.3 mg/kg) have not been associated with this off-target effect.[5][6]

Q4: What are the essential control groups for an experiment investigating the anxiogenic effects of this compound? A4: To properly assess the anxiogenic effects of this compound, the following control groups are critical:

  • Vehicle Control: A group of rats receiving the same volume of the vehicle solution (e.g., saline, PBS) without the drug. This controls for injection stress and environmental factors.

  • DREADD-Negative Control (for chemogenetic studies): If you are conducting a DREADD experiment, it is crucial to include a group of animals expressing a control virus (e.g., one lacking the DREADD receptor) that also receives the high dose of this compound. This allows you to differentiate the off-target anxiogenic effects from the intended DREADD-mediated effects.[3][4]

Q5: Does this compound affect general locomotor activity at anxiogenic doses? A5: No. Studies have shown that this compound at doses up to 1 mg/kg does not significantly impact locomotor activity in rats.[3][5] This is a key advantage, as it suggests the observed behavioral changes in anxiety assays (like the Elevated Plus Maze) are not confounded by hyperactivity or sedation.

Troubleshooting Guide

Issue 1: I am not observing a significant anxiogenic effect after administering 1 mg/kg this compound.

  • Possible Cause 1: Drug Preparation and Administration.

    • Solution: Ensure this compound is fully dissolved in the vehicle. Confirm the accuracy of your dose calculations and the volume administered. The intraperitoneal (IP) route is standard. Verify the timing between injection and behavioral testing; typically, a 10-30 minute window is used.[5][7]

  • Possible Cause 2: Insufficient Animal Habituation.

    • Solution: High baseline anxiety can mask a drug-induced effect. Ensure rats are properly habituated to the testing room for at least 20-30 minutes before any procedure begins.[8] The testing apparatus (e.g., Elevated Plus Maze) should be cleaned between subjects to remove olfactory cues.[9]

  • Possible Cause 3: Handling-Induced Stress.

    • Solution: Inconsistent or stressful handling can significantly impact anxiety levels and increase data variability.[10] Implement a standardized, non-aversive handling protocol for all animals throughout the experiment.

  • Possible Cause 4: Environmental Factors.

    • Solution: Anxiety-like behavior is highly sensitive to environmental conditions. Maintain consistent and appropriate lighting levels (e.g., ~100 lux for the Elevated Plus Maze), temperature, and background noise for all test sessions.[9]

Issue 2: My behavioral data shows high variability between animals in the same group.

  • Possible Cause 1: Inconsistent Experimental Procedures.

    • Solution: High variability often stems from minor inconsistencies. Standardize every step of the protocol, including handling, injection timing, and the precise procedure for placing the animal in the apparatus.[8][9] Counterbalance the testing order of animals from different treatment groups to avoid time-of-day effects.

  • Possible Cause 2: Individual Differences in Animal Temperament.

    • Solution: While biological variability is normal, you can minimize its impact by increasing your sample size (n) per group. This provides greater statistical power to detect a true effect despite individual differences.

Issue 3: I am unsure if the behavioral changes are due to anxiety or other factors like altered motivation or exploration.

  • Possible Cause: Confounding Behavioral Effects.

    • Solution: Always use a battery of tests to get a comprehensive behavioral profile.

      • Open Field Test (OFT): Use this test to confirm that this compound is not altering general locomotor activity (total distance traveled) or exploratory behavior. A specific reduction in time spent in the center of the field, without a change in total distance moved, strongly indicates an anxiogenic effect.[5][11]

      • Elevated Plus Maze (EPM): This is the primary assay. An anxiogenic effect is indicated by a decrease in the percentage of time spent in the open arms and/or a decrease in the number of entries into the open arms.[5] The number of closed-arm entries can serve as another measure of general activity.[5]

Quantitative Data Summary

The following table summarizes the reported behavioral effects of systemic this compound administration in male rats without DREADD expression.

Dose (mg/kg, IP)Behavioral AssayKey Parameter MeasuredReported OutcomeCitation
1Open Field TestTime in CenterSignificant Decrease[5]
1Open Field TestTotal LocomotionNo Significant Change[5]
0.5, 1Elevated Plus MazeTime in Open ArmsSignificant, Dose-Dependent Decrease[5]
0.5, 1Elevated Plus MazeOpen Arm EntriesDose-Dependent Decrease[5]
0.5, 1Elevated Plus MazeClosed Arm EntriesNo Significant Change[5]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

  • Reconstitution: Prepare a stock solution of this compound in a suitable solvent as per the manufacturer's instructions. For final dilution, use a sterile vehicle such as 0.9% saline or phosphate-buffered saline (PBS).

  • Dose Calculation: Calculate the required volume for each rat based on its body weight to achieve the target dose (e.g., 1 mg/kg).

  • Administration: Administer the calculated volume via intraperitoneal (IP) injection. Use a consistent injection site and technique for all animals.

  • Timing: Place the animal in a holding cage for a predetermined time (e.g., 10-30 minutes) before commencing behavioral testing to allow for drug absorption and CNS penetration.[2][7]

Protocol 2: Elevated Plus Maze (EPM) Assay

  • Apparatus: Use a standard EPM for rats, typically elevated 50 cm from the floor, with two open arms and two closed arms (with high walls). The surface should be a non-reflective, dark color.[9]

  • Environment: Conduct the test in a quiet room with controlled, diffuse lighting (~100 lux on the open arms).[9]

  • Habituation: Transport the rat to the testing room and allow it to acclimate for at least 20-30 minutes before the test begins.[8]

  • Procedure: a. Place the rat gently in the center of the maze, facing one of the closed arms. b. Immediately start a video recording and leave the room. c. Allow the rat to explore the maze freely for 5 minutes.[11]

  • Data Analysis: Using automated tracking software or manual scoring, measure:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Calculate the percentage of time in open arms: (Time in Open / (Time in Open + Time in Closed)) * 100. A lower percentage indicates higher anxiety.

Visualizations

Diagrams of Workflows and Logic

G Experimental Workflow for this compound Anxiety Model cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Habituation 1. Animal Acclimation & Habituation (Handling, Environment) Drug_Prep 2. This compound Preparation (1 mg/kg in Vehicle) Injection 3. Systemic Administration (IP Injection) Drug_Prep->Injection Wait 4. Pre-Test Wait Period (10-30 min) Injection->Wait Testing 5. Behavioral Testing (EPM or OFT, 5 min duration) Wait->Testing Data_Collection 6. Data Collection (Automated/Manual Scoring) Testing->Data_Collection Stats 7. Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation 8. Interpretation of Results Stats->Interpretation

Caption: Standard experimental workflow for assessing this compound's anxiogenic effects.

G Troubleshooting: No Significant Anxiogenic Effect cluster_drug Drug & Dose Integrity cluster_animal Animal & Environment cluster_outcome Start Start: No significant effect observed Check_Dose Is dose 1 mg/kg? Start->Check_Dose Check_Habituation Was habituation sufficient? (Room and Apparatus) Start->Check_Habituation Check_Prep Was drug fully dissolved? Was preparation fresh? Check_Dose->Check_Prep Check_Admin Was IP injection successful? Was timing correct? Check_Prep->Check_Admin Success Re-run experiment with corrections Check_Admin->Success Check_Handling Was handling minimal and consistent? Check_Habituation->Check_Handling Check_Env Were light/noise levels controlled and consistent? Check_Handling->Check_Env Check_Env->Success

Caption: Decision tree for troubleshooting the absence of an anxiogenic effect.

G Conceptual Pathway for this compound Off-Target Effect cluster_cns Central Nervous System JHU Systemic this compound (High Dose: 1 mg/kg) Unknown_Target Unknown Off-Target Receptor/Pathway JHU->Unknown_Target DREADD_path DREADD-Independent Mechanism Anxiety_Circuits Activation of Anxiety-Related Circuits (e.g., Amygdala, BNST) Unknown_Target->Anxiety_Circuits Behavior Increased Anxiety-Like Behavior (Measured by EPM, OFT) Anxiety_Circuits->Behavior

Caption: High-level diagram of the DREADD-independent anxiogenic effect of this compound.

References

avoiding sedative effects of high-dose JHU37160 in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DREADD agonist JHU37160 in mice. The focus of this guide is to address the off-target sedative effects observed at high doses and provide strategies for mitigation.

Troubleshooting Guides & FAQs

Q1: My mice are exhibiting profound sedation and hypoactivity after administering this compound. How can I avoid this?

A1: The most common cause of sedation is a high dose of this compound. Studies have shown that while doses in the range of 0.01-1 mg/kg are typically effective for DREADD activation without significant locomotor effects in wild-type mice, higher doses can lead to sedation.[1] A dose of 10 mg/kg has been reported to completely inhibit spontaneous locomotor activity in mice.[2][3]

Troubleshooting Steps:

  • Dose Optimization: The primary strategy to avoid sedation is to perform a dose-response study to identify the minimal effective dose for your specific DREADD construct and experimental paradigm. Start with a low dose (e.g., 0.1 mg/kg) and gradually increase it until the desired DREADD-mediated effect is observed without sedation.

  • Control Experiments: Always include a wild-type or non-DREADD expressing control group that receives the same dose of this compound. This will help you differentiate between DREADD-mediated effects and off-target sedative effects.

  • Consider Alternative Agonists: If a high dose of this compound is required for your desired DREADD activation, and sedation cannot be avoided through dose reduction, consider using an alternative DREADD agonist.

Q2: What is the proposed mechanism for the sedative effects of high-dose this compound?

A2: The sedative effects of high-dose this compound are thought to be due to its off-target binding to other endogenous receptors. This compound has a similar binding profile to clozapine, which is known to cause sedation.[2] It is hypothesized that the sedative effects may be mediated by binding to 5-HT2A receptors in the forebrain, similar to clozapine.[2]

Q3: Are there any alternative DREADD agonists with a lower risk of sedation?

A3: Yes, several alternative DREADD agonists have been developed, each with its own pharmacokinetic and pharmacodynamic profile.

  • Compound 21 (C21): C21 is another DREADD agonist that has been developed as an alternative to CNO and this compound.[4][5][6][7] However, it is important to note that C21 has also been reported to have off-target effects at higher doses.[5][6][7]

  • Deschloroclozapine (DCZ): DCZ is a potent DREADD agonist with high affinity and selectivity.[8]

The choice of agonist should be guided by empirical testing in your specific experimental context.

Q4: Can I co-administer a stimulant to counteract the sedative effects of this compound?

A4: There is currently no published evidence to support the co-administration of a stimulant to specifically counteract this compound-induced sedation. This approach could introduce confounding variables and is not recommended without thorough validation. The primary and recommended strategy is dose optimization of the DREADD agonist.

Data Presentation

Table 1: this compound Dose-Dependent Effects in Mice

Dose Range (mg/kg, i.p.)Observed Effects in Wild-Type MiceCitation(s)
0.01 - 1No significant locomotor effects.[1]
0.1 - 3No effect on motivated reward-seeking behavior.[2][3]
10Complete inhibition of spontaneous locomotor activity (sedation).[2][3]

Table 2: Comparison of DREADD Agonists

AgonistKnown Off-Target EffectsNotesCitation(s)
This compound Sedation at high doses (e.g., 10 mg/kg).High brain penetrance and DREADD potency.[1][2][3]
Compound 21 (C21) Off-target neuronal effects at higher doses.Alternative to CNO and this compound.[4][5][6][7]
Deschloroclozapine (DCZ) Less characterized in terms of off-target behavioral effects.High DREADD affinity and selectivity.[8]

Experimental Protocols

Protocol 1: Dose-Response Determination for this compound to Minimize Sedation

Objective: To determine the minimal effective dose of this compound that activates the DREADD of interest without causing sedative side effects.

Materials:

  • This compound

  • Sterile saline or other appropriate vehicle

  • DREADD-expressing mice

  • Wild-type or control virus-injected littermates

  • Open field arena or other apparatus for measuring locomotor activity

Procedure:

  • Habituation: Habituate the mice to the testing environment (e.g., open field arena) for a predetermined period (e.g., 30 minutes) for at least 3 consecutive days prior to the experiment.

  • Drug Preparation: Prepare fresh solutions of this compound in the vehicle at the desired concentrations (e.g., 0.1, 0.3, 1, 3, and 10 mg/kg).

  • Group Allocation: Randomly assign DREADD-expressing and control mice to different dose groups, including a vehicle-only group.

  • Baseline Measurement: On the test day, record the baseline locomotor activity of each mouse for a set duration (e.g., 30 minutes) before any injection.

  • Administration: Administer the assigned dose of this compound or vehicle via intraperitoneal (i.p.) injection.

  • Post-injection Monitoring: Immediately after injection, place the mice back into the open field arena and record locomotor activity for a defined period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center of the arena.

  • DREADD-specific Behavioral Assay: Following the locomotor activity assessment, perform the primary behavioral assay to measure the intended DREADD-mediated effect.

  • Data Analysis: Compare the locomotor activity data between the different dose groups and between DREADD-expressing and control mice. Determine the lowest dose that produces the desired DREADD-mediated effect without a significant decrease in locomotor activity in the control group.

Protocol 2: Open Field Test for Assessing Sedative Effects

Objective: To quantify the sedative effects of this compound by measuring spontaneous locomotor activity.

Apparatus:

  • A square or circular arena with walls to prevent escape (e.g., 40 cm x 40 cm x 30 cm).

  • Video tracking software to automatically record and analyze the mouse's movement.

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test dose of this compound or vehicle to the mice.

  • Test Initiation: At a predetermined time post-injection (e.g., 30 minutes), gently place the mouse in the center of the open field arena.

  • Data Collection: Record the mouse's activity for a set duration (e.g., 30-60 minutes). The video tracking system should record parameters such as:

    • Total distance traveled (cm)

    • Time spent mobile vs. immobile (s)

    • Rearing frequency (number of vertical explorations)

    • Time spent in the center zone vs. the periphery (s)

  • Data Analysis: Compare the locomotor parameters between the this compound-treated group and the vehicle-treated control group. A significant reduction in total distance traveled and an increase in immobility time are indicative of sedation.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Sedation cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Habituate Mice to Open Field B Prepare this compound Solutions A->B C Randomize Mice into Groups (DREADD & Control) B->C D Baseline Locomotor Activity Recording C->D E Administer this compound or Vehicle (i.p.) D->E F Post-Injection Locomotor Activity Recording E->F G Perform Primary Behavioral Assay F->G H Compare Locomotor Activity (Dose & Genotype) G->H I Determine Minimal Effective Dose without Sedation H->I

Caption: Workflow for assessing this compound-induced sedation.

troubleshooting_sedation Troubleshooting this compound-Induced Sedation Start Observe Sedation in Mice Post-JHU37160 Injection Q1 Is this a high dose (e.g., > 3 mg/kg)? Start->Q1 A1_Yes Reduce this compound Dose Q1->A1_Yes Yes A1_No Is a DREADD-negative control group showing sedation? Q1->A1_No No A2_Yes Confirm Off-Target Sedation. Perform Dose-Response Study. A1_Yes->A2_Yes A1_No->A2_Yes A2_No Sedation may be a DREADD-mediated effect. Re-evaluate experimental design. A1_No->A2_No No Consider_Alt Consider Alternative Agonists (e.g., C21, DCZ) A2_Yes->Consider_Alt End Optimized Experiment A2_Yes->End Consider_Alt->End

Caption: Decision tree for troubleshooting this compound sedation.

References

optimizing JHU37160 concentration for maximal efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JHU37160. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). It functions by blocking the downstream signaling cascade that promotes cell growth, proliferation, and survival.

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: For initial experiments, a concentration range of 10 nM to 1 µM is recommended for most cancer cell lines. However, the optimal concentration is highly dependent on the specific cell line and experimental conditions. We advise performing a dose-response curve to determine the IC50 value for your system.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend aliquoting the DMSO stock solution and storing it at -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the final desired concentration immediately before use.

Q4: I am not observing the expected downstream inhibition. What could be the issue?

A4: Several factors could contribute to a lack of downstream inhibition. Please refer to the "Troubleshooting" section below for a detailed guide on potential issues and solutions, including compound stability, cell line sensitivity, and experimental procedure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Potency or Inconsistent Results Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh dilutions from a new aliquot of the stock solution stored at -80°C.
Cell Line Resistance: The cell line may have intrinsic or acquired resistance to mTORC1 inhibition.Confirm the presence and activity of the mTORC1 pathway in your cell line via Western blot. Consider using a positive control cell line known to be sensitive to mTORC1 inhibitors.
Suboptimal Incubation Time: The duration of treatment may be insufficient to observe downstream effects.Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for your cell line and endpoint.
High Cellular Toxicity at Low Concentrations Off-Target Effects: At higher concentrations, this compound may exhibit off-target activities.Lower the concentration range in your dose-response experiments. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.
Cell Line Sensitivity: The cell line may be exceptionally sensitive to mTORC1 inhibition.Use a lower starting concentration for your dose-response curve and include a viability assay to distinguish between cytotoxic and cytostatic effects.
Difficulty Dissolving this compound Incorrect Solvent: Using a solvent other than DMSO may result in poor solubility.Ensure this compound is dissolved in high-purity DMSO. Gentle warming and vortexing can aid dissolution.
Precipitation in Culture Medium Poor Solubility in Aqueous Solution: High concentrations of this compound may precipitate when diluted in cell culture medium.Ensure the final concentration of this compound in the medium is within the recommended range. Prepare fresh dilutions for each experiment and visually inspect for any precipitation before adding to cells.

Experimental Protocols

Dose-Response Curve for IC50 Determination using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 20 µM to 20 nM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for mTORC1 Pathway Inhibition
  • Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 24 hours.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-S6K (a downstream target of mTORC1) and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to assess the degree of p-S6K inhibition relative to the loading control.

Signaling Pathway and Experimental Workflow

mTORC1_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E This compound This compound This compound->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis eIF4E->Protein_Synthesis inhibition lifted

Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Cell Line Selection Dose_Response Dose-Response Curve (MTT Assay) Start->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Time_Course Time-Course Experiment IC50->Time_Course Optimal_Time Determine Optimal Incubation Time Time_Course->Optimal_Time Mechanism_Validation Mechanism Validation (Western Blot for p-S6K) Optimal_Time->Mechanism_Validation Downstream_Assays Downstream Functional Assays (e.g., Proliferation, Apoptosis) Mechanism_Validation->Downstream_Assays End End: Maximal Efficacy Achieved Downstream_Assays->End

Caption: Experimental workflow for optimizing this compound concentration.

JHU37160 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JHU37160. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility, during their experiments with this potent DREADD agonist.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound. What solvent should I use?

A1: The choice of solvent depends on the form of this compound you have. The freebase form is soluble in organic solvents like DMSO and ethanol but is insoluble in water.[1] The dihydrochloride salt of this compound is soluble in water, up to 100 mM.[2] For in vivo experiments, this compound dihydrochloride has been successfully dissolved in saline.[3][4][5]

Q2: My this compound dihydrochloride powder has become sticky. Is it still usable?

A2: Yes, the product performance should not be affected. This compound dihydrochloride is a hygroscopic solid, meaning it can absorb moisture from the air, which may cause it to become sticky.[2] To prevent this, it is recommended to store the compound in a sealed container in a desiccator.[2]

Q3: I've dissolved this compound in DMSO, but I see some precipitation after adding it to my aqueous buffer. How can I resolve this?

A3: This is a common issue when adding a DMSO stock solution to an aqueous medium. To avoid precipitation, ensure the final concentration of DMSO in your aqueous solution is kept low (typically below 0.5%). You can also try vortexing the aqueous solution while adding the this compound/DMSO stock. For in vivo studies requiring aqueous solutions, specific formulations can be used to improve solubility.[6]

Q4: Can I prepare a stock solution of this compound in advance? How should I store it?

A4: Yes, you can prepare stock solutions and store them for later use. It is recommended to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[1] For short-term storage (up to a month), solutions can be stored at -20°C. For longer-term storage (up to a year), it is best to store them at -80°C.[1] Always store solutions at -20°C.[2]

Quantitative Data Summary

For easy comparison, the solubility of this compound in various solvents is summarized in the table below.

Compound FormSolventMaximum ConcentrationReference
This compound (Freebase)DMSO50 mM[7] / 72 mg/mL (~200 mM)[1][1][7]
Ethanol72 mg/mL[1]
WaterInsoluble[1]
This compound dihydrochlorideWater100 mM[2]
SalineSufficient for in vivo dosing (e.g., 1 mg/ml)[3]

Experimental Protocols

Protocol 1: Preparation of this compound dihydrochloride for In Vitro Aqueous Applications

  • Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, purified water to achieve the desired stock concentration (e.g., for a 10 mM stock, add 100 µL of water per 0.432 mg of compound).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound (Freebase) for In Vitro Applications using DMSO

  • Weighing: Accurately weigh the desired amount of this compound freebase powder in a sterile, chemical-resistant tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 50 mM stock, add 1 mL of DMSO per 17.94 mg of compound).

  • Dissolution: Vortex the solution until the compound is fully dissolved. Sonication can be used to aid dissolution if precipitation is observed.[6]

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

Protocol 3: Formulation of this compound for In Vivo Administration

This protocol is adapted from formulations used in published studies.[6]

  • Initial Dissolution: Dissolve this compound in DMSO to a concentration of 10% of the final volume.

  • Vehicle Preparation: In a separate tube, prepare the vehicle. Three options are provided below:

    • Option A: 40% PEG300, 5% Tween-80, 45% Saline

    • Option B: 90% (20% SBE-β-CD in Saline)

    • Option C: 90% Corn Oil

  • Final Formulation: Add the vehicle to the this compound/DMSO solution.

  • Homogenization: Vortex or sonicate the final solution until it is clear and homogenous.

Visualizations

Signaling Pathways of this compound

This compound is an agonist for Gq-coupled (hM3Dq) and Gi-coupled (hM4Di) DREADDs. The diagram below illustrates the downstream signaling cascades initiated upon its binding.

G_protein_signaling cluster_gq Gq-coupled Pathway (hM3Dq) cluster_gi Gi-coupled Pathway (hM4Di) JHU37160_q This compound hM3Dq hM3Dq JHU37160_q->hM3Dq activates PLC Phospholipase C hM3Dq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC JHU37160_i This compound hM4Di hM4Di JHU37160_i->hM4Di activates AC Adenylyl Cyclase hM4Di->AC inhibits cAMP cAMP AC->cAMP production ↓ PKA Protein Kinase A cAMP->PKA activation ↓

Caption: Signaling pathways activated by this compound through Gq and Gi DREADDs.

Experimental Workflow for this compound Solubilization

The following diagram outlines the decision-making process and steps for dissolving this compound based on its form and the intended application.

solubilization_workflow start Start: this compound Powder form Identify form: Freebase or Dihydrochloride? start->form freebase This compound Freebase form->freebase Freebase dhcl This compound Dihydrochloride form->dhcl Dihydrochloride application_freebase Intended Application? freebase->application_freebase application_dhcl Intended Application? dhcl->application_dhcl invitro_freebase In Vitro application_freebase->invitro_freebase In Vitro invivo_freebase In Vivo application_freebase->invivo_freebase In Vivo invitro_dhcl In Vitro / In Vivo application_dhcl->invitro_dhcl solvent_freebase Dissolve in DMSO or Ethanol invitro_freebase->solvent_freebase formulation Prepare in vivo formulation (e.g., with PEG300, Tween-80) invivo_freebase->formulation solvent_dhcl Dissolve in Water or Saline invitro_dhcl->solvent_dhcl end Ready for Use solvent_freebase->end solvent_dhcl->end formulation->end

Caption: Decision workflow for this compound solubilization.

References

Technical Support Center: JHU37160 Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing variability in behavioral studies involving the DREADD agonist JHU37160. This resource provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1] It is designed to have high affinity and selectivity for genetically engineered G-protein coupled receptors, specifically the excitatory hM3Dq and the inhibitory hM4Di receptors, with very low affinity for endogenous receptors.[2] When administered to an animal expressing these DREADDs in specific neuronal populations, this compound allows for precise temporal control over the activity of those neurons—either activating them (via hM3Dq) or inhibiting them (via hM4Di).

Q2: What are the most critical control groups for a behavioral study using this compound?

A2: To isolate the effects of DREADD activation and control for potential confounds, the following groups are essential:

  • Experimental Group: Animals expressing the DREADD receptor (e.g., AAV-hM4Di) and receiving this compound.

  • Vehicle Control: DREADD-expressing animals receiving the vehicle solution instead of this compound. This controls for the effects of the injection procedure and the vehicle itself.

  • Virus Control: Animals expressing a control construct (e.g., AAV-GFP) in the same target region and receiving this compound. This controls for the effects of viral transduction and the compound itself.

  • WT Control: Wild-type (non-DREADD expressing) animals receiving this compound. This is crucial for identifying any off-target behavioral effects of the compound.[3][4]

Q3: How do I select the appropriate dose for this compound?

A3: Dose selection is critical. While effective doses for DREADD activation are reported in the 0.1-1 mg/kg range (i.p.), high doses can produce off-target effects.[1][5] Specifically, doses of 0.5 mg/kg and 1 mg/kg have been shown to induce anxiety-like behavior in rats, regardless of DREADD expression.[6][7] It is imperative to perform a dose-response study in your specific animal model and behavioral paradigm to identify the lowest effective dose that produces the desired neuronal modulation without causing non-specific behavioral changes. Always include a wild-type control group receiving the drug to confirm the absence of off-target effects at your chosen dose.[3]

Q4: What are common environmental factors that increase variability and how can they be controlled?

A4: Behavioral data is highly sensitive to external factors.[8] Key environmental variables to control include:

  • Noise: Conduct experiments in a quiet room. Use a white noise generator to mask sudden, startling noises.[9]

  • Lighting: Keep illumination levels consistent across all animals and all test sessions. Drastic changes in light can alter rodent behavior.[9][10]

  • Time of Day: Rodents have strong circadian rhythms. All testing should be performed at the same time during their light/dark cycle to avoid variability due to natural fluctuations in activity and anxiety.[11]

  • Olfactory Cues: Clean the apparatus thoroughly between each animal (e.g., with 10-70% ethanol) to remove scents from the previous subject that could influence behavior.[12][13]

Troubleshooting Guides

Problem: I am observing high inter-animal variability in my locomotor activity assay.

  • Potential Cause 1: Inconsistent Handling. Rodent stress levels are highly dependent on experimenter handling.[10][14]

    • Solution: Implement a standardized handling protocol. The same experimenter should handle all animals for at least 3-5 days prior to testing to habituate them.[10][13] Handling should be gentle and consistent for every animal.

  • Potential Cause 2: Environmental Disruptions. Minor changes in the testing environment can significantly impact locomotor behavior.[15]

    • Solution: Ensure the testing room is isolated from high-traffic areas. Acclimate animals to the testing room for at least 30-60 minutes before the trial begins.[9][10] Maintain a log of any unusual events (e.g., fire alarm, construction noise) that occur during testing.

  • Potential Cause 3: Home Cage Conditions. The social and physical environment of the home cage can influence baseline activity.

    • Solution: Avoid single-housing animals unless required by the experimental design.[8] Standardize cage density and enrichment across all experimental groups. Document any instances of fighting or dominance hierarchies, as these can be significant stressors.

Problem: My control animals (not expressing DREADDs) are showing an anxiogenic phenotype after this compound injection.

  • Potential Cause 1: Off-Target Drug Effects. High doses of this compound are known to have anxiogenic effects independent of DREADD activation.[6][7]

    • Solution: This result strongly indicates your dose is too high. You must perform a dose-response validation study to find a lower dose that does not produce this effect in your control animals. Doses in the range of 0.1-0.3 mg/kg have been reported to have fewer off-target effects.[6]

  • Potential Cause 2: Injection Stress. The injection procedure itself can be a significant stressor, leading to anxiety-like behavior in sensitive assays like the Elevated Plus Maze (EPM).

    • Solution: Habituate animals to handling and saline injections for several days before the experiment begins. Ensure the post-injection waiting period before testing is consistent across all animals and allows sufficient time for the acute stress of the injection to subside.

Troubleshooting Flowchart for High Variability

G start High Variability Observed in Behavioral Data q1 Are environmental conditions (light, noise, time of day) strictly controlled? start->q1 sol1 Standardize Environment: - Test at same time of day. - Use white noise machine. - Maintain consistent lighting. q1->sol1 No q2 Is animal handling and habituation protocol consistent for all subjects? q1->q2 Yes sol1->q2 sol2 Implement Handling Protocol: - Same experimenter handles all animals. - Handle for 3-5 days pre-testing. - Standardize transport to testing room. q2->sol2 No q3 Are off-target drug effects ruled out with proper controls (WT + this compound)? q2->q3 Yes sol2->q3 sol3 Perform Dose-Response Study: - Test lower doses of this compound. - Confirm no effect in WT controls. - Identify lowest effective dose. q3->sol3 No end Variability Minimized q3->end Yes sol3->end

Caption: Troubleshooting flowchart for identifying and resolving sources of experimental variability.

Experimental Protocols & Data Presentation

Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This protocol is designed to standardize the EPM assay to reduce variability.

  • Pre-Test Habituation:

    • Transport animals in their home cage to the testing room at least 60 minutes before the test begins to allow for acclimation.[9]

    • The testing room should be dimly lit (e.g., 15-20 lux) and have a white noise generator active.

  • This compound Administration:

    • Administer the predetermined, validated dose of this compound (or vehicle) via intraperitoneal (i.p.) injection.

    • Place the animal in a clean, separate holding cage. Do not return to the home cage to avoid alerting cage mates.

    • Allow for a consistent waiting period between injection and testing (e.g., 20-30 minutes) for the compound to reach efficacy. This period should be standardized across all subjects.

  • Test Procedure:

    • Gently place the mouse in the center square of the EPM, facing one of the open arms.[12]

    • Immediately leave the testing area and start the video recording software.

    • The trial duration is typically 5 minutes.[16]

  • Post-Test:

    • At the end of the trial, gently return the animal to its home cage.

    • Thoroughly clean the maze with 70% ethanol and allow it to dry completely before testing the next animal to eliminate olfactory cues.[12]

  • Data Analysis:

    • Use an automated video-tracking system (e.g., ANY-maze, EthoVision) to score the behavior. Key parameters include:

      • Time spent in open arms vs. closed arms.

      • Number of entries into open arms vs. closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

Data Presentation: this compound Dose-Response in EPM

Quantitative data should be summarized clearly. The table below illustrates a sample dose-response effect on anxiety-like behavior, including measures of central tendency and variability.

Treatment Group (n=12/group)Dose (mg/kg, i.p.)Time in Open Arms (Seconds, Mean ± SEM)Open Arm Entries (Mean ± SEM)Total Distance Traveled (cm, Mean ± SEM)
WT + Vehicle045.2 ± 3.114.5 ± 1.21850 ± 95
WT + this compound0.143.8 ± 2.915.1 ± 1.51825 ± 110
WT + this compound1.025.1 ± 2.5 8.2 ± 0.9 1790 ± 105
hM4Di + Vehicle046.1 ± 3.514.9 ± 1.31880 ± 99
hM4Di + this compound0.175.6 ± 4.2 22.4 ± 1.8 1910 ± 102
hM4Di + this compound1.078.9 ± 4.823.1 ± 2.01840 ± 115

SEM = Standard Error of the Mean. Bold values indicate a significant difference from the respective vehicle control.

Visualizations

DREADD Signaling Pathways

G cluster_0 Excitatory Pathway (hM3Dq) cluster_1 Inhibitory Pathway (hM4Di) JHU_q This compound hM3Dq hM3Dq Receptor JHU_q->hM3Dq Gq Gq Protein hM3Dq->Gq activates PLC PLC Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Excite Neuronal Activation Ca->Excite JHU_i This compound hM4Di hM4Di Receptor JHU_i->hM4Di Gi Gi Protein hM4Di->Gi activates AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Inhibit Neuronal Inhibition cAMP->Inhibit

Caption: Simplified signaling pathways for excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs.

Standardized Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Handling Animal Handling & Habituation (3-5 days) Baseline Baseline Behavioral Assessment (Optional) Handling->Baseline Acclimate Acclimate to Testing Room (60 min) Baseline->Acclimate Inject Administer this compound or Vehicle (i.p.) Acclimate->Inject Wait Waiting Period (20-30 min) Inject->Wait Test Behavioral Assay (e.g., EPM, 5 min) Wait->Test Score Automated Scoring of Video Data Test->Score Analyze Statistical Analysis (ANOVA, t-test) Score->Analyze Report Report Results with Measures of Variability Analyze->Report

Caption: A standardized workflow to ensure consistency from animal preparation to data analysis.

References

JHU37160 Technical Support Center: Investigating Tolerance and Sensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for tolerance or sensitization associated with the DREADD agonist JHU37160. The information is presented in a question-and-answer format to directly address experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1] It exhibits high affinity for the human muscarinic M3 (hM3Dq) and M4 (hM4Di) DREADDs.[2][3] Activation of the Gq-coupled hM3Dq receptor by this compound stimulates the phospholipase C pathway, leading to an increase in intracellular calcium and neuronal excitation.[4] Conversely, activation of the Gi-coupled hM4Di receptor inhibits adenylyl cyclase, resulting in decreased cAMP levels and neuronal inhibition.[4]

Q2: Is there evidence for the development of tolerance with repeated this compound administration?

Currently, there are no direct studies specifically investigating the development of tolerance to this compound. However, research on chronic DREADD activation with other agonists suggests that tolerance is a potential concern. Repeated activation of DREADDs can lead to homeostatic changes in neuronal systems.[2] For instance, one study found that repeated DREADD activation of dopaminergic neurons resulted in a diminished behavioral response.[2] Furthermore, as DREADDs are modified G protein-coupled receptors (GPCRs), they are likely subject to receptor desensitization with chronic stimulation.[4] This is supported by a study where the seizure-suppressing effect of chronic DREADD inhibition diminished over several days, suggesting a tolerance effect.[4]

Q3: What is the potential for behavioral sensitization to this compound?

Similar to tolerance, direct studies on sensitization to this compound are not currently available. However, the potential for sensitization should be considered, particularly given that chronic DREADD manipulation can lead to lasting changes in neuronal function and behavior, which may not be predictable from acute studies.[4] For example, chronic, but not acute, DREADD stimulation of certain neuronal populations has been shown to produce antidepressant-like effects.[2]

Q4: What are the known off-target effects of this compound that could be mistaken for tolerance or sensitization?

High doses of this compound have been reported to produce behavioral effects in the absence of DREADD expression.[5][6] Systemic administration of high doses (0.5 and 1 mg/kg) in rats has been shown to increase anxiety-like behavior.[5][6] Another study reported that a very high dose (10 mg/kg) of this compound inhibited spontaneous locomotor activity in mice.[7] It is crucial to use the lowest effective dose and appropriate control groups to distinguish between DREADD-mediated effects and potential off-target effects.

Troubleshooting Guides

Issue: Diminished behavioral or physiological response to this compound after repeated administrations.

  • Potential Cause: Development of tolerance due to receptor desensitization or downregulation. As DREADDs are based on muscarinic receptors, they may undergo desensitization with prolonged agonist exposure.[1][8]

  • Troubleshooting Steps:

    • Incorporate a Washout Period: Cease this compound administration for a period to allow for the potential resensitization of the receptors. The duration of the washout period should be determined empirically, but starting with one to two weeks is a reasonable approach based on studies with other DREADD agonists.[2]

    • Vary the Dosing Regimen: If continuous activation is not essential, consider an intermittent dosing schedule to reduce the likelihood of tolerance development.

    • Confirm DREADD Expression: Ensure that the diminished response is not due to a loss of DREADD expression over time, especially in long-term studies. This can be verified post-mortem via immunohistochemistry or other relevant techniques.

    • Dose-Response Curve: Conduct a dose-response study at the beginning of the experiment and after a period of chronic treatment to determine if there is a rightward shift in the curve, which is indicative of tolerance.

Issue: Unexpected or paradoxical behavioral effects with chronic this compound treatment.

  • Potential Cause: Neuroadaptive changes or homeostatic plasticity in response to chronic neuronal modulation.[2] Chronic activation or inhibition of a specific neuronal population can lead to compensatory changes in the broader neural circuit.

  • Troubleshooting Steps:

    • Include "Agonist History" Control Groups: In your experimental design, include control groups of animals with a history of this compound administration but that do not receive the agonist on the test day. This can help to reveal lasting changes in baseline behavior.

    • Acute vs. Chronic Administration Comparison: Directly compare the behavioral effects of an acute this compound injection with those observed after a period of chronic administration. This can help to differentiate the immediate effects of the agonist from the consequences of long-term neural circuit modulation.

    • Molecular and Cellular Analysis: Following chronic treatment, assess for changes in the expression of relevant genes or proteins, or for alterations in synaptic plasticity in the targeted brain region to understand the underlying neuroadaptations.

Quantitative Data

Table 1: In Vitro Binding Affinity and Potency of this compound

ReceptorParameterValueReference
hM3DqKi1.9 nM[2][3]
hM4DiKi3.6 nM[2][3]
hM3DqEC5018.5 nM[1][2]
hM4DiEC500.2 nM[1][2]

Experimental Protocols

Protocol 1: Assessment of a Washout Period to Counteract Potential Tolerance

  • Establish Baseline Response: In DREADD-expressing animals, determine the baseline behavioral or physiological response to an acute administration of this compound at a predetermined effective dose.

  • Chronic Administration: Administer this compound daily (or according to your experimental paradigm) for a specified period (e.g., 2-4 weeks).

  • Post-Chronic Response Assessment: At the end of the chronic administration period, re-assess the response to the same acute dose of this compound to determine if tolerance has developed (i.e., a significantly reduced response compared to the initial baseline).

  • Washout Period: Cease all this compound administration for a defined period (e.g., 2 weeks).[2]

  • Post-Washout Response Assessment: Following the washout period, administer the same acute dose of this compound and measure the response.

  • Data Analysis: Compare the responses at baseline, post-chronic administration, and post-washout. A recovery of the response after the washout period suggests that the observed tolerance was reversible.

Visualizations

G cluster_hM3Dq hM3Dq (Gq-coupled) Pathway cluster_hM4Di hM4Di (Gi-coupled) Pathway JHU37160_q This compound hM3Dq hM3Dq JHU37160_q->hM3Dq activates Gq Gq hM3Dq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Excitation Neuronal Excitation Ca_release->Excitation PKC->Excitation JHU37160_i This compound hM4Di hM4Di JHU37160_i->hM4Di activates Gi Gi hM4Di->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits GIRK GIRK Channel Activation Gi->GIRK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Inhibition Neuronal Inhibition PKA->Inhibition GIRK->Inhibition

Caption: Signaling pathways for hM3Dq and hM4Di DREADDs activated by this compound.

G cluster_treatment Chronic Treatment Phase (e.g., 14 days) cluster_challenge Challenge Day start Start: DREADD-expressing and Control Animals habituation Habituation to Behavioral Apparatus start->habituation baseline Baseline Behavioral Testing (e.g., Locomotion) habituation->baseline drug_group Daily this compound Injection baseline->drug_group vehicle_group Daily Vehicle Injection baseline->vehicle_group washout Washout Period (e.g., 7 days) drug_group->washout vehicle_group->washout challenge_drug Acute this compound Challenge washout->challenge_drug challenge_saline Acute Saline Challenge washout->challenge_saline behavioral_test Behavioral Testing (e.g., Locomotion) challenge_drug->behavioral_test challenge_saline->behavioral_test analysis Data Analysis: Compare locomotor response between groups behavioral_test->analysis

Caption: Experimental workflow for assessing behavioral sensitization to this compound.

References

control experiments for validating JHU37160 effects

Author: BenchChem Technical Support Team. Date: December 2025

<

Welcome to the technical support center for JHU37160. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments to validate the effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq and hM4Di receptors.[1][2] It exhibits high affinity for these engineered muscarinic receptors with Ki values of 1.9 nM for hM3Dq and 3.6 nM for hM4Di.[1][3] Its corresponding EC50 values are 18.5 nM for hM3Dq and 0.2 nM for hM4Di in cell-based assays.[1][2] this compound is designed to have minimal off-target effects on endogenous receptors, making it a valuable tool for chemogenetic studies.

The hM3Dq DREADD is coupled to the Gq signaling pathway, which activates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[4] This cascade results in an increase in intracellular calcium levels, which is excitatory.[4] The hM4Di DREADD is coupled to the Gi signaling pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent reduction in protein kinase A (PKA) activity, which is inhibitory.[4]

G cluster_0 Excitatory Pathway (hM3Dq) cluster_1 Inhibitory Pathway (hM4Di) JHU37160_1 This compound hM3Dq hM3Dq (Gq-coupled) JHU37160_1->hM3Dq PLC Phospholipase C hM3Dq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C DAG->PKC Response_E Excitatory Neuronal Response Ca2->Response_E PKC->Response_E JHU37160_2 This compound hM4Di hM4Di (Gi-coupled) JHU37160_2->hM4Di AC Adenylyl Cyclase hM4Di->AC cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response_I Inhibitory Neuronal Response PKA->Response_I G start hM3Dq-expressing cells treatment Treat with this compound (EC50 concentration) start->treatment lysis Cell Lysis (with inhibitors) treatment->lysis quant Protein Quantification lysis->quant sds SDS-PAGE & Transfer quant->sds immuno Immunoblotting (p-ERK antibody) sds->immuno detect Signal Detection immuno->detect reprobe Strip & Re-probe (Total ERK antibody) detect->reprobe result Increased p-ERK signal (Target Engaged) reprobe->result G start Hypothesis: This compound effect is DREADD-specific exp1 Experiment 1: Treat DREADD-expressing cells with this compound start->exp1 exp2 Experiment 2: Treat Wild-Type cells (no DREADD) with this compound start->exp2 res1 Result: Cellular Response Observed exp1->res1 res2 Result: No Cellular Response Observed exp2->res2 conclusion Conclusion: Effect is DREADD-dependent and selective res1->conclusion res2->conclusion

References

Validation & Comparative

JHU37160 vs. CNO: A Comparative Analysis for DREADD-Based Research

Author: BenchChem Technical Support Team. Date: December 2025

A new generation DREADD agonist, JHU37160, emerges as a potent and more selective alternative to the widely used Clozapine-N-Oxide (CNO), offering researchers enhanced precision in neuromodulation studies. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal compound for their experimental needs.

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become an invaluable tool for remotely controlling neuronal activity. The choice of the activating ligand is critical for the precision and reliability of these experiments. For years, CNO has been the standard agonist. However, its limitations, including poor brain penetrance and metabolic conversion to clozapine, have prompted the development of novel agonists. This compound is a promising second-generation DREADD agonist designed to overcome these challenges.

Performance and Efficacy: A Head-to-Head Comparison

Experimental data consistently demonstrates the superior potency and efficacy of this compound compared to CNO. In vitro studies reveal that this compound binds to and activates both hM3Dq and hM4Di DREADDs with significantly higher affinity and potency.[1][2][3] This translates to more robust and selective neuronal modulation at lower doses in vivo.

ParameterThis compoundClozapine-N-Oxide (CNO)References
Binding Affinity (Ki) 1.9 nM (hM3Dq), 3.6 nM (hM4Di)Lower affinity, often requires higher concentrations for effect.[1][2]
Potency (EC50) 18.5 nM (hM3Dq), 0.2 nM (hM4Di)Significantly less potent, requiring higher micromolar concentrations.[1][2][3]
Brain Penetrance High, not a P-glycoprotein substrate.[1][4]Poor, actively removed from the brain by P-glycoprotein.[5][1][4][5]
Metabolism Metabolically stable.[1]Back-metabolized to clozapine, which has its own psychoactive effects and can bind to endogenous receptors.[5][6][7][8][9][10][11][12][1][5][6][7][8][9][10][11][12]
In Vivo Efficacy Potent activation of DREADDs at low doses (e.g., 0.1 mg/kg).[1][13]Requires higher doses (e.g., 1-10 mg/kg), with effects likely mediated by its metabolite, clozapine.[14][15][16][1][13][14][15][16]
Off-Target Effects Minimal off-target effects at effective doses.[1] Some studies report anxiogenic-like effects at high doses in the absence of DREADDs.[17]Off-target effects are a significant concern due to conversion to clozapine, which binds to a wide range of endogenous receptors.[8][11][15][18][19][1][8][11][15][17][18][19]

Signaling Pathways and Mechanism of Action

Both this compound and CNO (via its metabolite clozapine) activate the engineered G-protein coupled receptors (GPCRs) of the DREADD system. The specific downstream signaling cascade depends on the type of DREADD expressed in the target neurons.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound hM3Dq hM3Dq (Gq-DREADD) This compound->hM3Dq Gq Gq hM3Dq->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Gq-DREADD Signaling Pathway.

The diagram above illustrates the canonical signaling pathway for the Gq-coupled DREADD (hM3Dq). Activation by an agonist like this compound leads to the activation of Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), both of which ultimately lead to neuronal excitation.

Gi_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound hM4Di hM4Di (Gi-DREADD) This compound->hM4Di Gi Gi hM4Di->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channels Gi->GIRK activates cAMP cAMP AC->cAMP produces Neuronal_Inhibition Neuronal Inhibition GIRK->Neuronal_Inhibition K⁺ efflux PKA PKA cAMP->PKA activates PKA->Neuronal_Inhibition

Gi-DREADD Signaling Pathway.

The Gi-coupled DREADD (hM4Di) pathway, depicted above, results in neuronal inhibition. Agonist binding activates the Gi protein, which has two primary effects: inhibition of adenylyl cyclase (AC), leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity, and activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron.

Experimental Protocols: Methodologies for In Vivo Studies

The following provides a general framework for in vivo experiments using either this compound or CNO. Specific parameters should be optimized for each experimental paradigm.

DREADD Virus Injection
  • Virus Preparation: AAV vectors carrying the Cre-dependent DREADD construct (e.g., AAV-hSyn-DIO-hM3Dq-mCherry) are diluted to the desired titer.

  • Stereotaxic Surgery: Anesthetized animals are placed in a stereotaxic frame. A small craniotomy is performed over the target brain region.

  • Microinjection: The virus is infused into the target region using a microinjection pump at a slow, controlled rate.

  • Post-operative Care: Animals are monitored during recovery and receive appropriate analgesics. A minimum of three weeks is typically allowed for robust DREADD expression.

Agonist Administration and Behavioral Testing
  • Agonist Preparation:

    • This compound: this compound dihydrochloride is water-soluble and can be dissolved in saline.[1] A stock solution can be prepared and diluted to the final injection concentration.

    • CNO: CNO is typically dissolved in a small amount of DMSO and then diluted in saline.[20]

  • Administration: The agonist is administered via intraperitoneal (i.p.) injection. Other routes such as subcutaneous injection, oral administration in drinking water, or eye-drops have also been described for CNO.[5][21][22]

  • Behavioral Testing: Behavioral assays are conducted at the time of expected peak agonist effect. For this compound, effects are rapid.[13] For CNO, the time course can be more variable due to its metabolism to clozapine.[23]

  • Control Groups: It is crucial to include appropriate control groups, such as animals expressing a fluorescent reporter without the DREADD receptor and receiving the agonist, and DREADD-expressing animals receiving a vehicle injection.[15]

Experimental_Workflow cluster_this compound This compound Protocol cluster_CNO CNO Protocol J_Virus AAV-DREADD Injection J_Expression 3-4 Weeks Expression J_Virus->J_Expression J_Prep Prepare this compound (in Saline) J_Expression->J_Prep J_Admin Administer Low Dose (e.g., 0.1 mg/kg, i.p.) J_Prep->J_Admin J_Behavior Behavioral Testing (Rapid Onset) J_Admin->J_Behavior C_Virus AAV-DREADD Injection C_Expression 3-4 Weeks Expression C_Virus->C_Expression C_Prep Prepare CNO (DMSO + Saline) C_Expression->C_Prep C_Admin Administer High Dose (e.g., 1-10 mg/kg, i.p.) C_Prep->C_Admin C_Behavior Behavioral Testing (Delayed/Variable Onset) C_Admin->C_Behavior

Comparative Experimental Workflow.

Conclusion and Recommendations

For researchers seeking high potency, rapid and reliable effects, and minimal off-target concerns, this compound represents a significant advancement over CNO for DREADD-based studies. Its superior pharmacokinetic and pharmacodynamic profile allows for more precise and reproducible manipulation of neuronal circuits. While CNO can still be effective, particularly when appropriate controls are in place, the potential for off-target effects due to its conversion to clozapine necessitates careful interpretation of results.[7][15] For new studies, this compound is the recommended DREADD agonist for achieving more reliable and specific experimental outcomes.

References

A Comparative Guide to the Potency and Efficacy of JHU37160 and Compound 21

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological tools for neuroscience and drug development, JHU37160 and Compound 21 stand out as potent and selective agonists for their respective targets. However, a direct comparison of their potency and efficacy is not straightforward as they modulate distinct receptor systems. This compound is a novel agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically the human muscarinic acetylcholine M3 (hM3Dq) and M4 (hM4Di) receptors. In contrast, Compound 21 is a selective agonist for the endogenous Angiotensin II Type 2 (AT2) receptor.

This guide provides a comprehensive overview of the potency, efficacy, and signaling pathways of this compound and Compound 21, based on available experimental data. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific research applications.

This compound: A Potent DREADD Agonist

This compound has emerged as a second-generation DREADD agonist with high potency and brain permeability.[1] It is designed to activate engineered muscarinic receptors, allowing for precise temporal control of neuronal activity in preclinical models.

Potency and Efficacy Data

The potency and efficacy of this compound have been characterized in vitro using various assays. The following table summarizes key quantitative data:

ParameterhM3Dq DREADDhM4Di DREADDCell LineAssay TypeReference
Ki 1.9 nM3.6 nMMouse brain sectionsRadioligand binding[2]
EC50 18.5 nM0.2 nMHEK-293 cellsFluorescent & BRET-based[2][3]
Signaling Pathways

This compound activates distinct signaling pathways depending on the DREADD subtype expressed:

  • hM3Dq (Gq-coupled): Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to neuronal depolarization and activation.

  • hM4Di (Gi-coupled): Activation of the Gi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This results in the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and inhibition of neuronal activity.

JHU37160_Signaling_Pathways This compound This compound hM3Dq hM3Dq (Gq) This compound->hM3Dq hM4Di hM4Di (Gi) This compound->hM4Di PLC PLC hM3Dq->PLC activates AC Adenylyl Cyclase hM4Di->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP decreases IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers Neuronal_Activation Neuronal Activation Ca_release->Neuronal_Activation GIRK GIRK Channel Opening cAMP->GIRK leads to Neuronal_Inhibition Neuronal Inhibition GIRK->Neuronal_Inhibition

This compound Signaling Pathways.
Experimental Protocols

In Vitro Potency and Efficacy Assays (HEK-293 Cells) [3]

  • Cell Culture and Transfection: HEK-293 cells are cultured and transfected with cDNA encoding for either hM3Dq or hM4Di DREADDs, along with a calcium indicator (e.g., GCaMP6) for hM3Dq assays or a BRET-based cAMP sensor for hM4Di assays.

  • Assay Procedure:

    • For hM3Dq (calcium mobilization): Transfected cells are plated in 96-well plates. Increasing concentrations of this compound are added, and changes in intracellular calcium are measured by monitoring fluorescence intensity over time.

    • For hM4Di (cAMP modulation): Transfected cells are treated with forskolin to stimulate cAMP production. Increasing concentrations of this compound are then added, and the resulting decrease in cAMP is measured using a BRET-based assay.

  • Data Analysis: EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Compound 21: A Selective AT2 Receptor Agonist

Compound 21 is a non-peptide agonist that selectively activates the Angiotensin II Type 2 (AT2) receptor.[4][5] The AT2 receptor is part of the renin-angiotensin system and its activation is often associated with beneficial effects that counteract the actions of the AT1 receptor, such as vasodilation, anti-inflammatory, and anti-fibrotic effects.[6]

Potency and Selectivity Data

The binding affinity of Compound 21 for the AT2 receptor compared to the AT1 receptor demonstrates its selectivity:

ParameterAT2 ReceptorAT1 ReceptorReference
Ki 0.4 µM>10 µM[5]
Efficacy and Biological Effects

Compound 21 has demonstrated efficacy in a variety of preclinical models:

  • Neuroprotection: Elicits cerebroprotective actions in models of ischemic stroke.[4]

  • Cardiovascular: Reduces mean arterial blood pressure in spontaneously hypertensive rats and attenuates pulmonary hypertension.[5]

  • Anti-inflammatory: Prevents TNF-α-induced endothelial inflammation and leukocyte adhesion.[7]

  • Reno-protective: Attenuates diabetic nephropathy by inhibiting renal oxidative stress, inflammation, and fibrosis.[6]

Signaling Pathway

The signaling cascade initiated by Compound 21 binding to the AT2 receptor is complex and can involve multiple downstream effectors. A key aspect of AT2 receptor signaling is its opposition to AT1 receptor-mediated effects. Activation of the AT2 receptor can lead to the activation of protein phosphatases (e.g., SHP-1), which can dephosphorylate and inactivate components of pro-inflammatory and pro-fibrotic signaling pathways. Additionally, AT2 receptor activation has been linked to the activation of nitric oxide synthase (NOS) and subsequent production of nitric oxide (NO), contributing to vasodilation.

Compound21_Signaling_Pathway Compound21 Compound 21 AT2R AT2 Receptor Compound21->AT2R SHP1 SHP-1 AT2R->SHP1 activates NOS eNOS AT2R->NOS activates Pro_inflammatory_Pathways Pro-inflammatory Pathways SHP1->Pro_inflammatory_Pathways inhibits Anti_inflammatory_Effects Anti-inflammatory Effects SHP1->Anti_inflammatory_Effects NO Nitric Oxide (NO) NOS->NO produces Vasodilation Vasodilation NO->Vasodilation

References

Validating DREADD Activation In Vivo: A Comparative Guide to JHU37160

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) offer a powerful tool for remotely controlling neuronal activity. The efficacy of this technology hinges on the choice of the activating ligand. This guide provides a comprehensive comparison of JHU37160 with other common DREADD activators, supported by experimental data, to aid in the selection of the most appropriate compound for in vivo studies.

Overview of DREADD Ligands

The ideal DREADD agonist should exhibit high potency and selectivity for the engineered receptor, possess excellent brain penetrance, and have minimal off-target effects. While Clozapine-N-Oxide (CNO) was the prototypical DREADD agonist, its limitations, including poor blood-brain barrier penetration and in vivo conversion to clozapine, have driven the development of newer ligands.[1][2] this compound has emerged as a potent, brain-penetrant DREADD agonist with a favorable in vivo profile compared to CNO and another second-generation agonist, Compound 21 (C21).[3][4][5] Other alternatives such as Deschloroclozapine (DCZ) are also in use.[6]

Comparative Performance of DREADD Ligands

The following tables summarize key quantitative data comparing this compound to other widely used DREADD ligands.

Table 1: In Vitro Potency and Affinity

CompoundDREADD TargetEC50 (nM)Ki (nM)Source
This compound hM3Dq18.51.9[7]
hM4Di0.23.6[7]
JHU37152hM3Dq5-[3]
hM4Di0.5-[3]
ClozapinehM3Dq--[8]
hM4DiMore efficacious than C21-[9]
Compound 21 (C21)hM3DqComparable to Clozapine-[9]
hM4DiLess efficacious than Clozapine-[9]

Table 2: In Vivo Efficacy and Brain Penetrance

CompoundSpeciesDose (mg/kg, IP)Key In Vivo FindingSource
This compound Mouse0.1~8-fold higher brain to serum concentration ratio[3][4]
Mouse0.01 - 1Potent inhibition of locomotor activity in D1-DREADD mice[3][4]
Rat0.1~80% occupancy of cortical hM4Di[5][9]
Monkey0.1Displacement of [11C]clozapine from hM4Di[3][5]
JHU37152Mouse0.1~8-fold higher brain to serum concentration ratio[3][4]
CNO--Poor brain entry and conversion to clozapine[1][2]
Compound 21 (C21)Mouse-Low in vivo DREADD potency and poor BBB penetrance[3][5]
Deschloroclozapine (DCZ)Mouse-Dose-dependently enhances SWS in PZGABA-hM3Dq mice

Note: Higher brain-to-serum ratio indicates better brain penetrance. Lower EC50 and Ki values indicate higher potency and affinity, respectively.

Signaling Pathways and Experimental Workflows

To understand the mechanism of DREADD activation and the process of its validation, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

G cluster_hM3Dq hM3Dq (Gq-coupled) Signaling Pathway JHU37160_q This compound hM3Dq hM3Dq JHU37160_q->hM3Dq binds Gq Gq hM3Dq->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Diagram 1: hM3Dq (Gq-coupled) signaling pathway leading to neuronal excitation.

G cluster_hM4Di hM4Di (Gi-coupled) Signaling Pathway JHU37160_i This compound hM4Di hM4Di JHU37160_i->hM4Di binds Gi Gi hM4Di->Gi activates AC Adenylate Cyclase Gi->AC inhibits GIRK GIRK Channel Activation Gi->GIRK activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition GIRK->Neuronal_Inhibition

Diagram 2: hM4Di (Gi-coupled) signaling pathway leading to neuronal inhibition.

G cluster_workflow In Vivo DREADD Validation Workflow A Viral Vector Delivery of DREADD (e.g., AAV-hM3Dq-mCherry) to target brain region B Sufficient time for DREADD expression (e.g., 3-4 weeks) A->B C Baseline Behavioral/Physiological Measurement B->C D Systemic Administration of this compound (or alternative ligand) C->D E Post-Ligand Behavioral/Physiological Measurement D->E G Data Analysis and Comparison E->G F Control Groups: - DREADD expression + vehicle - No DREADD + ligand F->G H Histological Confirmation of DREADD Expression G->H

Diagram 3: A typical experimental workflow for in vivo validation of DREADD activation.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon research findings. Below are summaries of key experimental protocols used to validate this compound's in vivo efficacy.

In Vivo Electrophysiology
  • Objective: To directly measure the effect of this compound on the firing rate of DREADD-expressing neurons.

  • Method:

    • Animals are stereotactically injected with a viral vector encoding the DREADD (e.g., hM4Di) in the target brain region.

    • After a sufficient expression period, an optrode or microelectrode array is implanted to record neuronal activity.

    • Baseline neuronal firing is recorded.

    • This compound (e.g., 0.1 mg/kg, IP) is administered, and changes in firing rate are recorded over time.[4]

    • Control experiments include administering the vehicle to DREADD-expressing animals and administering this compound to animals not expressing the DREADD.

Locomotor Activity Assay
  • Objective: To assess the behavioral output of DREADD-mediated neuronal modulation in a specific circuit.

  • Method:

    • Transgenic mice expressing DREADDs in a specific neuronal population (e.g., D1-receptor expressing neurons) or wild-type mice with virally delivered DREADDs are used.

    • Mice are habituated to an open-field arena.

    • This compound is administered at various doses (e.g., 0.01-1 mg/kg, IP).[3][4]

    • Locomotor activity (distance traveled, rearing, etc.) is recorded and analyzed using automated tracking software.

    • A dose-response curve is generated, and effects are compared to wild-type controls receiving the same doses to assess for off-target behavioral effects.[3]

Positron Emission Tomography (PET) Imaging for Receptor Occupancy
  • Objective: To non-invasively quantify the extent and duration of DREADD occupancy by this compound in the living brain.

  • Method:

    • Animals with DREADD expression in a target brain region are anesthetized and placed in a PET scanner.

    • A radiolabeled ligand that binds to the DREADD (e.g., [11C]clozapine) is injected, and baseline brain radioactivity is measured.

    • A non-radioactive "cold" ligand like this compound is then administered (e.g., 0.1 mg/kg).[3][5]

    • The displacement of the radioligand by this compound is measured as a decrease in the PET signal, allowing for the calculation of receptor occupancy.[3][5]

Conclusion

The validation of DREADD activation is paramount for the rigorous application of chemogenetics in neuroscience research. This compound presents a significant improvement over previous DREADD ligands, offering high in vivo potency, excellent brain penetrance, and a favorable selectivity profile.[3][4] However, as with any chemogenetic tool, careful validation experiments, including appropriate controls, are essential to ensure that the observed effects are specifically due to the activation of the engineered receptors.[10] Researchers should consider the specific requirements of their experimental paradigm when selecting the most suitable DREADD agonist. High doses of this compound (1 mg/kg) have been reported to produce anxiety-like behavior in rats, suggesting dose considerations are important for behavioral studies.[11] This guide provides a framework for making an informed decision and for designing robust in vivo validation studies.

References

JHU37160: A Comparative Selectivity Profile for DREADD-Based Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of JHU37160 with other commonly used DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonists, namely Clozapine-N-oxide (CNO) and Compound 21 (C21). The data presented here is collated from multiple studies to offer an objective overview for researchers designing and interpreting chemogenetic experiments.

Comparative Selectivity and Potency

This compound is a potent, brain-penetrant DREADD agonist designed for high affinity and selectivity at the engineered hM3Dq (Gq-coupled) and hM4Di (Gi-coupled) receptors.[1][2] Its primary advantage over earlier agonists lies in its improved pharmacokinetic and pharmacodynamic properties. However, like its predecessors, off-target effects are an important consideration, particularly at higher doses.

On-Target Potency and Affinity

The following table summarizes the in vitro potency (EC₅₀) and binding affinity (Kᵢ) of this compound, CNO, and C21 for the hM3Dq and hM4Di DREADD receptors. Lower values indicate higher potency and affinity.

CompoundhM3Dq EC₅₀ (nM)hM4Di EC₅₀ (nM)hM3Dq Kᵢ (nM)hM4Di Kᵢ (nM)
This compound 18.5[1]0.2[1]1.9[1]3.6[1]
Clozapine-N-oxide (CNO) 6.0[3]15[4]3800[4]15000[4]
Compound 21 (C21) 1.7[3]7.77[5]230[1]91[1]

Note: The Kᵢ values for CNO are notably high, reflecting its low affinity for DREADD receptors. It is now understood that CNO's in vivo effects are largely mediated by its back-metabolism to clozapine.[4]

Off-Target Binding Profile

A critical aspect of any DREADD agonist is its selectivity for the engineered receptor over endogenous receptors. Off-target binding can lead to confounding effects and misinterpretation of experimental results.

CompoundKnown Off-Target Interactions
This compound Shows a binding profile similar to clozapine at dopamine and muscarinic receptors.[2] Has a lower affinity for 5-HT receptors compared to clozapine.[1] At high doses (0.5-1 mg/kg in rats), it can produce off-target behavioral effects, such as anxiety-like behavior, and neuronal activation in specific brain regions.[6]
Clozapine-N-oxide (CNO) Can be reverse-metabolized to clozapine, which has a broad off-target profile, including high affinity for various serotonergic, dopaminergic, adrenergic, and muscarinic receptors.[2][5]
Compound 21 (C21) Exhibits significant binding to a range of endogenous receptors, including histaminergic (H1), serotonergic (5-HT₂), and muscarinic receptors.[5][7] It has a higher affinity for the histamine H1 receptor than for DREADDs.[5] Off-target effects have been observed in vivo, particularly at higher doses.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of DREADD agonist selectivity.

Radioligand Competition Binding Assay (e.g., [³H]clozapine displacement)

This assay is used to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a specific receptor (e.g., hM3Dq or hM4Di) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]clozapine) that is known to bind to the receptor.

Materials:

  • Cell membranes prepared from HEK-293 cells stably expressing the DREADD of interest (hM3Dq or hM4Di).

  • [³H]clozapine (radioligand).

  • Test compounds (this compound, CNO, C21) at a range of concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of unlabeled clozapine).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add a fixed concentration of [³H]clozapine to each well.

  • Add increasing concentrations of the test compound to different wells. For determining non-specific binding, add a high concentration of unlabeled clozapine.

  • Add the cell membranes expressing the DREADD to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation fluid to each well.

  • Quantify the amount of bound radioactivity in each well using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional Assay: Gq-DREADD (hM3Dq) - Calcium Mobilization Assay

This assay measures the ability of a compound to activate the Gq-coupled hM3Dq receptor, which leads to an increase in intracellular calcium concentration.

Materials:

  • HEK-293 cells transiently or stably expressing the hM3Dq DREADD.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (this compound, CNO, C21) at a range of concentrations.

  • A fluorescence plate reader with automated liquid handling.

Procedure:

  • Plate the hM3Dq-expressing cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Measure the baseline fluorescence intensity using the plate reader.

  • Add increasing concentrations of the test compound to the wells using the automated liquid handling system of the plate reader.

  • Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • The data are typically expressed as the change in fluorescence from baseline.

  • The concentration-response data are analyzed using a non-linear regression model to determine the EC₅₀ of the test compound.

Visualizations

Signaling Pathways

Gq_Signaling_Pathway This compound This compound hM3Dq hM3Dq (DREADD) This compound->hM3Dq Binds to Gq Gαq hM3Dq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Caption: Gq-DREADD (hM3Dq) Signaling Pathway.

Gi_Signaling_Pathway This compound This compound hM4Di hM4Di (DREADD) This compound->hM4Di Binds to Gi Gαi hM4Di->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Reduced Cellular Effects PKA->Downstream

Caption: Gi-DREADD (hM4Di) Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Selectivity Profiling cluster_1 In Vivo Validation start Prepare DREADD-expressing cell membranes binding_assay Perform Radioligand Competition Binding Assay start->binding_assay functional_assay Perform Functional Assay (e.g., Calcium Mobilization) start->functional_assay analyze_data Data Analysis: Calculate Ki and EC50 binding_assay->analyze_data functional_assay->analyze_data off_target_screen Screen against a panel of endogenous receptors off_target_screen->analyze_data animal_model Generate DREADD-expressing animal model analyze_data->animal_model Proceed to in vivo studies if selectivity is favorable drug_admin Systemic administration of This compound or alternative animal_model->drug_admin behavioral_test Behavioral Testing drug_admin->behavioral_test control_group Control Group (DREADD-negative animals) control_group->drug_admin

Caption: Workflow for DREADD Agonist Selectivity Profiling.

References

A Head-to-Head Comparison of JHU37160 and Other DREADD Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist is critical for the precise control of cellular signaling. This guide provides an objective, data-driven comparison of the novel agonist JHU37160 against other commonly used DREADD activators, including Clozapine-N-Oxide (CNO), Compound 21 (C21), and Deschloroclozapine (DCZ).

Designer receptors exclusively activated by designer drugs (DREADDs) are powerful chemogenetic tools that allow for the remote manipulation of cell signaling, primarily in neuroscience research.[1] The efficacy and specificity of these systems are critically dependent on the pharmacological properties of the activating ligand. While Clozapine-N-oxide (CNO) has been the prototypical DREADD agonist, concerns regarding its metabolic conversion to clozapine and subsequent off-target effects have spurred the development of newer agonists.[2][3] This guide focuses on this compound, a second-generation DREADD agonist, and compares its performance with other available alternatives based on experimental data.[4]

Quantitative Comparison of DREADD Agonist Performance

The following tables summarize the key quantitative data comparing this compound with other DREADD agonists in terms of their in vitro potency and efficacy, as well as their in vivo effects.

Table 1: In Vitro Potency and Efficacy of DREADD Agonists

AgonistDREADD ReceptorKi (nM)EC50 (nM)Notes
This compound hM3Dq1.9[5]18.5[5][6]High affinity and potency.
hM4Di3.6[5]0.2[5][6]Exhibits high potency for the inhibitory DREADD.
Clozapine-N-Oxide (CNO) hM3Dq-~10-100Potency can be influenced by conversion to clozapine.
hM4Di-~10-100Variable in vivo effects due to metabolism.
Compound 21 (C21) hM3Dq-~7.8[7]Developed to avoid conversion to clozapine.
hM4Di-~170[7]Lower potency for inhibitory DREADDs compared to excitatory.
Deschloroclozapine (DCZ) hM3Dq~0.8~0.1High potency and brain penetrance.
hM4Di~1.1~0.04Shows high potency for both excitatory and inhibitory DREADDs.

Table 2: In Vivo Effects and Properties of DREADD Agonists

AgonistTypical In Vivo DoseBrain PenetranceKey In Vivo FindingsPotential Off-Target Effects
This compound 0.01 - 1 mg/kg[8]High[9]Potent and selective activation of DREADDs in rodents and non-human primates.[8][10]High doses (>1 mg/kg) may induce anxiety-like behavior in rats.[11] Sedative effects observed at very high doses (10 mg/kg) in mice.[9][12]
Clozapine-N-Oxide (CNO) 1 - 10 mg/kgLow (as CNO)Effects are largely mediated by its back-metabolism to clozapine.[2]Off-target effects are primarily due to clozapine, which acts on various endogenous receptors (e.g., serotonergic, dopaminergic).[5][13][14][15][16]
Compound 21 (C21) 0.3 - 3 mg/kg[17]Moderate[10][18]Effective in vivo, but with reports of off-target effects at higher doses.[7][10][18]Can cause off-target neuronal activation and diuretic effects at higher concentrations.[4][19][20]
Deschloroclozapine (DCZ) 0.1 - 1 mg/kgHighPotent in vivo activation of DREADDs.Less characterized than other agonists, but its structural similarity to clozapine warrants careful control experiments.

Signaling Pathways and Experimental Workflows

The activation of DREADDs by agonists like this compound triggers specific intracellular signaling cascades. The most commonly used DREADDs are derived from muscarinic acetylcholine receptors and are coupled to Gq, Gi, or Gs proteins.

Gq-Coupled DREADD (hM3Dq) Signaling Pathway

Activation of the hM3Dq receptor by a DREADD agonist leads to the activation of the Gq protein pathway, resulting in increased intracellular calcium levels and neuronal excitation.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DREADD_Agonist DREADD Agonist (e.g., this compound) hM3Dq hM3Dq Receptor DREADD_Agonist->hM3Dq Gq Gq Protein hM3Dq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Excitation Neuronal Excitation Ca2_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Gq-DREADD signaling pathway activation.

Gi-Coupled DREADD (hM4Di) Signaling Pathway

Conversely, activation of the hM4Di receptor by a DREADD agonist engages the Gi protein pathway, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent neuronal inhibition.

Gi_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DREADD_Agonist DREADD Agonist (e.g., this compound) hM4Di hM4Di Receptor DREADD_Agonist->hM4Di Gi Gi Protein hM4Di->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition

Caption: Gi-DREADD signaling pathway activation.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments used to characterize and compare DREADD agonists.

In Vitro Calcium Flux Assay for hM3Dq Activation

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled DREADDs.

Objective: To determine the potency (EC50) of DREADD agonists at the hM3Dq receptor.

Materials:

  • HEK-293 cells stably expressing hM3Dq.

  • DREADD agonists (this compound, CNO, C21, DCZ) at various concentrations.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).[21]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Protocol:

  • Cell Plating: Seed hM3Dq-expressing HEK-293 cells into the wells of a 96-well or 384-well plate and culture overnight to allow for cell adherence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate the plate at 37°C for 1-2 hours in the dark to allow the dye to enter the cells.[21]

  • Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye.

  • Agonist Preparation: Prepare serial dilutions of the DREADD agonists in the assay buffer.

  • Assay Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Addition: Add the different concentrations of the DREADD agonists to the wells.

  • Kinetic Reading: Immediately begin recording the fluorescence intensity over time to measure the calcium flux.

  • Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Calcium_Flux_Workflow Start Start Plate_Cells Plate hM3Dq-expressing HEK-293 cells Start->Plate_Cells Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Load_Dye Load with Calcium- Sensitive Dye Incubate_Overnight->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Measure_Baseline Measure Baseline Fluorescence Wash_Cells->Measure_Baseline Prepare_Agonists Prepare Agonist Dilutions Add_Agonists Add Agonists Prepare_Agonists->Add_Agonists Measure_Baseline->Add_Agonists Kinetic_Read Kinetic Fluorescence Reading Add_Agonists->Kinetic_Read Analyze_Data Analyze Data (Calculate EC50) Kinetic_Read->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro calcium flux assay.

In Vivo Locomotor Activity Assay

This assay is commonly used to assess the in vivo effects of DREADD agonists on behavior, particularly in rodent models.

Objective: To compare the in vivo potency and behavioral effects of different DREADD agonists.

Materials:

  • Rodents (mice or rats) expressing a DREADD (e.g., hM3Dq or hM4Di) in a specific neuronal population that influences locomotion.

  • Control animals (wild-type or expressing a control vector).

  • DREADD agonists (this compound, CNO, C21, DCZ) dissolved in a suitable vehicle (e.g., saline with 5% DMSO).

  • Open field arenas equipped with automated activity monitoring systems.

Protocol:

  • Animal Habituation: Habituate the animals to the open field arenas for a set period (e.g., 30-60 minutes) for several days prior to the experiment to reduce novelty-induced hyperactivity.

  • Baseline Activity: On the test day, place the animals in the open field and record their baseline locomotor activity for a defined period (e.g., 30 minutes).

  • Agonist Administration: Administer the DREADD agonist or vehicle via the desired route (e.g., intraperitoneal injection).

  • Post-Injection Monitoring: Immediately return the animals to the open field arenas and record their locomotor activity for a specified duration (e.g., 2-3 hours).

  • Data Analysis: Quantify the total distance traveled, time spent mobile, and other relevant locomotor parameters. Compare the effects of the different agonists at various doses between the DREADD-expressing and control groups.

Conclusion and Recommendations

The selection of a DREADD agonist should be guided by the specific requirements of the experiment.

  • This compound emerges as a highly potent and brain-penetrant agonist with a favorable profile for in vivo studies, offering a significant improvement over CNO in terms of direct receptor activation and reduced metabolic concerns.[8][10] However, researchers should be mindful of potential dose-dependent off-target effects and include appropriate vehicle controls.[11][22]

  • Clozapine-N-Oxide (CNO) , while historically significant, is now largely considered a pro-drug for clozapine in vivo. Its use necessitates careful consideration of clozapine's known off-target effects and the inclusion of DREADD-negative, CNO-treated control groups is essential.[2]

  • Compound 21 (C21) offers an alternative to CNO by avoiding metabolic conversion to clozapine. However, it exhibits lower potency for inhibitory DREADDs and has been shown to have its own off-target effects at higher doses.[7][17]

  • Deschloroclozapine (DCZ) is a highly potent agonist, but further characterization of its off-target profile is warranted.

For researchers seeking high potency and specificity with minimal metabolic complications, This compound represents a compelling choice. Nevertheless, for all DREADD experiments, the inclusion of comprehensive controls, including DREADD-negative animals receiving the agonist, is crucial for the unambiguous interpretation of results. The detailed experimental protocols and comparative data presented in this guide aim to facilitate informed decision-making in the design and execution of future chemogenetic studies.

References

JHU37160: A Comparative Analysis of a Novel DREADD Agonist for Translational Neurotheranostics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive review of the efficacy and limitations of JHU37160, a novel Designer Receptors Exclusively Activated by Designer Drugs (DREADD) agonist. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document serves as a critical resource for informed decision-making in preclinical and translational neuroscience research.

This compound has emerged as a potent and brain-penetrant DREADD agonist, offering significant advantages over earlier ligands such as Clozapine-N-oxide (CNO) and Compound 21 (C21).[1][2] Its high affinity and efficacy for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs make it a valuable tool for precise manipulation of neuronal activity in vivo.[3][4] However, like any pharmacological tool, its application is not without limitations, including potential off-target effects at higher doses.[5][6]

Efficacy Profile of this compound

This compound demonstrates high potency in activating DREADD receptors, as evidenced by its low nanomolar binding affinities (Ki) and effective concentrations (EC50). In vitro studies have quantified these parameters, highlighting its robust interaction with hM3Dq and hM4Di receptors.[2][3]

ReceptorParameterValue (nM)Cell LineReference
hM3DqKi1.9In vitro[2][3]
EC5018.5HEK-293[1][3][4]
hM4DiKi3.6In vitro[2][3]
EC500.2HEK-293[1][3][4]

In vivo studies have corroborated this high potency. This compound effectively modulates neuronal activity and behavior in animal models at doses as low as 0.01 mg/kg.[1][4] For instance, it has been shown to selectively inhibit locomotor activity in mice expressing hM3Dq or hM4Di in specific neuronal populations, with no significant effects observed in wild-type animals at similar doses.[1][4] Furthermore, in a mouse model of temporal lobe epilepsy, this compound demonstrated superior seizure suppression compared to the anti-epileptic drug levetiracetam.[7][8]

Comparison with Alternative DREADD Agonists

This compound was developed to overcome the limitations of previous DREADD agonists, primarily CNO and C21. CNO suffers from poor brain penetrance and can be reverse-metabolized to clozapine, which has its own psychoactive effects, confounding experimental results.[1][9][10] C21, while an improvement, exhibits low brain penetrance and weak in vivo DREADD occupancy.[1][11] In contrast, this compound demonstrates high brain penetrance and potent in vivo DREADD occupancy in mice, rats, and non-human primates.[1][11]

CompoundKey AdvantagesKey LimitationsReferences
This compound High brain penetrance, high potency and efficacy, selective for DREADDs over other clozapine binding sites.Anxiogenic-like effects at high doses (≥ 0.5 mg/kg in rats), sedative effects at very high doses (10 mg/kg in mice).[1][5][6][12]
Clozapine-N-oxide (CNO) Widely used and characterized.Poor brain penetrance, reverse metabolism to clozapine leading to off-target effects.[1][9][10]
Compound 21 (C21) Developed to have fewer off-target effects than CNO.Low brain penetrance, weak affinity and low in vivo DREADD occupancy.[1][11]
Clozapine Can be used at low doses to activate DREADDs.Narrow therapeutic window to avoid off-target effects at endogenous receptors.[13]
Levetiracetam Clinically used anti-epileptic drug.Less effective in seizure suppression compared to chemogenetic treatment with this compound in a mouse model.[7][8]

Limitations and Off-Target Effects

Despite its advantages, this compound is not devoid of limitations. A key concern is the emergence of off-target behavioral effects at higher doses. Studies in male rats have shown that systemic administration of this compound at doses of 0.5 mg/kg and 1 mg/kg can produce anxiogenic-like effects, independent of DREADD expression.[5][6] At a high dose of 10 mg/kg in mice, this compound has been observed to have sedative effects, suppressing locomotor activity.[12] These findings underscore the importance of careful dose-response studies to identify a therapeutic window that maximizes DREADD-mediated effects while minimizing off-target consequences.

Experimental Protocols

In Vitro DREADD Activation Assay

The efficacy of this compound is often assessed in vitro using HEK-293 cells transfected to express specific DREADD receptors (e.g., hM3Dq or hM4Di).[1][3]

  • Cell Culture and Transfection: HEK-293 cells are cultured in appropriate media and transfected with plasmids encoding the DREADD receptor and a calcium indicator (e.g., GCaMP6) for hM3Dq activation, or used in BRET-based assays for hM4Di activation.[3]

  • Compound Application: Increasing concentrations of this compound are added to the cells.[3]

  • Signal Detection:

    • For hM3Dq (Gq-coupled), changes in intracellular calcium are measured using a fluorescence plate reader. The increase in fluorescence intensity corresponds to receptor activation.[3]

    • For hM4Di (Gi-coupled), BRET-based assays are used to measure the inhibition of cAMP production.[1]

  • Data Analysis: The data are used to generate dose-response curves and calculate EC50 values.[1][3]

cluster_0 In Vitro DREADD Activation Workflow Transfection HEK-293 cells transfected with DREADD receptor Incubation Incubate with This compound Transfection->Incubation Measurement Measure downstream signaling Incubation->Measurement Analysis Calculate EC50 Measurement->Analysis

Workflow for in vitro DREADD activation assays.
In Vivo Behavioral Assessment

The in vivo effects of this compound are typically evaluated in rodent models expressing DREADDs in specific neuronal circuits.

  • Animal Models: Transgenic animals (e.g., mice or rats) expressing Cre recombinase in specific cell types are used. AAV vectors carrying Cre-dependent DREADD constructs are injected into the brain region of interest.[1][7]

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered systemically (e.g., via intraperitoneal injection) at various doses.[4][5]

  • Behavioral Testing: A battery of behavioral tests is conducted to assess the effects of DREADD activation. This can include:

    • Open Field Test: To measure locomotor activity and anxiety-like behavior.[5][12]

    • Elevated Plus Maze: To assess anxiety-like behavior.[5]

    • Seizure Monitoring: In epilepsy models, video-EEG is used to monitor seizure frequency and duration.[7]

  • Control Groups: Appropriate control groups are essential, including wild-type animals receiving the drug and DREADD-expressing animals receiving vehicle.[1][5]

cluster_1 In Vivo Behavioral Assessment Workflow AAV AAV-DREADD injection DrugAdmin This compound administration AAV->DrugAdmin Behavior Behavioral testing DrugAdmin->Behavior Data Data analysis Behavior->Data

Workflow for in vivo behavioral experiments.

Signaling Pathways

DREADDs are modified G-protein coupled receptors (GPCRs). This compound activates these receptors, leading to the initiation of specific intracellular signaling cascades.

  • hM3Dq (Gq-coupled): Activation of hM3Dq by this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to neuronal excitation.[9]

  • hM4Di (Gi-coupled): this compound binding to hM4Di activates the Gi signaling pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway typically results in neuronal inhibition.[9]

cluster_Gq hM3Dq (Gq) Pathway cluster_Gi hM4Di (Gi) Pathway JHU37160_q This compound hM3Dq hM3Dq JHU37160_q->hM3Dq PLC PLC hM3Dq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ release IP3->Ca PKC PKC activation DAG->PKC Excitation Neuronal Excitation Ca->Excitation PKC->Excitation JHU37160_i This compound hM4Di hM4Di JHU37160_i->hM4Di AC Adenylyl Cyclase hM4Di->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Inhibition Neuronal Inhibition PKA->Inhibition

Signaling pathways activated by this compound.

References

JHU37160: A Comparative Guide to its Specificity for hM3Dq vs. hM4Di DREADDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist JHU37160, focusing on its specificity for the excitatory hM3Dq and inhibitory hM4Di receptors. The information presented is collated from peer-reviewed studies and aims to provide an objective assessment of this compound's performance relative to other commonly used DREADD activators.

Executive Summary

This compound is a potent, brain-penetrant DREADD agonist that exhibits high affinity for both hM3Dq and hM4Di receptors.[1][2] While it demonstrates nanomolar affinity for both receptors, functional assays reveal a significant preference for the inhibitory hM4Di receptor, showcasing much higher potency (a lower EC50 value) for hM4Di activation compared to hM3Dq.[1][2] This characteristic, combined with its favorable pharmacokinetic profile, positions this compound as a valuable tool for precise chemogenetic manipulation of neuronal circuits. However, like other clozapine-based DREADD agonists, researchers should consider potential off-target effects, particularly at higher concentrations.

Quantitative Performance of this compound

The following tables summarize the in vitro binding affinity (Ki) and potency (EC50) of this compound for hM3Dq and hM4Di receptors, alongside comparative data for other DREADD agonists.

Table 1: In Vitro Binding Affinity (Ki) of DREADD Agonists

CompoundhM3Dq Ki (nM)hM4Di Ki (nM)Reference
This compound 1.9 3.6 [2]
JHU371521.88.7[1]
Clozapine3.52.8[1]
Compound 21 (C21)23091[1]

Table 2: In Vitro Potency (EC50) of DREADD Agonists

CompoundhM3Dq EC50 (nM)hM4Di EC50 (nM)Reference
This compound 18.5 0.2 [1][2]
JHU3715250.5[1]
ClozapineComparable to C21 for hM3Dq, more efficacious for hM4DiLess potent than this compound[1]
Compound 21 (C21)PotentLess potent than clozapine[1]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

hM3Dq and hM4Di Signaling Pathways

G Experimental Workflow for Assessing Agonist Specificity cluster_0 In Vitro Assays cluster_1 In Vivo Studies start HEK-293 cells expressing hM3Dq or hM4Di binding_assay binding_assay start->binding_assay Radioligand Binding ([3H]clozapine displacement) functional_assay functional_assay start->functional_assay Functional Assays (BRET, Calcium Imaging) Ki_determination Ki_determination binding_assay->Ki_determination Determine Ki values EC50_determination EC50_determination functional_assay->EC50_determination Determine EC50 values Specificity_Assessment Specificity_Assessment Ki_determination->Specificity_Assessment EC50_determination->Specificity_Assessment animal_model Rodent model with DREADD expression agonist_admin agonist_admin animal_model->agonist_admin Systemic administration of this compound behavioral_assy behavioral_assy agonist_admin->behavioral_assy Behavioral analysis (e.g., locomotor activity) receptor_occupancy receptor_occupancy agonist_admin->receptor_occupancy Receptor Occupancy Studies (e.g., PET imaging) effect_quantification effect_quantification behavioral_assy->effect_quantification occupancy_quantification occupancy_quantification receptor_occupancy->occupancy_quantification effect_quantification->Specificity_Assessment occupancy_quantification->Specificity_Assessment

Experimental Workflow for Agonist Specificity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the specificity of this compound.

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of a ligand for a receptor. A common method is the competitive displacement assay.

  • Cell Preparation: HEK-293 cells are transfected to express either hM3Dq or hM4Di receptors.

  • Membrane Preparation: After 48 hours, the cells are harvested, and cell membranes are prepared through homogenization and centrifugation.

  • Binding Reaction: Cell membranes are incubated with a radiolabeled ligand (e.g., [3H]clozapine) and varying concentrations of the unlabeled competitor ligand (this compound).

  • Detection: The amount of bound radioligand is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of competitor that displaces 50% of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by ligand binding to the receptor, determining the agonist's potency (EC50).

1. Bioluminescence Resonance Energy Transfer (BRET) Assays:

  • Principle: BRET measures the interaction between a bioluminescent donor (like Renilla luciferase, Rluc) and a fluorescent acceptor (like YFP) fused to proteins of interest. For DREADDs, this can be used to measure G-protein activation.

  • Cell Transfection: HEK-293 cells are co-transfected with plasmids encoding the DREADD receptor, a G-protein subunit fused to Rluc, and another G-protein subunit or an effector fused to YFP.

  • Assay Procedure: Transfected cells are plated in a microplate. The luciferase substrate (e.g., coelenterazine h) is added, followed by different concentrations of the agonist (this compound).

  • Signal Detection: A microplate reader simultaneously measures the light emitted by the donor and the acceptor. The BRET ratio (acceptor emission / donor emission) is calculated.

  • Data Analysis: The BRET ratio is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value is determined.

2. Calcium Imaging:

  • Principle: This assay is used for Gq-coupled receptors like hM3Dq, which trigger an increase in intracellular calcium upon activation.

  • Cell Preparation: HEK-293 cells expressing hM3Dq are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure: The cells are exposed to varying concentrations of this compound.

  • Signal Detection: Changes in intracellular calcium are monitored by measuring the fluorescence intensity using a fluorescence microscope or a plate reader.

  • Data Analysis: The change in fluorescence is plotted against the agonist concentration to determine the EC50.

Off-Target Effects and Selectivity

While this compound is a potent DREADD agonist, it is structurally related to clozapine and may interact with other endogenous receptors, particularly at higher concentrations.[3] Studies have shown that this compound has a similar binding profile to clozapine at dopamine and muscarinic receptors.[3] However, at the low doses typically required for DREADD activation (e.g., 0.1 mg/kg in mice), this compound has been reported to have negligible off-target effects on motivated reward-seeking behavior.[3] It is important to note that high doses of this compound can induce sedative effects.[3]

Compared to Clozapine N-Oxide (CNO), which can be reverse-metabolized to clozapine, and Compound 21 (C21), which has shown significant competitive binding to various monoamine receptors, this compound's high potency allows for the use of lower doses, potentially minimizing off-target interactions.[1][3]

Conclusion

This compound is a highly potent DREADD agonist with a clear functional preference for the inhibitory hM4Di receptor over the excitatory hM3Dq receptor. Its high brain penetrance and efficacy at low doses make it a superior alternative to older DREADD agonists like CNO and C21 for many applications. Researchers should, however, remain mindful of its clozapine-like structure and the potential for off-target effects at higher concentrations. Careful dose-response studies are recommended to determine the optimal concentration for selective DREADD activation in any given experimental paradigm.

References

Comparative Analysis of JHU37160 and Other DREADD Ligands on Endogenous Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist JHU37160 and its cross-reactivity with endogenous receptors, benchmarked against other common DREADD ligands such as Clozapine-N-Oxide (CNO) and Compound 21 (C21). This document is intended for researchers, scientists, and drug development professionals utilizing chemogenetic technologies.

Introduction to this compound

This compound is a second-generation DREADD agonist developed to offer improved potency, brain penetrance, and selectivity over earlier ligands like CNO. It is a potent activator of the engineered G-protein coupled receptors (GPCRs) hM3Dq (Gq-coupled) and hM4Di (Gi-coupled), which are widely used to modulate neuronal activity in preclinical research. An ideal DREADD ligand should exhibit high affinity and efficacy at the designer receptor with minimal interaction with endogenous receptors to avoid off-target effects. This guide examines the extent to which this compound meets these criteria in comparison to its predecessors.

Comparative Binding Profiles

The following tables summarize the binding affinities (Ki, nM) and functional potencies (EC50, nM) of this compound, CNO, and C21 at their intended DREADD targets and a panel of endogenous receptors.

DREADD Target Affinity and Potency
LigandReceptorKi (nM)EC50 (nM)
This compound hM3Dq1.9[1]18.5[1]
hM4Di3.6[1]0.2[1]
Clozapine-N-Oxide (CNO) hM3DqNot widely reportedActivates in low micromolar range
hM4DiNot widely reportedActivates in low micromolar range
Compound 21 (C21) hM3Dq230[2]8.48 (pEC50)[3]
hM4Di91[2]7.77 (pEC50)[3]

Note: pEC50 is the negative logarithm of the EC50 value.

Endogenous Receptor Cross-Reactivity

It is important to note that at high doses, this compound can elicit off-target behavioral effects, underscoring the need for careful dose selection in experimental designs.

In contrast, CNO has been shown to undergo reverse metabolism to clozapine, which has a broad and potent off-target binding profile.[5][6] Compound 21 also demonstrates binding to a range of GPCRs, including histamine, serotonin, and dopamine receptors, where it may act as a functional antagonist.[7][8][9]

Signaling Pathways

To visualize the intended signaling cascades activated by this compound, the following diagrams illustrate the canonical Gq and Gi pathways.

Gq_pathway This compound This compound hM3Dq hM3Dq (Gq-DREADD) This compound->hM3Dq Gq Gαq hM3Dq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Downstream Downstream Cellular Effects (e.g., Neuronal Excitation) Ca2->Downstream PKC->Downstream

Caption: Canonical Gq signaling pathway activated by this compound at hM3Dq.

Gi_pathway This compound This compound hM4Di hM4Di (Gi-DREADD) This compound->hM4Di Gi Gαi hM4Di->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits Gi_betagamma Gβγ Gi->Gi_betagamma cAMP cAMP AC->cAMP conversion of ATP to cAMP Downstream Downstream Cellular Effects (e.g., Neuronal Inhibition) AC->Downstream reduced signaling ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Downstream GIRK GIRK Channels K_ion K⁺ GIRK->K_ion efflux K_ion->Downstream Gi_betagamma->GIRK activates

Caption: Canonical Gi signaling pathway activated by this compound at hM4Di.

Experimental Protocols

Detailed protocols for key assays are provided to allow for replication and validation of findings.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol is a generalized procedure for determining the binding affinity of this compound for a receptor of interest.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis cell_prep 1. Prepare cell membranes expressing the receptor of interest incubation 4. Incubate membranes, radioligand, and this compound at varying concentrations cell_prep->incubation ligand_prep 2. Prepare radioligand (e.g., [3H]clozapine) ligand_prep->incubation compound_prep 3. Prepare serial dilutions of this compound compound_prep->incubation filtration 5. Separate bound from free radioligand via rapid filtration incubation->filtration scintillation 6. Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis 7. Plot specific binding vs. log[this compound] and calculate IC50 scintillation->analysis ki_calc 8. Convert IC50 to Ki using the Cheng-Prusoff equation analysis->ki_calc

Caption: Workflow for a competitive radioligand binding assay.

Protocol Details:

  • Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a suitable buffer. The homogenate is centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

  • Assay: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand, and a range of concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assay for Potency (EC50) - Calcium Mobilization for Gq-DREADDs

This protocol outlines a common method for assessing the functional potency of this compound at hM3Dq.[1]

Protocol Details:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a plasmid encoding the hM3Dq receptor and a calcium indicator dye (e.g., Fluo-4 AM).

  • Cell Plating: Plate the transfected cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere.

  • Compound Addition: Prepare serial dilutions of this compound. Use a fluorescent imaging plate reader to measure baseline fluorescence, then add the different concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: For each concentration of this compound, determine the peak fluorescence response. Plot the response as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Conclusion

This compound represents a significant advancement in DREADD technology, offering high potency and selectivity for its target receptors. While it demonstrates a favorable profile compared to CNO and C21, particularly concerning brain penetrance and reduced affinity for some off-targets like 5-HT receptors, it is not entirely devoid of cross-reactivity with endogenous receptors. Its similarity to clozapine at dopaminergic and muscarinic receptors necessitates careful dose-response studies in any new experimental paradigm to minimize the risk of off-target effects. Researchers should always include appropriate vehicle and DREADD-negative controls to ensure that the observed phenotypes are specifically due to the activation of the engineered DREADD receptors.

References

JHU37160: A New Benchmark in In Vivo Potency for Chemogenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of JHU37160 reveals its superior in vivo efficacy and potency compared to previous generations of DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonists. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data, to facilitate informed decisions in the design of chemogenetic studies.

This compound has emerged as a powerful tool in neuroscience, offering enhanced potency and brain penetrance over its predecessors, such as clozapine-N-oxide (CNO) and Compound 21 (C21).[1][2][3][4] These characteristics allow for more precise and robust manipulation of neuronal activity in vivo at lower doses, minimizing potential off-target effects.[1][5] This guide delves into the evidence supporting the improved in vivo performance of this compound.

Comparative In Vivo Potency

This compound demonstrates significantly higher potency in activating both hM3Dq and hM4Di DREADDs in vivo across multiple species, including mice, rats, and monkeys.[1][4] Experimental data consistently shows that this compound elicits robust and selective behavioral and neuronal responses at doses substantially lower than those required for CNO and C21.[1]

CompoundAnimal ModelDREADD ReceptorEffective Dose Range (in vivo)Observed EffectReference
This compound D1-hM3Dq & D1-hM4Di MicehM3Dq, hM4Di0.01 - 1 mg/kgSelective inhibition of locomotor activity[1][5]
This compound TH-hM3Dq RatshM3Dq0.01 - 0.3 mg/kgRobust and selective increases in locomotion[4][5]
This compound Mice (in vivo electrophysiology)hM4Di0.1 mg/kgRapid and potent inhibition of light-evoked neuronal activation[4][5]
This compound Rats (PET imaging)hM4Di0.1 mg/kgApproximately 80% occupancy of cortical hM4Di[1][4]
This compound Macaques (PET imaging)hM4Di0.1 mg/kgDisplacement of [11C]clozapine from DREADDs[1][4]
Compound 21 (C21)RodentshM3Dq1 - 3 mg/kgReported to have low brain penetrance and weak in vivo DREADD occupancy[1][4][6]
Clozapine-N-Oxide (CNO)MiceNot specified0.3 - 1 mg/kgConsidered safe for motivated reward-seeking behavior tests, but has poor brain entry and converts to clozapine[1][3][6]

Enhanced Brain Penetrance and DREADD Occupancy

A critical advantage of this compound is its ability to efficiently cross the blood-brain barrier and achieve high occupancy of DREADD receptors in the central nervous system.[1][7] Studies in mice have shown that this compound achieves brain concentrations approximately 8-fold higher than in serum, indicating active transport and sequestration in brain tissue.[7] This contrasts sharply with CNO, which has poor brain entry, and C21, which exhibits low brain penetrance.[1][4] Positron Emission Tomography (PET) imaging studies have visually confirmed the high DREADD occupancy of this compound in both rats and macaques.[1][4][7]

Signaling Pathways and Mechanism of Action

This compound acts as a potent agonist at two of the most commonly used DREADDs: the Gq-coupled hM3Dq and the Gi-coupled hM4Di receptors. These receptors are modified human muscarinic acetylcholine receptors that are unresponsive to the endogenous ligand acetylcholine but are selectively activated by synthetic ligands like this compound.

G This compound Signaling Pathways cluster_hM3Dq hM3Dq (Gq-coupled) Pathway cluster_hM4Di hM4Di (Gi-coupled) Pathway This compound This compound hM3Dq hM3Dq DREADD This compound->hM3Dq hM4Di hM4Di DREADD This compound->hM4Di Gq Gq protein hM3Dq->Gq activates PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation Gi Gi protein hM4Di->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition

This compound activates Gq- and Gi-coupled DREADDs.

Experimental Protocols

The following are summaries of key in vivo experimental protocols used to evaluate the potency of this compound.

Locomotor Activity in Mice
  • Animal Models: Transgenic D1-hM3Dq and D1-hM4Di mice, along with wild-type littermates.[1]

  • Drug Administration: this compound administered via intraperitoneal (IP) injection at doses ranging from 0.01 to 1 mg/kg.[1][4]

  • Procedure: Following injection, mice are placed in an open-field arena, and their locomotor activity is recorded and analyzed over a specified period.

  • Analysis: Locomotor activity is quantified by measuring the total distance traveled, and the results are compared between DREADD-expressing mice and wild-type controls. Statistical analysis, such as a two-way repeated measures ANOVA followed by Dunnett's multiple comparison tests, is used to determine significance.[1][4]

G Experimental Workflow: Locomotor Activity start Start animal_prep Acclimatize D1-DREADD and Wild-Type Mice start->animal_prep injection Administer this compound or Vehicle (IP) animal_prep->injection open_field Place Mouse in Open-Field Arena injection->open_field recording Record Locomotor Activity open_field->recording data_analysis Quantify Distance Traveled and Perform Statistical Analysis recording->data_analysis end End data_analysis->end

Workflow for assessing in vivo locomotor effects.

In Vivo Electrophysiology in Mice
  • Animal Model: Mice co-expressing hM4Di and a light-drivable channelrhodopsin (e.g., ChrimsonR) in a specific neuronal pathway.[4][8]

  • Procedure: Optrodes are implanted in the target brain region to allow for both optical stimulation and electrical recording of neuronal activity.[4][8] Light pulses are delivered to evoke neuronal activation.

  • Drug Administration: this compound is administered systemically (e.g., 0.1 mg/kg, IP).[4][8]

  • Measurement: The effect of this compound on light-evoked neuronal firing is recorded and quantified. A rapid and potent inhibition of neuronal activation following this compound administration indicates effective hM4Di-mediated neuronal silencing.[4][8]

Considerations and Potential Off-Target Effects

While this compound demonstrates superior potency and selectivity, it is important for researchers to be aware of potential dose-dependent off-target effects. For instance, high doses of this compound (e.g., 1 mg/kg) have been reported to produce anxiogenic-like effects in male rats.[9][10] Additionally, a very high dose of 10 mg/kg was found to be sedative and inhibit spontaneous locomotor activity in mice.[6] Therefore, it is crucial to perform careful dose-response studies to identify the optimal concentration that maximizes DREADD-mediated effects while minimizing off-target responses.

Conclusion

The development of this compound represents a significant advancement in chemogenetic technology. Its high in vivo potency, excellent brain penetrance, and robust DREADD activation at low doses make it a superior alternative to CNO and C21 for many applications. By providing more reliable and potent control over neuronal activity, this compound empowers researchers to dissect the complexities of neural circuits and their role in behavior with greater precision.

References

Unraveling Off-Target Effects: A Side-by-Side Analysis of JHU37160 and Clozapine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of chemical probes and drugs is paramount for accurate experimental interpretation and safe therapeutic development. This guide provides a detailed comparative analysis of the off-target profiles of the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist JHU37160 and the atypical antipsychotic clozapine, from which many DREADD ligands are derived.

This comparison synthesizes available data on their receptor binding affinities, observed in vivo side effects, and the underlying signaling pathways. The information is presented to facilitate a clear, objective evaluation of their respective off-target liabilities.

Quantitative Comparison of Receptor Binding Affinities

Table 1: DREADD Receptor Binding Affinities

CompoundReceptorKi (nM)
This compoundhM3Dq1.9[1][2]
This compoundhM4Di3.6[1][2]
ClozapinehM3Dq3.5[3]
ClozapinehM4Di2.8[3]

Table 2: Off-Target Receptor Binding Affinities (Ki in nM)

ReceptorThis compoundClozapine
Dopamine D2Similar to Clozapine[4]75 - 385[5], 125[6]
Dopamine D4-1.3 - 1.6[7]
Serotonin 5-HT2ALower than Clozapine[3]-
Muscarinic M1Similar to Clozapine[4]9.5[5]
α2-Adrenoceptor-51[5]

Note: A definitive side-by-side quantitative comparison of Ki values for a broad range of off-target receptors for this compound and clozapine is not available in the current literature. The information for this compound's off-target binding is largely qualitative, stating similarity to clozapine.[4] Further comprehensive screening is needed for a precise quantitative comparison.

In Vivo Off-Target Effects

Beyond in vitro binding affinities, the observable physiological and behavioral effects in living organisms provide critical insight into the real-world consequences of off-target engagement.

This compound:

The off-target effects of this compound are primarily dose-dependent and have been observed in preclinical studies, even in animals not expressing DREADDs.

  • Anxiogenic-like Behavior: At higher doses (0.5 mg/kg and 1 mg/kg), this compound has been shown to induce anxiety-like behavior in rats.[8][9][10]

  • Sedation: A high dose of 10 mg/kg has been reported to cause a strong sedative effect in mice, leading to a total lack of responding in behavioral tasks.[4][11]

  • Neuronal Activation: Systemic administration of this compound can lead to off-target activation of cells in brain regions like the central nucleus of the amygdala (CeA) and the bed nucleus of the stria terminalis (BNST).[8]

It is crucial to use the minimum effective dose of this compound to avoid these confounding off-target effects in chemogenetic experiments.[8][9][10]

Clozapine:

Clozapine's extensive off-target activity is well-documented and contributes to its complex clinical profile, including a range of side effects.

  • Metabolic Effects: Weight gain and metabolic syndrome are common side effects.[12]

  • Cardiovascular Effects: Orthostatic hypotension, tachycardia, and myocarditis are significant risks.[12]

  • Neurological Effects: Sedation, seizures, and hypersalivation are frequently observed.[12][13]

  • Hematological Effects: Agranulocytosis, a potentially fatal decrease in white blood cells, is a rare but serious adverse effect.[12]

  • Anticholinergic Effects: Dry mouth, constipation, and blurred vision can occur due to its blockade of muscarinic receptors.[13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the off-target effects of these compounds.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (this compound or clozapine) for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.[14][15]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor and varying concentrations of the unlabeled test compound.[14][15]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[14]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[14]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[14]

For a detailed, generic protocol, please refer to resources from Gifford Bioscience or Creative Bioarray.[14][15]

In Vivo Behavioral Assays for Anxiety and Sedation

These tests are used to assess the behavioral effects of compounds in rodents.

1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior:

  • Apparatus: A plus-shaped maze raised from the floor with two open and two enclosed arms.[16][17]

  • Principle: The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[16][17]

  • Procedure: Animals are placed in the center of the maze and allowed to explore for a set period. Their movements are tracked and analyzed.[16]

2. Open Field Test (OFT) for Locomotion and Anxiety-Like Behavior:

  • Apparatus: A large, open arena.[17]

  • Principle: This test assesses general locomotor activity and anxiety-like behavior (thigmotaxis, or the tendency to remain near the walls). Sedative effects are indicated by decreased distance traveled, while anxiogenic effects may be reflected in reduced time spent in the center of the arena.[17][18]

  • Procedure: The animal is placed in the arena, and its activity is recorded and analyzed for parameters such as total distance moved, time spent in the center versus the periphery, and rearing frequency.[17]

Signaling Pathways and Logical Relationships

The off-target effects of this compound and clozapine are mediated by their interaction with various G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades.

Clozapine Off-Target Signaling

Clozapine's antagonism of various receptors leads to a cascade of downstream effects that contribute to its side-effect profile.

Clozapine_Off_Target_Signaling cluster_receptors Off-Target Receptors cluster_effects Downstream Effects & Side Effects Clozapine Clozapine D2 Dopamine D2 Receptor Clozapine->D2 Antagonist H1 Histamine H1 Receptor Clozapine->H1 Antagonist M1 Muscarinic M1 Receptor Clozapine->M1 Antagonist Alpha1 α1-Adrenergic Receptor Clozapine->Alpha1 Antagonist M4 Muscarinic M4 Receptor Clozapine->M4 Agonist Sedation Sedation H1->Sedation Anticholinergic Anticholinergic Effects (Dry Mouth, Constipation) M1->Anticholinergic OrthostaticHypotension Orthostatic Hypotension Alpha1->OrthostaticHypotension Hypersalivation Hypersalivation M4->Hypersalivation

Caption: Clozapine's off-target signaling pathways leading to common side effects.

This compound Off-Target Experimental Workflow

This diagram illustrates a typical workflow to investigate the dose-dependent off-target behavioral effects of this compound in preclinical models.

JHU37160_Off_Target_Workflow cluster_setup Experimental Setup cluster_behavioral Behavioral Assessment cluster_analysis Data Analysis & Interpretation Animals Rodents (DREADD-negative) Dosing Systemic Administration of this compound (Vehicle, Low, High Doses) Animals->Dosing EPM Elevated Plus Maze Dosing->EPM OFT Open Field Test Dosing->OFT Anxiety Anxiety-like Behavior (e.g., Time in Open Arms) EPM->Anxiety Locomotion Locomotor Activity (e.g., Total Distance) OFT->Locomotion Sedation Sedation Assessment (e.g., Immobility Time) OFT->Sedation Conclusion Determine Dose-Dependent Off-Target Effects Anxiety->Conclusion Locomotion->Conclusion Sedation->Conclusion

Caption: Workflow for assessing this compound's off-target behavioral effects.

Conclusion

This comparative guide highlights the distinct off-target profiles of this compound and clozapine. While this compound is a potent and selective DREADD agonist, it is not devoid of off-target effects, particularly at higher doses, which can manifest as anxiety-like behavior and sedation. Its off-target binding profile is reported to be similar to clozapine, though a comprehensive quantitative comparison is still needed.

Clozapine, on the other hand, has a well-established and broad off-target profile that is integral to both its therapeutic efficacy and its significant side-effect burden. Researchers utilizing this compound in chemogenetic studies must exercise caution, employing the lowest effective dose and appropriate control groups to mitigate the risk of confounding off-target effects. For drug development professionals, the off-target profile of clozapine serves as a critical case study in the complex interplay between multi-receptor pharmacology and clinical outcomes. Further research into the specific off-target interactions of this compound will be invaluable for refining its use as a research tool and for the development of even more selective next-generation chemogenetic actuators.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling JHU37160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of JHU37160, a potent and brain-penetrant DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist. Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound in solid or solution form. The following table outlines the necessary protective gear.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses or GogglesANSI Z87.1 certifiedProtects eyes from splashes or dust.
Hand Protection Nitrile GlovesChemically resistantPrevents skin contact.
Body Protection Laboratory CoatStandardProtects skin and clothing from contamination.
Respiratory Use in a well-ventilated areaAvoids inhalation of dust or aerosols.

Handling and Storage

Proper handling and storage are crucial to maintain the stability and integrity of this compound.

ParameterGuidelineRationale
Storage (Solid) Store at -20°C in a tightly sealed container.This compound is a hygroscopic solid; this prevents moisture absorption.[1]
Storage (Solutions) Prepare fresh for immediate use. If necessary, aliquot and store at -20°C for up to one month.To ensure stability of the compound in solution.[1]
Handling Allow the product to equilibrate to room temperature for at least one hour before opening.Prevents condensation from forming on the cold solid.[1]
Weigh in a well-ventilated area.Minimizes inhalation exposure.

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of as chemical waste through your institution's environmental health and safety (EHS) office.
Solutions Dispose of as chemical waste through your institution's EHS office. Do not pour down the drain.
Contaminated Labware Decontaminate if possible, or dispose of as chemical waste.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for preparing and using this compound in a laboratory setting.

G cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Cleanup & Disposal Retrieve Retrieve from -20°C Storage Equilibrate Equilibrate to Room Temp Retrieve->Equilibrate 1 hr min. Weigh Weigh Solid Equilibrate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Prepare_Dilutions Prepare Working Dilutions Dissolve->Prepare_Dilutions Return_Stock Return Stock to -20°C Dissolve->Return_Stock Administer Administer to System Prepare_Dilutions->Administer Decontaminate Decontaminate Surfaces & Glassware Administer->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.